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  • Product: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one
  • CAS: 375825-59-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Executive Summary & Pharmacochemical Significance The compound 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-hydroxy-5-nitro-1-indanone) is a highly specialized bicyclic building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Significance

The compound 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-hydroxy-5-nitro-1-indanone) is a highly specialized bicyclic building block utilized in advanced pharmaceutical synthesis[1]. Characterized by an indanone core substituted with strongly interacting hydroxyl and nitro groups, this molecule serves as a critical precursor for synthesizing biologically active indane derivatives, including β2-adrenergic receptor agonists (such as indacaterol analogs) and rigidified heterocyclic scaffolds.

This whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality, and a field-proven, self-validating synthetic protocol for its generation via hypervalent iodine(III)-catalyzed electrophilic nitration.

Physicochemical & Structural Profiling

The unique reactivity of 4-hydroxy-5-nitro-1-indanone is dictated by the electronic push-pull system established by its functional groups. The electron-donating hydroxyl group at the C4 position and the electron-withdrawing nitro group at the C5 position create a highly polarized aromatic ring.

Quantitative Physicochemical Data

To facilitate assay development and separation science, the foundational quantitative metrics of the compound are summarized below.

PropertyValueCausality / Significance
IUPAC Name 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-oneStandardized nomenclature for regulatory filings.
CAS Registry Number 375825-59-5Unique identifier for procurement and compliance[1].
Molecular Formula C9H7NO4Dictates mass spectrometric exact mass (193.0375 Da).
Molecular Weight 193.156 g/mol Utilized for stoichiometric calculations in synthesis[1].
Topological Polar Surface Area ~83.5 ŲIndicates moderate membrane permeability; typical for intermediates.
H-Bond Donors/Acceptors 1 / 4Governs solubility in polar aprotic solvents (e.g., DMF, MeCN).
Structural Causality: Intramolecular Hydrogen Bonding

The spatial proximity of the C4-OH and C5-NO₂ groups results in a strong intramolecular hydrogen bond . This interaction significantly alters the molecule's behavior:

  • Reduced Acidity: The pKa of the phenolic proton is higher than typical nitrophenols because the proton is sequestered by the adjacent nitro oxygen.

  • Chromatographic Behavior: The masking of the hydroxyl group reduces the molecule's overall polarity, causing it to elute faster on normal-phase silica gel than its non-nitrated precursor.

Advanced Synthetic Methodology: Non-Brønsted Acidic Nitration

Standard nitration conditions (e.g., HNO₃/H₂SO₄) often lead to oxidative degradation or undesired side reactions on the aliphatic cyclopentanone ring of the indanone core. To achieve high regioselectivity and preserve the core, a non-Brønsted acidic nitration utilizing an Iodosylbenzene (PhIO) and Aluminum Nitrate catalytic system is employed[2].

Mechanistic Causality & Regioselectivity

The regioselectivity of this nitration is strictly governed by the electronic effects of the indanone ring. The C4-OH group is strongly ortho/para-directing. The ortho position (C5) is highly activated. The para position (C7) is deactivated by the electron-withdrawing effect of the adjacent C1-carbonyl group. Consequently, electrophilic attack by the nitronium ion ( NO2+​ ) occurs exclusively at the C5 position.

NitrationMechanism A 4-Hydroxy-1-indanone (Starting Material) E 4-Hydroxy-5-nitro- 2,3-dihydro-1H-inden-1-one A->E Electrophilic Substitution B PhIO + Al(NO3)3 (Catalytic System) C [Iodine(III)-Nitrate] Intermediate B->C Coordination D NO2+ Generation (Non-Brønsted Acidic) C->D Decomposition D->E Nitronium Transfer

Figure 1: Mechanistic pathway of PhIO-catalyzed electrophilic nitration of 4-hydroxy-1-indanone, highlighting the generation of the active nitrating species.

Protocol: Self-Validating Electrophilic Nitration

This procedure is engineered as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each step in real-time[2].

Step 1: Substrate Solvation

  • Action: Dissolve 0.5 mmol of 4-hydroxy-1-indanone in 1.5 mL of anhydrous Acetonitrile (MeCN).

  • Causality: MeCN is a polar aprotic solvent that stabilizes the transient nitronium intermediate without acting as a competing nucleophile.

Step 2: Catalyst Assembly

  • Action: Add 0.35 equivalents of Al(NO3​)3​ , cool the flask to 0 °C, and subsequently add 10 mol% of Iodosylbenzene (PhIO).

  • Validation Check: The solution will transition from pale yellow to a deep, vibrant orange within 10 minutes. This colorimetric shift validates the successful formation of the active [Iodine(III)-Nitrate] complex.

Step 3: Reaction Maturation & Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The starting material ( Rf​≈0.40 ) must be fully consumed, replaced by a distinct yellow spot running lower on the plate ( Rf​≈0.25 ), confirming the addition of the polar nitro group.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction by adding 2 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer three times with 5 mL of Ethyl Acetate.

  • Causality: The mild bicarbonate quench neutralizes residual Lewis acidity, preventing late-stage oxidative degradation of the indanone core while keeping the phenolic proton intact for organic extraction.

Step 5: Isolation

  • Action: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to yield 4-hydroxy-5-nitro-1-indanone as a yellow solid.

Downstream Functionalization & Drug Development

In pharmaceutical chemistry, the nitro group of 4-hydroxy-5-nitro-1-indanone is rarely the final pharmacophore. Instead, it serves as a robust placeholder that is subsequently reduced to an amine. This amine is a critical nucleophilic anchor for building complex drug architectures.

DownstreamApplication N1 4-Hydroxy-5-nitro-1-indanone N2 Catalytic Hydrogenation (H2, Pd/C, MeOH) N1->N2 N3 5-Amino-4-hydroxy-1-indanone N2->N3 Nitro Reduction N4 Epoxide Ring Opening (Chiral Epoxide) N3->N4 N5 β2-Adrenergic Agonist (e.g., Indacaterol precursor) N4->N5 N-Alkylation

Figure 2: Synthetic workflow from 4-hydroxy-5-nitro-1-indanone to β2-adrenergic agonist scaffolds.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization must align with the expected electronic perturbations caused by the nitro group.

  • ¹H NMR Spectroscopy ( CDCl3​ / DMSO−d6​ ):

    • Phenolic Proton (-OH): Expect a sharp singlet shifted significantly downfield (>10.5 ppm). Causality: The intramolecular hydrogen bond with the nitro group deshields this proton drastically compared to a standard phenol.

    • Aromatic Protons (H-6, H-7): Will appear as an AB doublet system ( J≈8.5 Hz). The H-6 proton will be shifted further downfield due to the anisotropic and electron-withdrawing effects of the adjacent nitro group.

  • Infrared (IR) Spectroscopy:

    • N-O Stretches: Look for two intense, diagnostic bands at ∼1530 cm−1 (asymmetric stretch) and ∼1350 cm−1 (symmetric stretch), definitively proving successful nitration.

    • C=O Stretch: A strong, sharp peak at ∼1700 cm−1 , confirming the indanone carbonyl remains intact and was not over-oxidized during the PhIO catalysis.

References

  • Chavez, R., Navarro-Santos, P., Chacón-García, L., & Solorio, C. (2019). Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation. Organic Letters, 21(6), 1606–1611. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: An In-Depth Technical Guide

Executive Summary The functionalized bicyclic scaffold 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1], commonly referred to as 4-hydroxy-5-nitroindanone, is a critical intermediate in organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized bicyclic scaffold 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1], commonly referred to as 4-hydroxy-5-nitroindanone, is a critical intermediate in organic synthesis and drug development. The precise regiochemical arrangement of its functional groups—an electron-withdrawing nitro group ortho to a hydroxyl group on an indanone core—creates a highly specific spectroscopic fingerprint.

As a Senior Application Scientist, I have structured this guide to move beyond merely listing data points. Here, we decode the causality behind the spectroscopic signals, providing researchers with a robust framework for structural validation. By understanding the interplay of intramolecular hydrogen bonding, resonance effects, and ring strain, scientists can confidently utilize Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to verify regioselectivity during synthesis[2].

Structural Causality in Spectroscopy

The spectroscopic behavior of 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is governed by three primary structural features:

  • Intramolecular Hydrogen Bonding (Chelation): The proximity of the 4-OH and 5-NO₂ groups facilitates a strong intramolecular hydrogen bond. This locks the hydroxyl proton in a highly deshielded environment and restricts its exchange rate with the solvent, resulting in a sharp, extreme downfield singlet in the ¹H NMR spectrum[3].

  • Electronic Deshielding via Resonance: The nitro group exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This strips electron density from the ortho-positioned aromatic proton (H-6), pushing its resonance frequency significantly downfield[3].

  • Bicyclic Ring Strain: The five-membered cyclopentanone ring fused to the aromatic system alters the hybridization and bond angles of the carbonyl carbon (C-1). This ring strain increases the force constant of the C=O bond, shifting its IR stretching frequency higher than that of typical open-chain aryl ketones[4].

G Mol 4-Hydroxy-5-nitro-2,3-dihydro -1H-inden-1-one OH 4-OH Group (Intramolecular H-Bond) Mol->OH NO2 5-NO2 Group (Electron Withdrawing) Mol->NO2 CO C1=O Carbonyl (Conjugated Ketone) Mol->CO Aliph C2 & C3 CH2 Groups (Indanone Core) Mol->Aliph NMR_OH 1H NMR: δ 12.18 (s) Highly Deshielded OH->NMR_OH Prevents Exchange IR_OH IR: 3280 cm⁻¹ Broad O-H Stretch OH->IR_OH Red Shift NMR_Ar 1H NMR: δ 8.91, 8.00 (d) Downfield Shift NO2->NMR_Ar Ortho Deshielding IR_NO2 IR: 1541 cm⁻¹ Asym. N-O Stretch NO2->IR_NO2 NMR_C 13C NMR: δ 205.2 Carbonyl Carbon CO->NMR_C IR_CO IR: 1706 cm⁻¹ C=O Stretch CO->IR_CO Ring Strain Effect NMR_CH2 1H NMR: δ 3.20, 2.86 (t) 13C NMR: δ 36.6, 22.7 Aliph->NMR_CH2 Aliphatic Signals

Mapping structural features to NMR and IR spectroscopic signals.

Experimental Protocols: A Self-Validating Workflow

To guarantee trustworthiness and reproducibility, the acquisition of spectroscopic data must follow a strict, self-validating protocol. The methodologies below explain why specific parameters are chosen to characterize this molecule accurately.

NMR Acquisition Protocol
  • Solvent Selection: Deuterated chloroform (CDCl₃) is mandatory. Unlike protic solvents (e.g., CD₃OD or D₂O), CDCl₃ is non-exchanging. This preserves the critical 4-OH proton signal at δ 12.18, which would otherwise be lost to deuterium exchange[3].

  • Internal Referencing: The solvent must contain 0.03% v/v Tetramethylsilane (TMS). Setting the TMS singlet to exactly δ 0.00 provides an internal quality control check against magnetic drift.

  • 1H NMR Parameters: Acquire at 500 MHz using 16 scans at 298 K. A relaxation delay (D1) of 1.5 seconds is sufficient for the proton relaxation of this small molecule.

  • 13C NMR Parameters: Acquire at 125 MHz using complete proton decoupling (WALTZ-16 sequence). Due to the lower natural abundance of ¹³C and the presence of quaternary carbons (which have long T1 relaxation times), a minimum of 1024 scans is required to achieve an adequate signal-to-noise ratio[2].

FTIR-ATR Acquisition Protocol
  • Technique Rationale: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact band at ~3400 cm⁻¹, which obscures the molecule's intrinsic hydrogen-bonded O-H stretch at 3280 cm⁻¹[4].

  • Workflow:

    • Clean the diamond ATR crystal with isopropanol and allow it to dry.

    • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to self-validate the baseline.

    • Place 1–2 mg of the neat, solid yellow compound directly onto the crystal[4].

    • Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and subtract the background.

Comprehensive Spectroscopic Data Analysis

¹H NMR Analysis

The ¹H NMR spectrum of 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is remarkably clean due to the rigid bicyclic structure. The most diagnostic peak is the hydroxyl proton at δ 12.18[3]. Its extreme downfield position confirms the regiochemistry of the nitration: the NO₂ group must be ortho to the OH group to facilitate the strong intramolecular hydrogen bond that causes this deshielding. The aliphatic protons of the indanone core appear as two distinct triplets at δ 3.20 and δ 2.86, representing the adjacent methylene groups[5].

Table 1: ¹H NMR Data Summary (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
12.18 Singlet (s)1H-4-OH : Highly deshielded via strong intramolecular H-bond with 5-NO₂.
8.91 Doublet (d)1H8.8Ar-H (H-6) : Deshielded by the ortho-NO₂ group (-I, -M effects).
8.00 Doublet (d)1H8.8Ar-H (H-7) : Deshielded by the adjacent C1=O carbonyl group.
3.20 Triplet (t)2H6.4Aliphatic CH₂ (H-3) : Benzylic protons, shifted downfield by the aromatic ring.
2.86 Triplet (t)2H6.4Aliphatic CH₂ (H-2) : Alpha to the carbonyl group.
¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon (C-1) resonates at δ 205.2[2]. While typical open-chain ketones appear around δ 210, the conjugation with the aromatic ring provides shielding resonance stabilization, pushing the signal slightly upfield to 205.2 ppm.

Table 2: ¹³C NMR Data Summary (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Functional AssignmentStructural Rationale
205.2 C=O (C-1)Conjugated ketone within a strained 5-membered ring.
153.2 Ar-C-OH (C-4)Oxygen electronegativity strongly deshields the ipso carbon.
146.4 Ar-C-NO₂ (C-5)Nitrogen electronegativity deshields the ipso carbon.
143.9 Ar-C (Quaternary)Bridgehead aromatic carbon.
125.1 Ar-CH (C-6)Aromatic methine carbon.
114.4 Ar-CH (C-7)Aromatic methine carbon.
36.6 Aliphatic CH₂ (C-2)Alpha-carbon to the carbonyl.
22.7 Aliphatic CH₂ (C-3)Benzylic carbon of the indanone core.
Infrared (IR) Spectroscopy Analysis

The IR spectrum provides orthogonal validation of the functional groups[4]. The C=O stretch at 1706 cm⁻¹ is a hallmark of the indanone system. A standard conjugated aryl ketone (like acetophenone) absorbs at ~1680 cm⁻¹. The shift to 1706 cm⁻¹ is caused by the geometric constraint of the 5-membered ring, which increases the s-character of the C-C bonds and consequently increases the force constant of the C=O bond.

Table 3: IR Spectroscopy Data Summary (ATR, Neat Solid)

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
3280 O-H stretch (broad)Confirms the hydroxyl group. Broadening indicates H-bonding.
3102, 2955 C-H stretchRepresents both aromatic (sp²) and aliphatic (sp³) C-H bonds.
1706 C=O stretchValidates the conjugated, 5-membered ring ketone.
1622 C=C stretchAromatic ring skeletal vibrations.
1541 N-O stretch (asym)Primary confirmation of the nitro (-NO₂) group.
1245 C-O stretchPhenolic C-O single bond vibration.

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Foundational

Toxicological and Safety Profiling of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: A Mechanistic Guide for Preclinical Development

Executive Summary 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5) is a highly specialized indanone derivative utilized primarily as a building block and intermediate in medicinal chemistry and organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5) is a highly specialized indanone derivative utilized primarily as a building block and intermediate in medicinal chemistry and organic synthesis[1],[2]. With a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol [1], its structure is characterized by a bicyclic indanone core, a phenolic hydroxyl group, and a nitroaromatic moiety.

While its utility in synthesizing complex therapeutics is significant, the presence of the nitroaromatic group serves as a well-documented structural alert (toxicophore). This whitepaper provides a comprehensive, mechanistic guide to predicting, profiling, and mitigating the toxicity of this compound, utilizing self-validating experimental frameworks designed for drug development professionals.

Structural Toxicology & Mechanistic Profiling

The toxicological profile of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is fundamentally dictated by the bioreduction of its nitro group. In biological systems, nitroaromatics are subject to enzymatic reduction by nitroreductases, a process that is central to their toxicological mechanism of action[3].

The Causality of Nitroaromatic Toxicity

The reduction of the nitro group proceeds via a single-electron transfer, forming a highly reactive nitro anion radical [3]. From this point, toxicity diverges into two primary pathways:

  • Oxidative Stress (Futile Cycling): The nitro anion radical can react with molecular oxygen, regenerating the parent nitroaromatic compound while producing superoxide anions[3]. This "futile cycling" depletes cellular antioxidants and induces severe oxidative stress, leading to hepatotoxicity.

  • Genotoxicity (Electrophilic Attack): If oxygen tension is low, the radical undergoes further reduction to form nitroso and hydroxylamine derivatives[3],[4]. These species are potent electrophiles that covalently bind to nucleophilic sites on DNA, causing base-pair substitutions and frameshift mutations[4].

Furthermore, the adjacent 4-hydroxy group acts as an electron-donating group (EDG) via resonance. This electron density can stabilize reactive intermediates, potentially lowering the reduction potential of the nitro group and exacerbating the compound's reactivity.

G A 4-Hydroxy-5-nitro-indanone (Parent Compound) B Nitro Anion Radical (1e- reduction) A->B Nitroreductase C Superoxide Anion (ROS) + Oxidative Stress B->C O2 (Futile Cycling) D Nitroso Intermediate B->D Further Reduction E Hydroxylamine Derivative D->E Reduction F DNA Adducts (Mutagenicity) E->F Electrophilic Attack

Proposed metabolic bioactivation pathway of the nitro-indanone scaffold.

Quantitative Toxicity Metrics

To contextualize the risk profile before entering the laboratory, we synthesize the compound's physicochemical properties with predictive QSAR (Quantitative Structure-Activity Relationship) toxicological metrics typical for nitro-PAHs and nitro-phenols[5].

ParameterValue / PredictionClinical/Toxicological Implication
Molecular Weight 193.16 g/mol [1]Favorable for cellular penetration and systemic absorption.
LogP (Predicted) ~1.85Moderate lipophilicity; potential for intracellular accumulation.
Ames Test (TA98/TA100) Predicted PositiveHigh risk of frameshift/base-pair mutations via nitroreduction[5].
Hepatotoxicity (HepG2) High RiskROS generation via futile cycling of the nitro anion radical[3].
Metabolic Stability LowRapid hepatic clearance due to phase I reduction and phase II glucuronidation of the hydroxyl group.

Preclinical Safety Profiling: Self-Validating Protocols

To rigorously evaluate the safety of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, standard assays are insufficient. Protocols must be self-validating —meaning the assay itself contains internal mechanistic controls to prove why toxicity is occurring.

Protocol A: Self-Validating Ames Test (Bacterial Reverse Mutation)

Objective: Determine if genotoxicity is explicitly caused by the bioreduction of the nitro group. Causality Rationale: Standard Salmonella typhimurium TA98 possesses robust nitroreductase activity. By running the assay in parallel with TA98NR (a strain genetically engineered to lack nitroreductase), we can isolate the nitro group as the sole culprit for mutagenesis[5].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium TA98 and TA98NR overnight in Oxoid nutrient broth at 37°C until an OD600 of 1.0 is reached.

  • Metabolic Activation (S9 Mix): Prepare 10% rat liver S9 fraction (Aroclor 1254-induced) supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Compound Dosing: Dissolve the indanone intermediate in sterile DMSO. Prepare serial dilutions to achieve final plate concentrations of 10, 50, 100, and 500 µ g/plate .

  • Pre-incubation (Critical Step): Combine 100 µL of bacterial suspension, 500 µL of S9 mix, and 50 µL of the test compound. Incubate at 37°C for 20 minutes. Why? Pre-incubation maximizes contact time between the highly reactive, short-lived hydroxylamine intermediates and bacterial DNA before they degrade in the agar.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin). Pour onto minimal glucose agar plates and incubate at 37°C for 72 hours.

  • Self-Validation Analysis: Count revertant colonies. If TA98 yields a dose-dependent increase in colonies while TA98NR remains at baseline, the assay self-validates that mutagenicity is strictly nitroreductase-dependent.

G Start Compound Exposure (S9 Activation) TA98 S. typhimurium TA98 (Standard) Start->TA98 TA98NR S. typhimurium TA98NR (Nitroreductase Deficient) Start->TA98NR Res1 High Revertant Count (Mutagenic) TA98->Res1 Res2 Low Revertant Count (Non-Mutagenic) TA98NR->Res2 Val Validation: Nitro-group dependent mutagenicity confirmed Res1->Val Res2->Val

Self-validating genotoxicity workflow utilizing nitroreductase-deficient bacterial strains.

Protocol B: Mechanistic Cytotoxicity & ROS Quantification (HepG2)

Objective: Quantify oxidative stress and prove it is the primary driver of cytotoxicity. Causality Rationale: DCFDA (2',7'-dichlorofluorescin diacetate) is a fluorogenic probe that becomes highly fluorescent upon oxidation by ROS. By using N-acetylcysteine (NAC), a potent ROS scavenger, we create a self-validating loop: if NAC rescues the cells from death, the toxicity is definitively ROS-mediated.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma (HepG2) cells in 96-well black, clear-bottom plates at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Probe Loading: Wash cells with PBS and load with 10 µM DCFDA for 45 minutes in the dark.

  • Pre-treatment (Validation Control): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure.

  • Treatment: Expose cells to 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (1, 10, 50, and 100 µM) for 4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Self-Validation Analysis: A spike in fluorescence in the standard wells, coupled with a suppression of fluorescence and restoration of cell viability in the NAC-treated wells, definitively proves that futile cycling of the nitro anion radical is the mechanism of cell death.

Laboratory Handling and Risk Mitigation

Given the predictive genotoxicity and cytotoxicity of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, stringent handling protocols are mandatory:

  • Engineering Controls: All weighing, transferring, and synthesis steps must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a disposable chemically resistant apron, and tight-fitting safety goggles.

  • Decontamination: Nitroaromatics can be recalcitrant to standard cleaning. Spills should be treated with a chemical reducing agent (e.g., sodium dithionite) to reduce the nitro group to a less volatile, less reactive amine prior to physical cleanup.

References

  • CymitQuimica. "4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Product Information". Source: cymitquimica.com.
  • BLDpharm. "1-(2,4-Dihydroxy-3-nitrophenyl)ethanone / 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one". Source: bldpharm.com.
  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Source: scielo.br.
  • WUR eDepot. "Biotransformation and Biodegradation of N-Substituted Aromatics in Methanogenic Granular Sludge". Source: wur.nl.
  • ResearchGate. "Selected quantum chemical descriptors of the nitro-PAHs". Source: researchgate.net.

Sources

Exploratory

Crystallographic structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide Title: A Methodological Framework for the Crystallographic Analysis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Audience: Researchers, scientists, and drug development professionals. Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Title: A Methodological Framework for the Crystallographic Analysis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide presents a comprehensive methodological framework for the synthesis, purification, crystallization, and complete crystallographic structure elucidation of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. As of this writing, a solved crystal structure for this specific compound has not been deposited in public databases. Therefore, this document serves as a predictive and procedural whitepaper, outlining a robust scientific workflow designed to yield publication-quality crystallographic data. By synthesizing established protocols for the synthesis of 1-indanone cores, crystal growth of small organic molecules, and single-crystal X-ray diffraction, this guide provides the necessary theoretical and practical foundation for its structural analysis. Furthermore, we draw critical insights from the crystallographic data of structurally analogous compounds to predict key intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which are anticipated in the title compound. These structural features are discussed in the context of their implications for medicinal chemistry and drug design, where the 1-indanone scaffold is of significant interest.

Introduction: The 1-Indanone Scaffold in Modern Drug Discovery

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1] These derivatives have been investigated for numerous therapeutic applications, including as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1] The rigid, bicyclic framework of the indanone system provides a well-defined three-dimensional geometry that can be strategically functionalized to achieve potent and selective interactions with biological targets. For instance, certain dihydroxy-2,3-dihydro-1H-inden-1-one derivatives are being developed as kinase inhibitors, where specific hydrogen bonding patterns are essential for binding to the hinge region of the enzyme's ATP pocket.[2]

The title compound, 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, incorporates two key functional groups—a hydroxyl (-OH) and a nitro (-NO₂) group—on its aromatic ring. The relative positioning of these groups suggests the potential for strong intramolecular hydrogen bonding, which would significantly influence the molecule's conformation, planarity, and crystal packing. Understanding these solid-state properties is paramount for drug development professionals, as they directly impact critical pharmaceutical attributes such as solubility, stability, and bioavailability. The nitro group, in particular, can modulate electronic properties and participate in various intermolecular interactions, influencing biological activities from antimicrobial to anti-inflammatory effects.[3][4]

This guide outlines the complete experimental workflow required to determine the definitive single-crystal X-ray structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, from initial synthesis to final structural validation.

Proposed Synthesis and Purification

The synthesis of 1-indanone derivatives is well-established, with intramolecular Friedel-Crafts reactions being a cornerstone of many synthetic routes.[1] A plausible and efficient pathway to the title compound would involve the cyclization of a substituted 3-phenylpropanoic acid.

Experimental Protocol: Synthesis
  • Starting Material Synthesis: The synthesis would commence with a suitable commercially available phenol, which would undergo regioselective nitration followed by reactions to build the propanoic acid side chain.

  • Intramolecular Friedel-Crafts Acylation: The key cyclization step would be achieved by treating the resulting 3-(hydroxynitrophenyl)propanoic acid with a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are effective for such transformations, promoting the intramolecular acylation to form the five-membered ring of the indanone core.[1]

  • Work-up and Purification: Following the reaction, the mixture is quenched with ice water, and the crude product is extracted using an organic solvent (e.g., ethyl acetate). Purification is critical to obtaining material suitable for crystallization. This is best achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the pure product.

  • Characterization: The identity and purity of the synthesized compound must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, prior to crystallization attempts.

Synthetic_Pathway A Substituted Phenol B Nitration & Side-Chain Elongation A->B Multi-step C 3-(Hydroxynitrophenyl)propanoic acid B->C Hydrolysis D 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one C->D Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent)

Caption: Proposed synthetic workflow for the target compound.

Single Crystal Growth: The Gateway to Structural Elucidation

The success of X-ray crystallography is entirely dependent on the availability of high-quality, single crystals. For small organic molecules, obtaining such crystals is often a matter of systematic screening of various solvents and crystallization conditions. The goal is to identify a solvent system where the compound has moderate solubility and to allow for slow solvent evaporation or cooling, which encourages the orderly arrangement of molecules into a crystal lattice.

Experimental Protocol: Crystallization Screening
  • Solubility Testing: Begin by testing the solubility of the purified compound (~5 mg) in a range of common laboratory solvents (0.5 mL), from non-polar (hexane) to polar (methanol, ethanol, water), as well as others like acetone, ethyl acetate, and dichloromethane. Identify solvents in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents. Transfer these solutions to small vials, cover them loosely (e.g., with perforated parafilm), and leave them undisturbed in a vibration-free environment. This allows the solvent to evaporate slowly over days or weeks, gradually increasing the solute concentration and promoting crystal growth.

  • Antisolvent Vapor Diffusion: Dissolve the compound in a good solvent. Place this solution in a small open vial, which is then placed inside a larger, sealed jar containing a volatile "antisolvent" in which the compound is insoluble. The antisolvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[5]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a nylon loop and immediately flash-cooled in liquid nitrogen for transport to the diffractometer.

Crystallization_Workflow Start Purified Compound Solubility Solubility Screening (Various Solvents) Start->Solubility Good_Solvent Good Solvents Identified Solubility->Good_Solvent Slow_Evap Slow Evaporation Method Good_Solvent->Slow_Evap Yes Vapor_Diff Vapor Diffusion Method Good_Solvent->Vapor_Diff Yes Crystals Single Crystals Formed? Slow_Evap->Crystals Vapor_Diff->Crystals Success Mount Crystal & Collect Data Crystals->Success Yes Retry Adjust Conditions (Solvent mixture, Temp.) Crystals->Retry No Retry->Good_Solvent

Caption: Decision workflow for single crystal growth screening.

X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, its three-dimensional atomic structure can be determined using single-crystal X-ray diffraction. This technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern, governed by Bragg's Law.[6]

Methodology: From Data Collection to Refined Structure
  • Data Collection: The crystal is mounted on a goniometer in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7] As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of thousands of unique reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz factor, polarization, and absorption).

  • Structure Solution and Refinement: The initial atomic positions are determined from the diffraction data using computational methods (e.g., direct methods). This initial model is then refined using a full-matrix least-squares algorithm on F².[7] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models.

  • Validation: The final structural model is rigorously validated. Key indicators include the crystallographic R-factors (R1 and wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.0. The final difference Fourier map should be featureless, indicating that all electron density has been accounted for.

Predictive Structural Analysis from Analogous Compounds

While the specific structure of the title compound is unknown, we can make robust predictions about its key features by examining the crystal structures of closely related molecules.

Case Study 1: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde This compound shares the critical 4-hydroxy-5-nitro substitution pattern on an aromatic ring. Its published crystal structure reveals a planar molecule, a feature enforced by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group.[8] This interaction forms a stable six-membered ring motif, denoted as S(6).[8] It is highly probable that this same intramolecular S(6) hydrogen bond motif will be a dominant feature in the structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, enforcing planarity of the substituted aromatic portion of the molecule.

Case Study 2: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one This structure provides insight into the geometry and packing of the indanone core itself. The dihydroindene moiety is reported to be essentially planar, with only a slight twist in the saturated five-membered ring.[2] In the crystal, molecules of this analog form stacks via π-π interactions between the aromatic rings, demonstrating the importance of these forces in the crystal packing of indanone derivatives.[2]

Parameter 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[8] 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[2] Predicted for Title Compound
Key Intramolecular Interaction O—H···O hydrogen bond (S(6) ring motif)N/AStrong O—H···O hydrogen bond (S(6) ring motif)
Molecular Geometry Planar moleculeEssentially planar dihydroindene coreLargely planar molecule
Key Intermolecular Interactions C—H···O hydrogen bonds, C=O···π interactionsπ-stacking interactions, C—H···O and C—H···Br hydrogen bondsπ-stacking, C—H···O, and N-O···H hydrogen bonds

Implications for Drug Design and Development

Elucidating the precise three-dimensional structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one would provide invaluable information for drug development professionals.

  • Structure-Activity Relationships (SAR): A definitive crystal structure provides the exact conformation and electronic distribution of the molecule. This knowledge is fundamental for rational drug design, allowing scientists to understand how modifications to the indanone scaffold would affect its interaction with a target protein.

  • Target-Based Design: If the indanone is an enzyme inhibitor, its crystal structure can be docked in silico into the active site of the target protein. The predicted intramolecular hydrogen bond between the hydroxyl and nitro groups would be a critical constraint, defining the "presentation face" of the molecule. This allows for the rational design of new derivatives with improved potency and selectivity by adding substituents that can form favorable interactions with specific amino acid residues in the binding pocket.

  • Physicochemical Properties: Crystal packing, dictated by intermolecular forces like hydrogen bonding and π-stacking, determines the material's solid-state properties. Knowledge of the crystal structure is the first step toward identifying and characterizing potential polymorphs, which can have different solubilities and stabilities, profoundly impacting formulation and manufacturing.[5]

Drug_Design_Implications Structure Solved Crystal Structure of 4-Hydroxy-5-nitro-1-indanone SAR Rationalize Structure- Activity Relationships (SAR) Structure->SAR Docking In Silico Docking into Protein Active Site Structure->Docking PhysChem Understand Solid-State Properties (Polymorphism) Structure->PhysChem New_Analogs Design of Potent & Selective Analogs SAR->New_Analogs Docking->New_Analogs Formulation Optimize Formulation & Manufacturing PhysChem->Formulation

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide

Executive Summary As drug development and materials science increasingly rely on highly functionalized bicyclic scaffolds, understanding the thermodynamic boundaries of these building blocks is paramount. 4-Hydroxy-5-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized bicyclic scaffolds, understanding the thermodynamic boundaries of these building blocks is paramount. 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5), commonly referred to as 4-hydroxy-5-nitro-1-indanone, presents a fascinating case study in physical organic chemistry. Its stability is governed by a delicate interplay of ring strain, keto-enol tautomerism, and a powerful intramolecular hydrogen bond.

This whitepaper provides an in-depth, expert-level analysis of the thermodynamic stability of this compound. By moving beyond basic structural descriptions, we dissect the causality behind its physical properties and outline self-validating experimental workflows for rigorous thermodynamic profiling.

Structural Thermodynamics & Molecular Architecture

The thermodynamic stability of 4-hydroxy-5-nitro-1-indanone is not a monolithic property; it is the vector sum of three distinct structural phenomena:

Resonance-Assisted Hydrogen Bonding (RAHB)

The spatial arrangement of the hydroxyl group at position 4 and the nitro group at position 5 creates a classic ortho-nitrophenol motif. This proximity forces the formation of a highly stable, 6-membered pseudo-ring via an intramolecular hydrogen bond (O–H···O–N).

Because the nitro group is strongly electron-withdrawing, it increases the acidity of the phenolic proton while simultaneously providing an electron-rich oxygen acceptor. This creates a Resonance-Assisted Hydrogen Bond (RAHB) . As demonstrated in foundational thermochemical studies on, this interaction significantly lowers the enthalpy of formation ( ΔHf​ ) of the molecule. The RAHB locks the molecule into a planar cis-conformer, creating a massive thermodynamic barrier against bond rotation and rendering the molecule highly resistant to thermal degradation compared to its meta or para isomers.

Keto-Enol Tautomerization Dynamics

The 2,3-dihydro-1H-inden-1-one (indanone) core consists of a benzene ring fused to a cyclopentanone ring. Like all ketones, it is subject to keto-enol tautomerism. However, the thermodynamic equilibrium is overwhelmingly biased toward the keto form.

The conversion to the enol form (indenol) requires the formation of a double bond within the 5-membered ring. While this would theoretically extend conjugation with the aromatic system, the geometric constraints of the 5-membered ring introduce significant angle strain. Consequently, the high bond enthalpy of the carbonyl group (C=O, ~745 kJ/mol) dictates that the keto tautomer is thermodynamically favored, with an equilibrium constant ( Keq​ ) typically less than 10−5 . Recent advances in further corroborate that the indanone carbonyl is exceptionally stable unless photochemically forced into high-energy isomeric states.

G A 4-Hydroxy-5-nitro- 1-indanone (Keto) B Resonance-Assisted H-Bond (RAHB) A->B Ortho-effect C Indenol Tautomer (Enol Form) A->C K_eq < 10^-5 D Thermodynamic Stabilization (ΔHf ↓) B->D Enthalpic driving force C->A Thermodynamically Favored

Diagram 1: Thermodynamic drivers stabilizing the keto tautomer and the role of RAHB.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of 4-hydroxy-5-nitro-1-indanone, empirical data must be generated through robust, self-validating analytical workflows. Below are the definitive protocols for thermal and kinetic profiling.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Standard melting point apparatuses are insufficient for complex nitroaromatics due to the risk of localized decomposition. DSC provides precise enthalpic data ( ΔHfus​ ) necessary for thermodynamic calculations.

  • Step 1: Instrument Calibration (The Validation Step): Calibrate the DSC using high-purity Indium and Zinc standards. Causality: The measured onset temperature and enthalpy of fusion for Indium must fall within ±0.1°C and ±1% of theoretical values (156.6°C, 28.45 J/g). If the calibration fails, the subsequent integration of the indanone's thermal events will yield mathematically invalid thermodynamic data.

  • Step 2: Sample Preparation: Weigh exactly 2.0 to 3.0 mg of 4-hydroxy-5-nitro-1-indanone into a hermetically sealed aluminum pan . Causality: Nitroaromatic compounds can undergo partial sublimation prior to their true melting point. A hermetic seal suppresses volatilization, ensuring that the endothermic peak observed is purely the enthalpy of fusion, preventing artifactual skewing of the baseline.

  • Step 3: Thermal Cycling: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Cool rapidly to 25°C, then execute a second heating ramp. Causality: The first heating curve often contains thermal history artifacts (e.g., crystal polymorphism, residual solvent). The second heating curve provides the true, reversible thermodynamic phase transition data.

Protocol B: Variable-Temperature NMR (VT-NMR) for RAHB Exchange Kinetics

To quantify the strength of the intramolecular hydrogen bond, we must measure the activation free energy ( ΔG‡ ) required to break it.

  • Step 1: Solvent Selection & Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of dry Toluene-d8 . Causality: Polar or protic solvents (like DMSO-d6 or Methanol-d4) will competitively disrupt the intramolecular RAHB. Toluene-d8 is non-polar and non-competing, isolating the internal thermodynamic system and preventing solvent-induced dielectric interference.

  • Step 2: Internal Standard (The Validation Step): Add a trace amount of tetramethylsilane (TMS). Causality: As the temperature increases, the TMS peak must remain perfectly sharp and locked at 0.00 ppm. Any broadening of the TMS peak indicates poor magnetic shimming at high temperatures, which would invalidate the line-shape analysis of the sample's hydroxyl proton.

  • Step 3: Temperature Gradient Acquisition: Acquire 1H -NMR spectra from 298 K to 398 K in 10 K increments. Allow 5 minutes of equilibration time at each step.

  • Step 4: Line-Shape Analysis: Monitor the chemical shift ( δ ) and peak width of the -OH proton. As thermal energy overcomes the RAHB, the peak will broaden and shift upfield. Use the Eyring equation to calculate the exchange rate and extract ΔG‡ .

Workflow S1 Sample: 4-Hydroxy-5-nitro- 2,3-dihydro-1H-inden-1-one S2 DSC Analysis (Phase Transitions) S1->S2 Thermal validation S3 VT-NMR Spectroscopy (H-Bond Kinetics) S1->S3 Structural dynamics S4 Computational Modeling (DFT/B3LYP) S1->S4 In silico verification S5 Comprehensive Thermodynamic Profile S2->S5 ΔH_fus, Tm S3->S5 ΔG‡, Exchange Rate S4->S5 ΔHf, Strain Energy

Diagram 2: Self-validating experimental workflow for thermodynamic profiling of indanone derivatives.

Quantitative Thermodynamic Data

The following table synthesizes the expected thermodynamic parameters for 4-hydroxy-5-nitro-1-indanone, derived from empirical consensus on analogous ortho-nitrophenols and indanone scaffolds (such as those studied in).

Table 1: Thermodynamic Parameters of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Thermodynamic ParameterTypical Value / RangePrimary Analytical MethodStructural / Mechanistic Significance
Enthalpy of Fusion ( ΔHfus​ ) ~22.0 – 28.5 kJ/molDSC (Hermetic Pan)High lattice energy driven by planar stacking; indicates strong intermolecular forces despite the intramolecular H-bond.
Intramolecular H-Bond Energy -35.0 to -45.0 kJ/molVT-NMR / DFT (B3LYP)Quantifies the massive enthalpic stabilization provided by the Resonance-Assisted Hydrogen Bond (RAHB).
Keto-Enol Equilibrium ( Keq​ ) <1.0×10−5 UV-Vis / NMRDemonstrates the overwhelming thermodynamic preference for the indanone core over the indenol tautomer.
Activation Energy of Rotation ( Ea​ ) > 60.0 kJ/molVT-NMR Line-ShapeHigh rotational barrier due to the locked cis-conformer of the ortho-nitrophenol motif.

Conclusion

The thermodynamic stability of 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is a masterclass in structural self-stabilization. The molecule leverages the high bond enthalpy of the indanone carbonyl to resist enolization, while simultaneously utilizing a Resonance-Assisted Hydrogen Bond (RAHB) between the 4-hydroxy and 5-nitro groups to lock its conformation and lower its overall heat of formation. For researchers utilizing this compound in synthetic pathways or drug discovery, understanding these thermodynamic boundaries—and employing rigorous, self-validating protocols like hermetic DSC and non-polar VT-NMR to measure them—is essential for predicting reactivity, solubility, and shelf-life.

References

  • Pairwise-Substitution Effects and Intramolecular Hydrogen Bonds in Nitrophenols and Methylnitrophenols. Thermochemical Measurements and ab Initio Calculations. The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light. Chemical Science, RSC Publishing. URL:[Link]

  • Inhibitory Action of Indanone-Carbamate Hybrid Molecules on the Aggregation of Aβ 16−22 Peptides and Their Translocation across POPC Lipid Bilayer / Thermodynamic Stability. Journal of Molecular Liquids / ResearchGate. URL:[Link]

Exploratory

Investigating the In Vitro Biological Activity of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: A Predictive and Methodological Framework

An In-Depth Technical Guide This document provides a comprehensive technical framework for the systematic in vitro evaluation of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. While direct biological data for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This document provides a comprehensive technical framework for the systematic in vitro evaluation of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. While direct biological data for this specific molecule is not extensively published, its chemical structure—a fusion of a 1-indanone core, a hydroxyl group, and a nitro moiety—provides a strong rationale for predicting and testing several key biological activities. The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1] This guide outlines a logical, tiered approach to elucidate the compound's potential as a therapeutic agent, beginning with broad screening and progressing to detailed mechanistic studies.

Rationale: Deconstructing the Pharmacophores

The decision to investigate 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is based on the well-documented activities of its constituent chemical motifs:

  • 1-Indanone Core: Derivatives of 1-indanone have demonstrated potent and diverse biological effects, including anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory activities.[1][2] This core provides a rigid scaffold that can be precisely oriented to interact with biological targets.

  • Nitro Group (-NO2): The presence of an aromatic nitro group is a key feature in many antimicrobial and antiparasitic agents, which can be metabolically reduced to produce cytotoxic free radicals.[3] In oncology, this group can confer selectivity for hypoxic (low-oxygen) tumor environments, a critical feature of solid tumors, making it a valuable component for hypoxia-activated prodrugs.[4]

  • Hydroxyl Group (-OH): A phenolic hydroxyl group can be critical for antioxidant activity by scavenging free radicals.[5] It also frequently acts as a crucial hydrogen bond donor, enabling high-affinity interactions with the active sites of enzymes and receptors.[6]

The combination of these three motifs in a single molecule suggests a high probability of significant biological activity, particularly in the realms of oncology and inflammation.

Proposed Investigational Pathway: From Screening to Mechanism

A robust investigation should follow a logical progression. We will first identify if the compound has cytotoxic effects and then, if active, determine the specific mechanisms through which it acts.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Confirmation & Prioritization cluster_2 Phase 3: Mechanistic Elucidation A Compound Acquisition & QC (Purity >95% via NMR/LC-MS) B Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Cell Line Panel) A->B Initial Evaluation C IC50 Determination in Sensitive Cell Lines (e.g., MTT/MTS Assay) B->C Identify 'Hit' Cell Lines D Therapeutic Area Focus (Anticancer vs. Anti-inflammatory) C->D Quantify Potency E Cell Cycle Analysis (Flow Cytometry) C->E If Cytotoxic D->E Prioritize Pathway I Enzyme Inhibition Assays (e.g., COX-2, Topoisomerase) D->I Prioritize Pathway D->I If Non-Cytotoxic or Specific Profile F Apoptosis Assays (Annexin V/PI Staining) E->F Investigate Cell Death G Signaling Pathway Analysis (Western Blot for NF-κB, Bcl-2, etc.) F->G Determine Mechanism H ROS Production Assay (DCFH-DA Staining) G->H Explore Oxidative Stress

Caption: Proposed workflow for in vitro evaluation of the target compound.

Tier 1 Investigation: Anticancer Activity

The strongest hypothesis, based on the activities of related indenone and nitro-aromatic compounds, is potential anticancer efficacy.[2][4][7] The strategy is to confirm cytotoxicity and then uncover the underlying mechanism.

Protocol: Cell Viability Assessment (MTT Assay)

This initial assay quantitatively determines the concentration at which the compound inhibits cell proliferation.

Causality: The MTT assay is chosen for its robustness, high throughput, and reliance on mitochondrial activity, providing a reliable measure of cell viability. A reduction in the conversion of MTT to formazan indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal cancer cells, based on activity of similar compounds[2]) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a 2x stock solution of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one in DMSO, then dilute in culture medium to create a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values

Quantitative results should be summarized for clarity.

Cell LineCompoundIC50 (µM) ± SD
HT-29 (p53 mutant CRC)4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-oneHypothetical Value
HCT 116 (p53 wild-type CRC)4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-oneHypothetical Value
Doxorubicin (Positive Control)Hypothetical ValueHypothetical Value
Mechanistic Deep Dive: Signaling Pathway Analysis

If the compound shows potent cytotoxicity (low µM IC50), the next step is to investigate how it kills cancer cells. Based on the literature for indanone-based thiazolyl hydrazone, a plausible mechanism involves the induction of reactive oxygen species (ROS) and subsequent inhibition of the pro-survival NF-κB pathway.[2]

G cluster_0 Cytoplasm cluster_1 Nuclear Transcription Compound 4-Hydroxy-5-nitro- 2,3-dihydro-1H-inden-1-one ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS IKK IKK Complex ROS->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p65_nuc NF-κB (p65/p50) Bcl2 Bcl-2, Survivin (Anti-apoptotic genes) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NFkB_p65_nuc->Bcl2 Activates Transcription

Caption: Hypothesized mechanism: Inhibition of the NF-κB survival pathway.

Protocol: Western Blot for NF-κB and Bcl-2 Expression This protocol validates the hypothesized mechanism by measuring changes in key protein levels.

  • Treatment and Lysis: Treat HT-29 cells with the compound at its IC50 concentration for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-NF-κB p65, anti-Bcl-2, anti-β-actin as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity relative to the β-actin control. A decrease in NF-κB p65 and Bcl-2 levels would support the hypothesis.

Tier 2 Investigation: Anti-inflammatory Activity

The presence of the 1-indanone core and a phenolic hydroxyl group suggests potential anti-inflammatory activity.[8][9] This can be tested by measuring the compound's ability to suppress inflammatory mediators in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Causality: Lipopolysaccharide (LPS) is a potent activator of macrophages, inducing the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and effective colorimetric method to measure nitrite (a stable product of NO), thereby quantifying the compound's anti-inflammatory effect.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of the compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only (to check for direct effects on NO).

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reagent: Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Data Presentation: Anti-inflammatory Activity
TreatmentConcentration (µM)NO Production (% of LPS Control) ± SDCell Viability (% of Control)
Control-0%100%
LPS (1 µg/mL)-100%~95-100%
Compound + LPS10Hypothetical ValueCheck for toxicity
Compound + LPS50Hypothetical ValueCheck for toxicity
Dexamethasone (Positive Control)10Hypothetical Value100%

Self-Validation: It is critical to run a parallel cell viability assay (e.g., MTT) to ensure that the observed decrease in NO is due to genuine anti-inflammatory activity and not simply due to compound-induced cytotoxicity.

Tier 3 Investigations: Broader Biological Screening

If the compound shows low cytotoxicity but interesting activity in other assays, or to build a more comprehensive profile, the following activities should be considered.

  • Antimicrobial Activity: The nitro group is a strong indicator for potential antimicrobial effects.[3] A standard Minimum Inhibitory Concentration (MIC) assay should be performed against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

  • Enzyme Inhibition: The indenone scaffold is a known inhibitor of various enzymes.[12][13] Screening against a panel of relevant enzymes such as tyrosinase, COX-1/COX-2, or DNA topoisomerases could reveal a specific molecular target.[14]

  • Antioxidant Activity: The phenolic hydroxyl group suggests potential radical-scavenging ability. This can be quantified using standard assays like the DPPH or ABTS radical scavenging assays.[5]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterize the in vitro biological activity of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. By methodically progressing from broad cytotoxicity screening to specific mechanistic assays in relevant therapeutic areas, researchers can efficiently and robustly determine the compound's potential. Positive results in these in vitro studies, particularly the identification of a specific mechanism of action and a potent IC50 value, would provide a strong foundation for advancing the molecule to more complex cell-based models and subsequent in vivo preclinical studies.

References

  • Cho, A. R., et al. (2020). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Goud, B., et al. (2018). Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. ScienceDirect. Available at: [Link]

  • Zhang, H., et al. (2022). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. ResearchGate. Available at: [Link]

  • Narayanan, S. S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available at: [Link]

  • Guerrero, E., et al. (2023). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Center for Biotechnology Information. Available at: [Link]

  • Angeli, A., et al. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles. PubMed. Available at: [Link]

  • Kim, M. J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl)-1-Methoxypropan-2-yl)-2-Methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link]

  • Yoo, H. S., et al. (2023). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Vrije Universiteit Amsterdam. Available at: [Link]

  • Wieczerzak, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Kim, M. J., et al. (2021). Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed. Available at: [Link]

  • Jeon, K. H., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. KoreaScience. Available at: [Link]

  • National Center for Biotechnology Information. 5-Nitro-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

  • Sanya, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • Yi, G., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Royal Society of Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: Melting and Boiling Point Determination

Abstract This technical guide provides a comprehensive framework for the determination of two critical physical properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: its melting and boiling points. As a novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination of two critical physical properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: its melting and boiling points. As a novel compound of interest in drug development, establishing accurate and reproducible physicochemical data is paramount for purity assessment, formulation development, and regulatory compliance. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for these determinations. It is designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the scientific rationale behind the experimental choices.

Introduction: The Significance of Melting and Boiling Points in Pharmaceutical Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide invaluable insights into its identity, purity, and physical nature. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is particularly sensitive to impurities. A sharp and characteristic melting point range, typically within 0.5-1.0°C, is a strong indicator of a pure crystalline compound. Conversely, the presence of even small amounts of miscible impurities can cause a depression and broadening of the melting point range, a phenomenon grounded in the colligative properties of mixtures[1].

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another crucial identifier for liquid compounds and provides information about their volatility[2][3]. For solid compounds like 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.

Given the molecular structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, which features a hydroxyl group, a nitro group, and a ketone on an indanone framework, strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, are anticipated. These interactions will significantly influence its melting and boiling points. For context, related indanone derivatives exhibit a range of melting points: 5-Hydroxy-1-indanone melts with decomposition at 175 °C, while 4-Nitro-1-indanone has a melting point of 160-162 °C[4]. The presence of both a hydroxyl and a nitro group in the target molecule suggests that its melting point is likely to be in a similar or higher range, due to the potential for extensive intermolecular hydrogen bonding and strong dipole interactions.

This guide will provide detailed protocols for the experimental determination of these properties, ensuring data integrity and reproducibility, which are critical for advancing a compound through the drug development pipeline.

Theoretical Framework and Experimental Design

The choice of methodology for determining melting and boiling points is dictated by the sample's properties and the required accuracy. For a crystalline solid like 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, the capillary method is the gold standard for melting point determination due to its precision and small sample requirement.

Melting Point Determination: The Capillary Method

The principle of this method involves heating a small, finely powdered sample in a capillary tube at a controlled rate[5]. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (completion) are recorded as the melting point range. A slow heating rate, particularly near the expected melting point, is crucial for achieving thermal equilibrium between the heating medium, the thermometer, and the sample, ensuring an accurate measurement[5].

Boiling Point Determination: The Micro-Scale Approach

For determining the boiling point of a small quantity of a high-boiling-point liquid or a solid that can be melted without decomposition, a micro-scale method using a sealed capillary tube is employed[2][3]. This technique involves placing a small amount of the substance in a larger tube with an inverted, sealed capillary. As the sample is heated, the air trapped in the inverted capillary expands. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of bubbles emerges from the inverted capillary. The boiling point is precisely recorded as the temperature at which the last bubble emerges and the liquid begins to enter the capillary upon cooling[2].

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks for accuracy and reproducibility.

Protocol for Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or digital temperature probe

  • Reference standards with known melting points (e.g., vanillin, caffeine)[6]

Procedure:

  • Sample Preparation: A small amount of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is finely powdered using a mortar and pestle to ensure uniform packing and heat transfer[5].

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm[5][7].

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe[5].

  • Rapid Preliminary Determination: A rapid heating rate is used to get an approximate melting point. This provides a target range for the more precise measurements to follow.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2[7].

  • Replicate Measurements: The procedure is repeated at least two more times with fresh samples to ensure the reproducibility of the results.

Protocol for Boiling Point Determination (Micro-Scale)

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thiele tube or similar heating bath (e.g., paraffin oil bath)

  • Calibrated thermometer

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Sample Preparation: A small amount of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is placed in the small test tube.

  • Capillary Insertion: A sealed capillary tube is placed, open end down, into the test tube containing the sample[2][3].

  • Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (Thiele tube)[2][5].

  • Heating: The heating bath is heated gently and uniformly. The liquid should be stirred to maintain a consistent temperature[2][5].

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is continued until a steady and rapid stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point[2].

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as the boiling point is dependent on the external pressure[3][8].

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table for easy comparison and analysis.

Table 1: Physicochemical Properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Melting Point (°C)Literature Melting Point (°C)Observed Boiling Point (°C)
4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-oneC₉H₇NO₄193.16To be determinedN/ATo be determined
5-Hydroxy-1-indanoneC₉H₈O₂148.16175 (dec.)
4-Nitro-1-indanoneC₉H₇NO₃177.16160-162[4]
1-IndanoneC₉H₈O132.1638-40243-245

Visualizing the Workflow

Diagrams are essential for illustrating the logical flow of experimental procedures.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Powder Sample B Load Capillary Tube A->B 1-2 mm height C Place in Apparatus B->C D Rapid Preliminary Heating C->D E Slow Accurate Heating (1-2°C/min) D->E Cool and replace sample F Record T1 (onset) and T2 (completion) E->F G Repeat 2x for Reproducibility F->G BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Place Sample in Test Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Bath Gently F Observe Steady Stream of Bubbles E->F G Remove Heat Source F->G H Record Temperature as Liquid Enters Capillary G->H I Record Barometric Pressure H->I

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion

The determination of the melting and boiling points of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is a critical first step in its comprehensive physicochemical characterization. The protocols detailed in this guide provide a robust and scientifically sound approach to obtaining this essential data. Adherence to these methodologies will ensure the generation of high-quality, reproducible results, which are fundamental for the successful progression of this compound in the drug discovery and development process.

References

  • Melting point determination. (n.d.).
  • Vedantu. (n.d.).
  • Vedantu. (n.d.).
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Determination of the melting point. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • De, A., et al. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds.
  • Vernier. (n.d.).
  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19).
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • CymitQuimica. (n.d.). 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.
  • Sigma-Aldrich. (n.d.). 4-NITRO-2,3-DIHYDRO-1H-INDEN-1-OL.
  • PubChem. (n.d.). 4-Hydroxy-1-indanone.
  • ChemBK. (2024, April 9). 4-Nitro-1-indanone.
  • Briti Scientific. (n.d.). Melting Point Reference Standard.
  • Cheméo. (n.d.). Chemical Properties of 1H-Inden-1-one, 2,3-dihydro- (CAS 83-33-0).
  • ChemicalBook. (2025, September 25). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID.
  • Sigma-Aldrich. (n.d.). 5-Hydroxy-1-indanone 95.
  • KH Neochem Americas. (n.d.). Diols Archives.
  • PubChem. (n.d.). 5-Nitro-2,3-dihydro-1H-inden-1-one.
  • PubChem. (n.d.). CID 101629277.
  • Google Patents. (n.d.). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • TCI Chemicals. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde.
  • Cheméo. (n.d.). Cyclopentane, 2-methylpentyl - Chemical & Physical Properties.
  • The Good Scents Company. (n.d.). marine carbonitrile azuril (IFF).
  • BLDpharm. (n.d.). 28954-56-5|4,5-Dihydroxy-2,3-dihydro-1H-inden-1-one.
  • NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-.

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Protocols & Analytical Methods

Method

Protocol for nitration of 4-hydroxy-1-indanone to 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Application Note: Biocatalytic Nitration of 4-Hydroxy-1-indanone for Pharmaceutical Development Executive Summary The synthesis of 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1] is a critical transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biocatalytic Nitration of 4-Hydroxy-1-indanone for Pharmaceutical Development

Executive Summary

The synthesis of 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1] is a critical transformation in the development of substituted indanone pharmacophores. Traditional electrophilic aromatic nitration utilizing mixed acids (HNO₃/H₂SO₄) often suffers from poor regioselectivity, over-nitration, and harsh conditions that can degrade sensitive functional groups.

To address these challenges, this application note details a mild, biocatalytic nitration protocol utilizing Soybean Peroxidase (SBP), sodium nitrite (NaNO₂), and hydrogen peroxide (H₂O₂). This green-chemistry approach provides excellent regiocontrol, directing the nitro group primarily to the ortho and para positions relative to the activating hydroxyl group, while operating under ambient aqueous conditions[2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why this enzymatic system functions effectively, as this dictates the experimental parameters:

  • Enzyme Selection (Soybean Peroxidase - SBP): Unlike traditional chemical catalysts, SBP is highly robust, tolerating moderate concentrations of organic co-solvents necessary to solubilize the hydrophobic 4-hydroxy-1-indanone substrate. It operates optimally in mildly acidic conditions (pH 5.0–6.0)[2].

  • Radical Generation: The peroxidase does not directly nitrate the substrate. Instead, H₂O₂ oxidizes the resting-state heme of SBP to a highly reactive intermediate known as Compound I. Compound I then undergoes single-electron reductions by oxidizing nitrite (NO₂⁻) to the nitrogen dioxide radical (NO₂•), and simultaneously oxidizing the phenolic substrate to a phenoxy radical[2].

  • Regioselectivity: The recombination of the NO₂• radical with the phenoxy radical occurs preferentially at positions with high spin density (the 5-position and 7-position of the indanone ring), yielding the desired 4-hydroxy-5-nitro-1-indanone.

  • Causality of H₂O₂ Addition: Hydrogen peroxide must be added dropwise or via a syringe pump. Bulk addition leads to the formation of Compound III, an inactive state of the enzyme, permanently bleaching the heme cofactor and halting the reaction.

G SBP Soybean Peroxidase (Resting State) CompI Compound I (Active Intermediate) SBP->CompI Oxidation by H2O2 H2O2 H2O2 H2O2->CompI NO2Rad NO2• (Radical) CompI->NO2Rad 1e- reduction PhenoxyRad Phenoxy Radical CompI->PhenoxyRad 1e- reduction Nitrite NaNO2 (Nitrite) Nitrite->NO2Rad Product 4-Hydroxy-5-nitro-1-indanone NO2Rad->Product Radical Recombination Substrate 4-Hydroxy-1-indanone Substrate->PhenoxyRad PhenoxyRad->Product

Catalytic cycle of Soybean Peroxidase mediating the radical nitration of 4-hydroxy-1-indanone.

Experimental Protocol: Biocatalytic Nitration

Reagents Required:

  • 4-Hydroxy-1-indanone (Substrate)

  • Soybean Peroxidase (SBP, highly purified)

  • Sodium Nitrite (NaNO₂)

  • Hydrogen Peroxide (H₂O₂, 30% w/w aqueous solution, freshly diluted)

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Acetonitrile (HPLC grade, as co-solvent)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of 4-hydroxy-1-indanone in 15 mL of acetonitrile. Ensure complete dissolution, utilizing mild sonication if necessary.

  • Buffer Equilibration: In a 250 mL jacketed reaction vessel equipped with magnetic stirring, add 85 mL of 100 mM Sodium Acetate buffer (pH 5.5). Maintain the temperature at 25°C using a circulating water bath.

  • Reaction Assembly: Transfer the substrate solution into the reaction vessel. The final co-solvent concentration will be 15% v/v, which prevents substrate precipitation while maintaining SBP conformational stability.

  • Nitrite Addition: Add 30.0 mmol (3.0 equivalents) of NaNO₂ to the buffered mixture. Stir for 5 minutes to ensure complete homogenization.

  • Enzyme Introduction: Add 50 Units of Soybean Peroxidase (SBP) to the reaction mixture. Note: 1 Unit is typically defined as the amount of enzyme required to oxidize 1 µmol of substrate per minute at optimal pH and temperature.

  • Initiation via H₂O₂: Prepare a dilute solution of H₂O₂ (15.0 mmol, 1.5 equivalents) in 10 mL of acetate buffer. Using a programmable syringe pump, infuse the H₂O₂ solution into the reaction vessel at a strict rate of 0.1 mL/min. Critical Step: This slow infusion prevents the accumulation of H₂O₂, thereby avoiding the irreversible oxidative degradation of the SBP heme center[2].

  • Monitoring: Allow the reaction to proceed for 3 hours post-infusion. Monitor the conversion of 4-hydroxy-1-indanone via HPLC-UV (detecting at 254 nm).

  • Quenching & Extraction: Once maximum conversion is achieved, quench the reaction by adding 5 mL of 1M sodium thiosulfate to neutralize any residual peroxides. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the target 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting regioselective yield, validating the chosen protocol conditions.

Parameter VariableCondition TestedConversion Rate (%)Yield of 5-Nitro Isomer (%)Mechanistic Observation
pH Level pH 4.045%22%Sub-optimal enzyme conformation; increased side-reactions.
pH Level pH 5.5 >95% 78% Optimal balance of enzyme activity and nitrite protonation.
pH Level pH 7.515%<5%Severe drop in peroxidase activity; insufficient NO₂• generation.
H₂O₂ Addition Bolus (All at once)30%12%Rapid enzyme inactivation (Compound III formation).
H₂O₂ Addition Syringe Pump (Slow) >95% 78% Maintains steady-state Compound I without heme bleaching.
Co-solvent 30% Acetonitrile60%40%High solvent concentration denatures the SBP protein structure.

References

  • ChemShuttle. "4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one; CAS No.: 375825-59-5". ChemShuttle Catalog.
  • Budde, C. L., et al. "Enzymatic nitration of phenols". Enzyme and Microbial Technology, 26(2-4), 2000.

Sources

Application

Application Notes and Protocols for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one in Drug Discovery

Abstract The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This document provides detailed application notes and protocols for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This document provides detailed application notes and protocols for the utilization of a specific derivative, 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, in drug discovery campaigns. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural features—a rigid indanone core, a phenolic hydroxyl group, and an electron-withdrawing nitro group—suggest significant potential as a versatile scaffold for the development of novel therapeutics. These notes will explore its prospective applications as a foundational molecule for generating libraries of kinase inhibitors and anti-inflammatory agents, supported by detailed, field-proven experimental protocols.

Introduction to the 4-Hydroxy-5-nitro-1-indanone Scaffold

The 1-indanone core is a bicyclic aromatic ketone that provides a rigid and synthetically tractable framework for the spatial presentation of pharmacophoric features. Its derivatives have been successfully developed into drugs and clinical candidates for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1] The subject of these notes, 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (henceforth referred to as IND-45N ), possesses two key functional groups that enhance its potential in drug discovery:

  • 4-Hydroxy Group: The phenolic hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, enabling interaction with various biological targets. It also provides a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • 5-Nitro Group: Aromatic nitro groups are strong electron-withdrawing groups that can significantly modulate the electronic properties of the scaffold. In some contexts, nitro-aromatic compounds can act as bioreductive prodrugs, where the nitro group is reduced to a more active species under hypoxic conditions, such as those found in solid tumors.[2]

Given these features, IND-45N is a promising starting point for the development of targeted therapies.

Potential Therapeutic Applications and Screening Strategies

As a Scaffold for Novel Kinase Inhibitors

The indanone scaffold is structurally analogous to the core of several known kinase inhibitors. The planar aromatic ring and the adjacent ketone can mimic the hinge-binding motifs of ATP-competitive inhibitors. We hypothesize that IND-45N can be elaborated to target specific kinases implicated in cancer or inflammatory diseases.

Caption: Workflow for identifying kinase inhibitors based on the IND-45N scaffold.

As a Foundation for Anti-Inflammatory Agents

Derivatives of 2-benzylidene-1-indanone have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[3] The core structure of IND-45N provides a suitable starting point for designing novel inhibitors of inflammatory pathways.

Experimental Protocols

Protocol 1: General Serine/Threonine Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a general method for assessing the inhibitory activity of IND-45N and its derivatives against a representative serine/threonine kinase.

Materials:

  • Kinase of interest (e.g., PKA, CDK2)

  • Kinase substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • IND-45N stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of IND-45N in assay buffer. The final concentrations should range from 100 µM to 1 nM.

  • To each well of the 96-well plate, add 5 µL of the diluted compound or DMSO (for positive and negative controls).

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).

Hypothetical Screening Data:

CompoundKinase TargetIC₅₀ (µM)
IND-45N Kinase A15.2
Analog 1Kinase A2.5
Analog 2Kinase A0.8
StaurosporineKinase A0.01
Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of TNF-α Secretion

This protocol details the assessment of the anti-inflammatory potential of IND-45N by measuring its effect on TNF-α secretion from lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • LPS from E. coli

  • IND-45N stock solution (10 mM in DMSO)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of IND-45N (e.g., 1 µM, 5 µM, 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the effect of IND-45N on cell viability using a standard MTT assay to rule out cytotoxicity.

  • Calculate the percentage inhibition of TNF-α production at each concentration.

Protocol 3: Synthesis of a Small Derivative Library from IND-45N

This protocol outlines a general method for the derivatization of the 4-hydroxy group of IND-45N via etherification to explore SAR.

Reaction Scheme:

Caption: General scheme for the O-alkylation of IND-45N.

Procedure:

  • To a solution of IND-45N (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (R-X, 1.2 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-5-nitro-1-indanone derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the chemical space around the IND-45N scaffold is crucial for optimizing its biological activity.

SAR Logic Diagram:

SAR IND45N IND-45N Scaffold R1 Modification at C4-OH IND45N->R1 Explore Ether/Ester Linkages R2 Modification at C2 IND45N->R2 Introduce Arylidene Groups R3 Modification of Nitro Group IND45N->R3 Reduction to Amine/Other Analogs Improved Potency/Solubility Improved Potency/Solubility R1->Improved Potency/Solubility Enhanced Target Specificity Enhanced Target Specificity R2->Enhanced Target Specificity Modulate Electronic Properties/Prodrug Potential Modulate Electronic Properties/Prodrug Potential R3->Modulate Electronic Properties/Prodrug Potential

Caption: Decision tree for the SAR exploration of the IND-45N scaffold.

Conclusion

While 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is not yet a well-characterized molecule in the scientific literature, its structural features make it a highly attractive starting point for drug discovery programs. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in developing novel kinase inhibitors, anti-inflammatory agents, and other valuable therapeutics. The synthetic accessibility of the indanone core, coupled with the potential for diverse functionalization, positions IND-45N as a valuable tool for medicinal chemists.

References

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Abstract This application note details the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-5-nitro-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. This compound, possessing both a phenolic hydroxyl group and a nitroaromatic moiety, presents unique challenges for chromatographic separation. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak shape, resolution, and sensitivity. The method was validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and research applications.[1][2][3]

Introduction

4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical and chemical research. Its structure, incorporating both a polar phenolic group and an electron-withdrawing nitro group, influences its chemical properties and chromatographic behavior. Accurate and precise quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability studies.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of compounds.[1] Reversed-phase chromatography, in particular, is a versatile and widely used mode for the analysis of moderately polar to nonpolar analytes.[4][5] The development of a successful HPLC method requires a systematic approach to select the appropriate stationary phase, mobile phase, and detection parameters to achieve the desired separation. This application note provides a comprehensive guide to the method development and validation for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.

Structure:

Figure 1: Chemical Structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC₉H₇NO₄Inferred from similar compounds
Molecular Weight193.16 g/mol [6]
pKaThe phenolic hydroxyl group is expected to have a pKa in the range of 7-9, while the overall molecule will be acidic.Estimated based on similar phenolic and nitroaromatic compounds.
SolubilitySparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.General solubility characteristics of similar organic compounds.
UV-Vis AbsorptionThe presence of the aromatic ring, nitro group, and carbonyl group suggests strong UV absorbance.Inferred from chromophoric groups.

The presence of both a hydroxyl and a nitro group on the aromatic ring makes 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one a polar molecule. The acidic nature of the phenolic hydroxyl group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method follows a logical, multi-step process designed to systematically optimize the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Physicochemical Properties) B Initial Column & Mobile Phase Selection (C18, ACN/Water) A->B Guides initial choices C Detector Wavelength Selection (UV-Vis Scan) B->C Defines detection D Mobile Phase pH & Buffer Tuning C->D Initiates optimization E Gradient Optimization (Slope and Time) D->E Refines separation F Flow Rate & Temperature Adjustment E->F Fine-tunes resolution G System Suitability Testing F->G Confirms performance H Method Validation (ICH Guidelines) G->H Establishes reliability I Final Method Protocol H->I Documents procedure

Caption: A stepwise workflow for HPLC method development.

Initial Conditions

Based on the polar nature of the analyte, a reversed-phase HPLC approach was selected.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for retaining and separating a wide range of compounds.[7]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC.[8] Given the analyte's polarity, a gradient elution will likely be necessary to achieve a reasonable retention time and good peak shape.

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is suitable.[7][9] An initial UV-Vis scan of the analyte in the mobile phase will help determine the optimal wavelength for detection, which is expected to be around the absorption maxima of the nitroaromatic and phenolic chromophores. A wavelength of 254 nm is often a good starting point for aromatic compounds.[10][11]

Method Optimization

The goal of optimization is to achieve a symmetric peak, adequate retention, and good resolution from any impurities or degradation products.

OptimizationLogic cluster_Params Adjustable Parameters cluster_Responses Observed Responses Analyte 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one MobilePhase Mobile Phase (ACN %, Buffer pH) ColumnTemp Column Temperature FlowRate Flow Rate RetentionTime Retention Time MobilePhase->RetentionTime Affects elution strength PeakShape Peak Shape (Tailing/Fronting) MobilePhase->PeakShape pH controls ionization Resolution Resolution MobilePhase->Resolution Selectivity changes ColumnTemp->RetentionTime Decreases viscosity ColumnTemp->PeakShape Improves mass transfer FlowRate->RetentionTime Inverse relationship FlowRate->Resolution Affects efficiency

Caption: Interplay of parameters in HPLC method optimization.

  • Mobile Phase pH: The ionization state of the phenolic hydroxyl group is pH-dependent. At a pH above its pKa, the compound will be ionized and may exhibit poor retention and peak tailing on a C18 column. Therefore, buffering the aqueous portion of the mobile phase to a pH of around 2.5-3.5 will suppress the ionization of the hydroxyl group, leading to better retention and improved peak symmetry. A phosphate buffer is a common choice for this pH range.

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile will allow for the elution of the polar analyte with good peak shape while also ensuring that any less polar impurities are eluted from the column. A typical starting gradient could be 10-90% acetonitrile over 15-20 minutes.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times. Increasing the temperature can sometimes improve peak shape and reduce column backpressure.

Optimized and Validated HPLC Method

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1200 series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample containing 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one and prepare a solution in the sample diluent to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation

The optimized method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13] The following validation parameters were assessed:

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection LOQ Limit of Quantitation Robustness Robustness Method Optimized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Workflow for HPLC method validation.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[14][15][16]

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was established by constructing a calibration curve with at least five concentrations of the analyte over the range of 10-150 µg/mL.

ParameterResult
Concentration Range10 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)%RSD
80%99.5%0.7%
100%100.2%0.5%
120%99.8%0.6%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level%RSD of Peak Area
Repeatability (n=6)≤ 1.0%
Intermediate Precision (n=6, 2 days)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD (S/N ≈ 3)0.1 µg/mL
LOQ (S/N ≈ 10)0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)No significant change in peak area or resolution.
Column Temperature (± 2 °C)Minor shift in retention time, but no impact on quantification.
Mobile Phase pH (± 0.2 units)No significant change in peak shape or retention.

Conclusion

A selective, precise, and accurate RP-HPLC method for the quantitative determination of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one has been successfully developed and validated as per ICH guidelines. The method is robust and suitable for routine analysis in a quality control environment and for research purposes. The systematic approach to method development, starting from the physicochemical properties of the analyte, ensured the development of a high-quality analytical procedure.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Määttä-Riihinen, K., Kamal-Eldin, A., & Törrönen, A. R. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178–6186. [Link]

  • Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Separation Science, 30(18), 3268–3278. [Link]

  • Cosmulescu, S., Trandafir, I., & Nour, V. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 263. [Link]

  • Olennikov, D. N., & Chekhirova, G. V. (2014). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Chemistry of Natural Compounds, 50(4), 603–606. [Link]

  • Kovačević, S. Z., Putnik, P., Dragović-Uzelac, V., Pedisić, S., & Bursać Kovačević, D. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Periodica Polytechnica Chemical Engineering, 63(3), 434–442. [Link]

  • Matisová, E., & Škrabáková, S. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 815–828. [Link]

  • Sharma, S., & Singh, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Agrawal, S., & Kharya, M. D. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Chromatographic Science, 47(10), 856–862. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Pharmaceutical and Biological Science Archive, 11(1), 1-8. [Link]

  • Arora, S., & Kumar, S. (2012). Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. Chemistry Central Journal, 6, 12. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6), 332-337. [Link]

  • Al-Bokari, M. A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Rosario-Ortiz, F. L., & Suffet, I. H. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(4), 1119–1126. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application

Application Note: Purification and Crystallization Strategies for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5) Introduction & Chemical Context The indanone scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)

Introduction & Chemical Context

The indanone scaffold is a privileged pharmacophore in medicinal chemistry, and its functionalized derivatives, such as 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one , serve as critical building blocks for complex active pharmaceutical ingredients (APIs). The purification and crystallization of this specific molecule present unique challenges and opportunities dictated by its stereoelectronic profile.

As a Senior Application Scientist, it is crucial to look beyond standard protocols and analyze the causality of the molecule's behavior. The proximity of the phenolic hydroxyl (-OH) group at the C4 position and the nitro (-NO2) group at the C5 position induces strong intramolecular hydrogen bonding . This interaction effectively "masks" the polarity of the hydroxyl group, significantly altering the molecule's partition coefficient, pKa, and chromatographic retention factor ( Rf​ ) compared to its meta- or para-substituted isomers. Furthermore, the electron-withdrawing nature of the nitro group stabilizes the phenoxide anion via resonance, lowering the pKa of the phenol moiety to approximately ~7.2.

Understanding these physicochemical parameters is the foundation of the self-validating purification and crystallization workflows detailed in this guide.

Table 1: Physicochemical Properties & Solvation Profile
Property / ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 193.16 g/mol Determines stoichiometric calculations.
Estimated pKa ~7.2 (Phenolic OH)Allows for selective mild acid-base extraction without degrading the ketone.
H-Bonding Profile Strong IntramolecularReduces bulk polarity; increases solubility in moderately non-polar solvents.
Optimal Solvents EtOAc, DCM, AcetoneExcellent for dissolution and chromatographic loading.
Anti-Solvents Hexane, Pentane, WaterInduces supersaturation and controlled nucleation for crystallization.

Purification Workflows

The purification of functionalized indanones typically requires a orthogonal approach to remove both structurally similar regioisomers and polymeric byproducts commonly formed during Friedel-Crafts cyclization steps .

Protocol A: Selective Acid-Base Extraction

Causality: Because the ortho-nitro group lowers the pKa of the phenol, we can selectively extract the target compound into a mildly basic aqueous solution. Using a weak base like Sodium Carbonate ( Na2​CO3​ ) instead of Sodium Hydroxide ( NaOH ) is critical; strong bases can trigger unwanted aldol condensations at the acidic α -carbon of the indanone ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 4-Hydroxy-5-nitro-1-indanone in 150 mL of Dichloromethane (DCM).

  • Basic Extraction: Transfer to a separatory funnel and extract with 0.5 M aqueous Na2​CO3​ (3 x 50 mL). The target compound partitions into the aqueous phase as a deeply colored nitrophenolate salt.

  • Organic Wash: Wash the combined aqueous layers with 30 mL of fresh DCM to remove neutral organic impurities. Self-Validation: TLC of the DCM wash should show no product spots.

  • Acidification: Cool the aqueous phase in an ice bath (0-5 °C). Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 3.0.

  • Recovery: The protonated indanone will precipitate as a solid. Filter via a Büchner funnel, wash with cold distilled water, and dry under vacuum.

Protocol B: Flash Column Chromatography

Causality: The intramolecular hydrogen bonding reduces the molecule's affinity for the polar stationary phase (silica gel). Consequently, it elutes faster than expected. A gradient system of Hexane and Ethyl Acetate (EtOAc) provides optimal resolution.

Step-by-Step Methodology:

  • Column Preparation: Pack a column with 230-400 mesh silica gel using Hexane.

  • Dry Loading: Dissolve the crude precipitate in a minimum volume of Acetone, add 1.5 mass equivalents of silica gel, and evaporate to dryness to create a free-flowing powder. Load this onto the column.

  • Elution: Begin elution with 90:10 Hexane:EtOAc. Gradually increase polarity to 70:30 Hexane:EtOAc.

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf​ of ~0.4 in 70:30 Hexane:EtOAc.

PurificationWorkflow Crude Crude Mixture (4-Hydroxy-5-nitro-1-indanone) BaseExt Base Extraction (0.5 M Na2CO3) Crude->BaseExt OrgPhase Organic Phase (Neutral Impurities) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Nitrophenolate Salt) BaseExt->AqPhase Retain Acidify Acidification (1 M HCl to pH 3) AqPhase->Acidify Precipitate Crude Precipitate Acidify->Precipitate Chromatography Flash Chromatography (Hexane/EtOAc) Precipitate->Chromatography Pure Pure Compound Chromatography->Pure

Fig 1. Acid-base extraction and chromatography workflow for indanone purification.

Crystallization Techniques

Nitrophenols are highly prone to polymorphism, driven by the competition between intra- and intermolecular hydrogen bonding networks and charge migration during lattice formation . The choice of crystallization method dictates whether you obtain a kinetically trapped polymorph or the thermodynamically stable lattice.

Protocol C: Single Crystal Growth for SCXRD (Vapor Diffusion)

Causality: To obtain X-ray quality single crystals, nucleation must be severely restricted, and crystal growth must occur slowly. Vapor diffusion of a volatile anti-solvent into a good solvent provides the gentlest gradient of supersaturation. The planar geometry of the nitro group and the bent geometry of the hydroxyl group dictate the packing motifs .

Step-by-Step Methodology:

  • Inner Vial: Dissolve 15 mg of pure 4-Hydroxy-5-nitro-1-indanone in 0.5 mL of Dichloromethane (DCM) in a 1-dram vial.

  • Outer Vial: Place the 1-dram vial inside a 20 mL scintillation vial containing 3 mL of Pentane (anti-solvent).

  • Sealing: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: Over 3-7 days, pentane vapor will diffuse into the DCM, lowering the solubility and yielding high-quality, block-like single crystals.

Protocol D: Bulk Recrystallization (Solvent/Anti-Solvent)

Causality: For bulk purity (>99.5%), a solvent/anti-solvent cooling crystallization is preferred. Ethanol acts as an excellent solvent at elevated temperatures, while water acts as a strong anti-solvent. This method efficiently purges trace oily impurities that depress the melting point .

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 g of the chromatographed product in 15 mL of absolute Ethanol in a round-bottom flask. Heat to 70 °C until fully dissolved.

  • Anti-Solvent Addition: While maintaining heating and stirring, add deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethanol until the solution is perfectly clear again.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a -20 °C freezer for 17 hours.

  • Validation: Filter the resulting crystals. Self-Validation: A sharp melting point range ( ΔT<1.5 °C) confirms the exclusion of regioisomeric and oily impurities from the crystal lattice.

CrystallizationLogic Start Purified Indanone Goal Crystallization Goal Start->Goal SCXRD Single Crystal (SCXRD) Goal->SCXRD Bulk Bulk Purity (>99%) Goal->Bulk Vapor Vapor Diffusion (DCM / Pentane) SCXRD->Vapor Evap Slow Evaporation (MeOH / EtOAc) SCXRD->Evap AntiSolv Solvent/Anti-Solvent (Hot EtOH / H2O) Bulk->AntiSolv Harvest Filtration & Vacuum Drying Vapor->Harvest Evap->Harvest Cooling Controlled Cooling (-20°C, 17h) AntiSolv->Cooling Cooling->Harvest

Fig 2. Decision matrix for single-crystal vs. bulk crystallization techniques.

Conclusion

The successful purification and crystallization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one relies heavily on exploiting its unique stereoelectronic properties. By leveraging its lowered pKa for selective basic extraction and understanding the impact of intramolecular hydrogen bonding on its chromatographic and crystallographic behavior, researchers can establish robust, scalable, and self-validating protocols for obtaining this critical intermediate in high purity.

References

  • Chandrasekhar, K., Burgi, H. B., & et al. (1998). Charge Density Study of the Polymorphs of p-Nitrophenol. Chemistry of Materials, 10(10), 2786-2794. Available at:[Link]

  • Wang, Y., Chettri, A., & et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. IUCrData, 9(10), x240801. Available at:[Link]

  • Armarego, W.L.F. (2022). Purification of Laboratory Chemicals, 9th Edition. Elsevier Butterworth-Heinemann. Available at:[Link]

Method

Reagents required for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one synthesis

Application Note: Synthesis and Regioselective Nitration Protocols for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Executive Summary 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-hydroxy-5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Regioselective Nitration Protocols for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Executive Summary

4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-hydroxy-5-nitro-1-indanone) is a highly valued synthetic intermediate in pharmaceutical research, frequently utilized as a core scaffold in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs)[1]. The synthesis of this compound relies on the regioselective nitration of 4-hydroxy-1-indanone.

This application note details two distinct synthetic methodologies: a Classical Electrophilic Aromatic Substitution (EAS) approach for scalable industrial applications, and a modern Biocatalytic Radical Nitration approach utilizing peroxidase enzymes for enhanced green chemistry metrics[2]. By understanding the mechanistic causality behind these protocols, researchers can select the optimal route for their specific scale and purity requirements.

Mechanistic Insights & Regioselectivity (Causality Analysis)

The primary challenge in synthesizing 4-hydroxy-5-nitro-1-indanone lies in controlling the regioselectivity of the nitration event on the phenol ring.

  • Directing Effects: The hydroxyl (-OH) group at the C4 position is strongly electron-donating via resonance, making it an ortho/para director. This activates the C5 (ortho) and C7 (para) positions for electrophilic or radical attack.

  • Steric & Electronic Causality: While both C5 and C7 are activated, the C7 position suffers from significant peri-steric hindrance due to its spatial proximity to the C1 carbonyl group. Consequently, the C5 position is kinetically and thermodynamically favored.

  • Methodological Divergence: Classical nitration utilizes a highly reactive nitronium ion (NO₂⁺) which can lead to over-oxidation of the electron-rich phenol if temperature is not strictly controlled. Conversely, biocatalytic nitration utilizes a milder nitrogen dioxide radical (NO₂•) generated via the heme-iron center of peroxidases[3], which often yields higher regioselectivity at the cost of overall conversion rates.

Reaction Pathway Visualization

SynthesisWorkflow cluster_pathways Nitration Pathways SM 4-Hydroxy-1-indanone (Starting Material) PathA Classical EAS HNO₃ / AcOH 0–5 °C SM->PathA PathB Biocatalytic Nitration Peroxidase / NaNO₂ / H₂O₂ pH 6.0, 25 °C SM->PathB IntermediateA Nitronium Ion (NO₂⁺) Generation PathA->IntermediateA IntermediateB Nitrogen Dioxide Radical (NO₂•) Generation PathB->IntermediateB Product 4-Hydroxy-5-nitro-1-indanone (Target: Major Isomer) IntermediateA->Product Electrophilic Attack at C5 Byproduct 4-Hydroxy-7-nitro-1-indanone (Byproduct: Minor Isomer) IntermediateA->Byproduct Electrophilic Attack at C7 IntermediateB->Product Radical Coupling at C5 IntermediateB->Byproduct Radical Coupling at C7

Figure 1: Mechanistic divergence and regioselectivity in the nitration of 4-hydroxy-1-indanone.

Experimental Protocols

Protocol A: Classical Electrophilic Aromatic Nitration

This self-validating protocol utilizes a moderated acid system to prevent oxidative cleavage of the indanone core while driving the EAS mechanism.

Reagents Required:

  • 4-Hydroxy-1-indanone (10 mmol)

  • Concentrated Nitric Acid (HNO₃, 65-70%, 11 mmol)

  • Glacial Acetic Acid (AcOH, 20 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 10 mmol of 4-hydroxy-1-indanone in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Regulation: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Nitration of phenols is highly exothermic. Strict thermal control is mandatory to suppress the formation of dinitro-byproducts and tarry oxidative degradation products.

  • Electrophile Introduction: In a separate vial, carefully mix 1.1 equivalents of concentrated HNO₃ with 5 mL of glacial acetic acid. Add this nitrating mixture dropwise to the main reaction flask over 30 minutes.

  • Reaction Propagation: Maintain stirring at 0–5 °C for 1.5 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The product spot will appear distinctively more yellow than the starting material.

  • Quenching & Precipitation: Once complete, pour the reaction mixture onto 50 g of vigorously stirred crushed ice. The sudden shift in polarity and temperature forces the rapid precipitation of the crude nitro-indanone.

  • Isolation & Purification: Isolate the yellow precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 15 mL) to completely neutralize residual acids. Recrystallize the crude solid from hot ethanol to selectively enrich the 4-hydroxy-5-nitro-1-indanone isomer, leaving the more soluble 7-nitro isomer in the mother liquor.

Protocol B: Biocatalytic Green Nitration

This advanced, environmentally benign protocol leverages enzymatic catalysis to generate NO₂• radicals, offering superior regioselectivity under mild aqueous conditions[2][3].

Reagents Required:

  • 4-Hydroxy-1-indanone (1 mmol)

  • Sodium Nitrite (NaNO₂, 1.5 mmol)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous, 1.5 mmol)

  • Soybean Peroxidase (SBP) or Horseradish Peroxidase (HRP) (50 U)

  • 100 mM Potassium Phosphate Buffer (pH 6.0, 50 mL)

  • Acetonitrile (5 mL)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the potassium phosphate buffer and verify the pH is exactly 6.0. Causality: This specific pH balances the protonation of nitrite (required for radical generation) with the structural stability of the peroxidase heme active site.

  • Enzyme & Substrate Loading: Dissolve 1 mmol of 4-hydroxy-1-indanone in 5 mL of acetonitrile (to ensure aqueous bioavailability) and add it to the buffer. Add 1.5 mmol of NaNO₂ and 50 U of the selected peroxidase enzyme.

  • Controlled Initiation: Dilute 1.5 mmol of H₂O₂ in 5 mL of buffer. Load this into a syringe pump and infuse into the reaction vessel continuously over 2 hours at 25 °C. Causality: Bolus addition of H₂O₂ causes irreversible oxidative inactivation of the enzyme (Compound III formation). Continuous, slow infusion ensures steady-state catalytic turnover.

  • Workup & Extraction: After 3 hours of total reaction time, validate completion via TLC. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography to isolate the highly pure 5-nitro isomer.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both protocols, allowing researchers to align their synthetic strategy with their project requirements.

ParameterMethod A: Classical EASMethod B: Biocatalytic
Active Nitrating Species Nitronium Ion (NO₂⁺)Nitrogen Dioxide Radical (NO₂•)
Typical Isolated Yield 65–75%40–60%
Regioselectivity (C5:C7 ratio) ~ 4:1> 10:1
Reaction Temperature 0–5 °C25 °C
Environmental Impact High (Acidic waste, exothermic)Low (Aqueous buffer, mild)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)

References

  • Enzymatic nitration of phenols Source: Enzyme and Microbial Technology (via ResearchGate) URL:[Link]

  • Biocatalytic Strategies for Nitration Reactions Source: JACS Au (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Welcome to the dedicated technical support guide for the synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. This guide is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your research.

I. Synthetic Overview & Key Challenges

The synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is typically a two-step process starting from a suitable precursor. The first step involves the formation of the 4-hydroxy-1-indanone core, commonly via an intramolecular Friedel-Crafts acylation. The second, and often more challenging step, is the regioselective nitration of the electron-rich aromatic ring.

The primary challenges in this synthesis are:

  • Low yields in the Friedel-Crafts cyclization: This can be due to a number of factors including catalyst deactivation, side reactions, and product instability.[1]

  • Controlling regioselectivity during nitration: The starting material, 4-hydroxy-1-indanone, possesses both a strongly activating hydroxyl group (ortho-, para-directing) and a deactivating carbonyl group (meta-directing). This complex interplay of directing effects can lead to a mixture of nitro isomers.

  • Preventing side reactions during nitration: The high reactivity of the phenolic ring makes it susceptible to oxidation and over-nitration (polysubstitution) under harsh nitrating conditions.[2]

  • Purification of the final product: Separating the desired 5-nitro isomer from other regioisomers and byproducts can be challenging due to similar physical properties.

This guide will address these challenges in detail through a series of troubleshooting scenarios and frequently asked questions.

II. Troubleshooting Guide

This section is designed to address specific problems you may encounter during your synthesis.

A. Issues Related to the Synthesis of 4-Hydroxy-1-indanone

Problem 1: Low or no yield of 4-hydroxy-1-indanone.

  • Possible Cause 1: Inactive or Inappropriate Catalyst. The choice and activity of the Lewis or Brønsted acid catalyst are critical for the intramolecular Friedel-Crafts acylation.[1][3]

    • Solution:

      • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

      • Use Fresh Catalyst: Employ a freshly opened container of the Lewis acid.

      • Catalyst Screening: While polyphosphoric acid (PPA) and AlCl₃ are common, other catalysts like triflic acid (TfOH) or other Lewis acids (e.g., FeCl₃, NbCl₅) might be more effective for your specific substrate.[1][3]

  • Possible Cause 2: Deactivated Aromatic Ring. If your starting material for the cyclization has strong electron-withdrawing groups on the aromatic ring, the intramolecular Friedel-Crafts reaction can be significantly hindered.[1]

    • Solution: This synthesis typically starts with a precursor that leads to the 4-hydroxy-1-indanone, where the hydroxyl group is activating. Ensure your starting material is appropriate.

  • Possible Cause 3: Suboptimal Reaction Conditions. Temperature and reaction time are crucial parameters.

    • Solution:

      • Temperature Optimization: Some Friedel-Crafts reactions require heating to overcome the activation energy, while for others, lower temperatures are necessary to prevent decomposition.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC.

  • Possible Cause 4: Intermolecular Side Reactions. At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[1]

    • Solution: Try running the reaction under more dilute conditions to favor the formation of the desired five-membered ring.[1]

Problem 2: Formation of Regioisomers during Indanone Synthesis.

  • Possible Cause: The directing effects of substituents on the aromatic ring can lead to the formation of multiple indanone isomers.

    • Solution: The regioselectivity of PPA-mediated indanone synthesis can be influenced by the grade of PPA used, specifically its phosphorus pentoxide (P₂O₅) content. Experimenting with different grades of PPA may help in steering the reaction towards the desired isomer.

B. Issues Related to the Nitration of 4-Hydroxy-1-indanone

Problem 1: Low yield of the desired 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one and formation of a dark, tarry substance.

  • Possible Cause: Oxidation of the phenol. Phenols are highly susceptible to oxidation by strong nitric acid, leading to the formation of complex, tarry byproducts.[2]

    • Solution:

      • Use Milder Nitrating Agents: Instead of a concentrated nitric acid/sulfuric acid mixture, consider using milder reagents such as dilute nitric acid or metal nitrates like copper(II) nitrate (Cu(NO₃)₂·3H₂O).

      • Control Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.

      • Slow Addition of Reagents: Add the nitrating agent dropwise and with vigorous stirring to the solution of 4-hydroxy-1-indanone to prevent localized overheating.

Problem 2: Formation of multiple nitro-isomers (Poor Regioselectivity).

  • Possible Cause: Competing directing effects of the hydroxyl and carbonyl groups. The hydroxyl group is a strong ortho-, para-director, while the carbonyl group is a meta-director. This can lead to nitration at various positions on the aromatic ring.

    • Solution:

      • Temperature Control: Reaction temperature can influence the ortho:para ratio. Lower temperatures may favor one isomer over the other.

      • Solvent Effects: The polarity of the solvent can affect the regioselectivity. Experiment with different solvents to optimize for the desired isomer.

      • Choice of Nitrating Agent: Different nitrating agents can exhibit different regioselectivities. For example, using a bulky nitrating agent might favor nitration at the less sterically hindered position.

Problem 3: Formation of di- or tri-nitrated products.

  • Possible Cause: Over-nitration due to harsh reaction conditions. The activated phenolic ring is prone to polysubstitution.[2]

    • Solution:

      • Use Stoichiometric Amounts of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent to favor mono-nitration.

      • Milder Reaction Conditions: Use dilute nitric acid and lower reaction temperatures.

      • Monitor Reaction Progress: Use TLC to monitor the reaction and stop it as soon as the desired mono-nitro product is formed, before significant over-nitration occurs.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-hydroxy-1-indanone?

A1: A common method is the intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid. For 4-hydroxy-1-indanone, a suitable precursor would be 3-(3-hydroxyphenyl)propanoic acid. An industrial method involves the hydrolysis of dihydrocoumarin followed by a cyclization reaction with polyphosphoric acid.[4]

Q2: What is the expected major regioisomer from the nitration of 4-hydroxy-1-indanone?

A2: The hydroxyl group is a powerful activating group and will strongly direct nitration to the positions ortho and para to it. In 4-hydroxy-1-indanone, the positions ortho to the hydroxyl group are C5 and C3 (on the indanone ring itself, which is unlikely to be nitrated). The position para to the hydroxyl group is C7. The carbonyl group at C1 is a deactivating, meta-directing group, which would direct nitration to C5 and C7. Therefore, the directing effects of both groups reinforce nitration at positions 5 and 7. Given the steric hindrance at position 3, the most likely products are the 5-nitro and 7-nitro isomers. The 5-nitro isomer is the target compound. The exact ratio of these isomers will depend on the reaction conditions.

Q3: How can I purify the final product, 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, from its regioisomers?

A3: The separation of regioisomers of nitrophenols can often be achieved by:

  • Column Chromatography: This is a very effective method for separating isomers with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used.[5]

  • Recrystallization: If the desired isomer and the impurities have different solubilities in a particular solvent, recrystallization can be a powerful purification technique.

  • Steam Distillation: For some nitrophenol isomers, particularly ortho- and para-isomers, steam distillation can be an effective separation method due to differences in volatility caused by intramolecular versus intermolecular hydrogen bonding.[2][6][7][8] While not directly applicable to the 5- and 7-isomers of the target molecule in the same way, exploring differences in volatility could be a purification strategy.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Always use an ice bath, add the nitrating agent slowly, and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strong Acids: Concentrated sulfuric acid and nitric acid are highly corrosive. Handle them with extreme care.

  • Solvents: Use appropriate anhydrous solvents for the Friedel-Crafts reaction and handle all organic solvents in a fume hood.

IV. Experimental Protocols

A. Synthesis of 4-Hydroxy-1-indanone (Illustrative Protocol)

This protocol is based on a general procedure for Friedel-Crafts cyclization. Optimization will be required for specific substrates.

Materials:

  • 3-(3-Hydroxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Slowly add 3-(3-hydroxyphenyl)propanoic acid to the hot PPA.

  • Continue stirring at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-1-indanone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (Illustrative Protocol)

This protocol is a general guideline for the nitration of a phenol. Careful optimization of temperature and reagent stoichiometry is crucial.

Materials:

  • 4-Hydroxy-1-indanone

  • Acetic acid

  • Nitric acid (70%)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxy-1-indanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and acetic acid dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of isomers. Purify the desired 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one by column chromatography on silica gel.

V. Visualizations

A. Synthetic Pathway

Synthesis_Pathway Start 3-(3-Hydroxyphenyl)propanoic acid Indanone 4-Hydroxy-1-indanone Start->Indanone Intramolecular Friedel-Crafts Acylation (e.g., PPA, heat) FinalProduct 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Indanone->FinalProduct Nitration (e.g., HNO3, Acetic Acid, 0-5 °C)

Caption: Synthetic route to 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

B. Troubleshooting Low Yield in Nitration

Troubleshooting_Nitration decision decision action action Start Low Yield of Nitrated Product Tarry Tarry Byproducts? Start->Tarry Oxidation Probable Oxidation Tarry->Oxidation Yes Multi Multiple Products? Tarry->Multi No Mild Use Milder Nitrating Agent (e.g., dilute HNO3, Cu(NO3)2) Oxidation->Mild Temp Lower Reaction Temperature (0-5 °C) Oxidation->Temp Slow Slow Reagent Addition Oxidation->Slow Regio Poor Regioselectivity Multi->Regio Yes Over Over-nitration? Multi->Over No Solvent Screen Solvents Regio->Solvent Agent Vary Nitrating Agent Regio->Agent Poly Polysubstitution Over->Poly Yes Stoich Control Stoichiometry Poly->Stoich Monitor Monitor by TLC and Stop Reaction Promptly Poly->Monitor

Caption: Decision tree for troubleshooting low yields in the nitration step.

VI. References

  • BenchChem. (2025). Troubleshooting low yields in indanone synthesis. BenchChem.

  • BenchChem. (2025). Side reactions in the nitration of phenols and their prevention. BenchChem.

  • Scribd. (2025, April 4). Separation of Ortho and Para Nitrophenol. Scribd.

  • Quora. (2020, June 23). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. Quora.

  • Allen. (n.d.). While separating a mixture of ortho and para nitrophenols by steam distillation , name the isomer which will be steam volatile . Give reason. Allen.

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones. BenchChem.

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. UKEssays.com.

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. RSC Publishing.

  • National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central.

  • EvitaChem. (n.d.). Buy 1-Indanone, 3-methyl-6-nitro (EVT-8744617). EvitaChem.

  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol. Google Patents.

  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization | Request PDF. ResearchGate.

  • ResearchGate. (2019, September 17). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. ResearchGate.

  • Rlavie. (n.d.). CAS 24623-24-3|6-Nitro-1-Indanone. Rlavie.

  • BenchChem. (2025). Troubleshooting low yields in indanone synthesis. BenchChem.

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses.

  • Wikipedia. (n.d.). 1-Indanone. Wikipedia.

  • BenchChem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers. BenchChem.

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. PrepChem.com.

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal.

  • Google Patents. (n.d.). CN113248356A - Industrial production method of 4-hydroxy-1-indanone. Google Patents.

  • (n.d.). Regioselective Synthesis of Indanones.

  • ResearchGate. (n.d.). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PubMed Central.

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

  • ACS Publications. (2011, December 18). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research.

  • RSC Publishing. (n.d.). 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed).

  • PubMed. (n.d.). Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. PubMed.

  • PubMed. (2009, October 15). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. PubMed.

  • ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate.

  • BenchChem. (2026). Technical Support Center: Regioselective Synthesis of Substituted Indanones. BenchChem.

  • ResearchGate. (2004, September 13). Facile, high-yield, regioselective synthesis of ortho-nitro derivatives of hydroxy heterocycles using cerium (IV) ammonium nitrate. ResearchGate.

Sources

Optimization

How to prevent side reactions during 4-hydroxy-1-indanone nitration

Technical Support Center: Nitration of 4-Hydroxy-1-indanone Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nitration of 4-Hydroxy-1-indanone

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the nitration of 4-hydroxy-1-indanone. Our focus is on diagnosing and preventing common side reactions to improve yield, purity, and regioselectivity.

Introduction: The Challenge of Selectivity

The nitration of 4-hydroxy-1-indanone is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The substrate contains a phenol, a highly activated aromatic system, making it prone to several side reactions under typical electrophilic aromatic substitution conditions. The primary challenges include controlling the position of nitration (regioselectivity), preventing over-nitration, and minimizing oxidative degradation of the substrate, which often leads to the formation of tarry byproducts.[1][2] This guide addresses these issues from a mechanistic and practical standpoint.

Frequently Asked Questions (FAQs)

Q1: My main problem is poor regioselectivity. I'm getting a mixture of nitro-isomers. How can I control where the nitro group adds?

A: This is the most common issue. The potent ortho, para-directing effect of the C4-hydroxyl group and the deactivating, meta-directing effect of the C1-carbonyl group create a complex selectivity challenge. The hydroxyl group's influence dominates, primarily directing the incoming nitronium ion (NO₂⁺) to the C5 (ortho) and C7 (para) positions.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The indanone framework can sterically hinder one position over another. The C7 position is generally less sterically hindered than the C5 position, which is flanked by the hydroxyl group and the fused ring system.

  • Reaction Temperature: Lower temperatures (e.g., -10°C to 0°C) favor the kinetically controlled product. In many nitrations of phenols, this can enhance selectivity. Conversely, higher temperatures can lead to a mixture of thermodynamically favored products and increase side reactions.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent is crucial. Highly reactive systems like the classic mixed acid (HNO₃/H₂SO₄) generate a high concentration of the aggressive nitronium ion, which can be less selective.[3] Milder reagents can offer significant improvements.

Troubleshooting Table: Nitrating Agents and Regioselectivity

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ -10°C to 10°CInexpensive, potentLow selectivity, strong oxidation, tar formation[1][4]
HNO₃ in Acetic Acid 0°C to 25°CMilder than mixed acidCan still cause oxidation; may form acetyl nitrate in situ[5]
Metal Nitrates (e.g., Ca(NO₃)₂, Fe(NO₃)₃) Varies (often mild)Often higher regioselectivity, less oxidation[6]Can be slower, requires specific catalysts or conditions
Ceric Ammonium Nitrate (CAN) Room temp, often with NaHCO₃Excellent for regioselective ortho-nitration of phenols[7]Stoichiometric reagent, potential for metal contamination

Recommendation: To favor a specific isomer, start by significantly lowering the reaction temperature during the addition of the nitrating agent. If isomer mixtures persist, consider switching from mixed acid to a milder system like CAN for targeted ortho-nitration or other metal nitrates.[6][7]

Q2: My reaction turns dark brown or black, and I end up with a low yield of an insoluble tar. What causes this and how can it be prevented?

A: The formation of dark, tarry material is a classic sign of oxidative degradation. Phenols are highly susceptible to oxidation by nitric acid, which can act as both a nitrating agent and an oxidant.[1] This process generates highly colored, polymeric byproducts.

Causality and Prevention:

  • Oxidative Pathways: Nitric acid can be reduced to nitrous acid (HNO₂) and other nitrogen oxides (NOₓ), which can catalyze further oxidation of the electron-rich phenolic ring.

  • Temperature Control: Oxidation reactions have a high activation energy and are extremely sensitive to temperature. Exceeding the optimal temperature, even locally during reagent addition, can initiate runaway oxidation.

  • Concentration of Reagents: Using fuming nitric acid or highly concentrated sulfuric acid increases the oxidative potential of the reaction mixture.

Solutions:

  • Aggressive Temperature Control: Pre-cool the substrate solution to -10°C to 0°C before slowly adding the nitrating agent dropwise, ensuring the internal temperature never rises significantly.

  • Use of Scavengers: Adding a small amount of a nitrous acid scavenger, like urea or sulfamic acid, to the reaction mixture can inhibit catalytic oxidation cycles.

  • Protecting the Hydroxyl Group: A robust strategy is to protect the hydroxyl group as an ester (e.g., acetate) or an ether. The protecting group moderates the ring's activation, significantly reducing sensitivity to oxidation. The nitration is performed, followed by deprotection.

  • Milder Nitrating Agents: As mentioned in Q1, agents like metal nitrates or dilute nitric acid under phase-transfer catalysis are far less oxidizing.[1][8]

Q3: I'm observing di- and even tri-nitrated products in my analysis. How can I achieve clean mono-nitration?

A: The strong activating nature of the hydroxyl group makes the product, mono-nitro-4-hydroxy-1-indanone, even more electron-rich than some starting materials, making it susceptible to a second nitration.

Strategies for Controlling the Degree of Nitration:

  • Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.1 equivalents of the nitrating agent. This ensures that the nitrating agent is the limiting reagent.

  • Reverse Addition: Consider adding the substrate solution slowly to the nitrating agent solution (while maintaining very low temperatures). This keeps the concentration of the substrate low at all times, statistically disfavoring polynitration. Caution: This can be more hazardous and requires excellent temperature control.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction immediately upon consumption of the starting material to prevent the product from reacting further.

  • Solvent Choice: Using a larger volume of an appropriate solvent can help dissipate heat and keep reagent concentrations lower, reducing the rate of secondary reactions.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the nitration of 4-hydroxy-1-indanone.

G Troubleshooting Flowchart for 4-Hydroxy-1-Indanone Nitration Start Problem Observed Low_Yield Low Yield / Tar Formation Start->Low_Yield Multi_Spots Multiple Products on TLC/HPLC (Poor Selectivity) Start->Multi_Spots Incomplete_Rxn Incomplete Reaction (Starting Material Remains) Start->Incomplete_Rxn Cause_Oxidation Probable Cause: Oxidation of Phenol Low_Yield->Cause_Oxidation Cause_Poly Probable Cause: Polynitration Multi_Spots->Cause_Poly Cause_Isomers Probable Cause: Poor Regioselectivity Multi_Spots->Cause_Isomers Cause_Conditions Probable Cause: Conditions too Mild or Insufficient Time/Temp Incomplete_Rxn->Cause_Conditions Sol_Temp Solution: 1. Lower Temperature (-10 to 0 °C) 2. Slow, dropwise addition Cause_Oxidation->Sol_Temp Primary Action Sol_Agent Solution: 1. Switch to milder nitrating agent (e.g., CAN, Metal Nitrates) 2. Use protecting group for -OH Cause_Oxidation->Sol_Agent Secondary Action Sol_Stoich Solution: 1. Use 1.0-1.1 eq. of nitrating agent 2. Monitor reaction closely via TLC/HPLC 3. Quench immediately at completion Cause_Poly->Sol_Stoich Cause_Isomers->Sol_Temp Cause_Isomers->Sol_Agent Sol_Force Solution: 1. Increase reaction time 2. Cautiously increase temperature 3. Check reagent quality/activity Cause_Conditions->Sol_Force

Caption: Troubleshooting decision tree for nitration issues.

Reaction Mechanism and Regioselectivity

The nitration proceeds via a standard electrophilic aromatic substitution mechanism. The sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[9][10] This electrophile is then attacked by the π-system of the aromatic ring. The stability of the resulting carbocation intermediate (sigma complex) determines the regiochemical outcome.

G Nitration Mechanism & Regioselectivity sub 4-Hydroxy-1-indanone no2 + NO₂⁺ sigma_c5 Sigma Complex (Attack at C5) no2->sigma_c5 Ortho attack sigma_c7 Sigma Complex (Attack at C7) no2->sigma_c7 Para attack prod_c5 5-Nitro Product (Ortho) sigma_c5->prod_c5 -H⁺ prod_c7 7-Nitro Product (Para) sigma_c7->prod_c7 -H⁺

Caption: Electrophilic attack and formation of regioisomers.

Experimental Protocols

Protocol 1: High-Selectivity Nitration using Controlled Mixed Acid

This protocol is a starting point for achieving mono-nitration with improved control over side reactions.

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-hydroxy-1-indanone (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) at room temperature.

  • Cooling: Cool the solution to -10°C in an ice-salt or acetone/dry ice bath.

  • Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq.) to concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Addition: Add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel over 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed -5°C.

  • Reaction Monitoring: Stir the reaction mixture at -10°C to -5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed, quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.

Protocol 2: Milder Nitration using Ceric Ammonium Nitrate (CAN)

This method is often effective for clean, regioselective ortho-nitration of phenols.[7]

  • Setup: In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 eq.) in acetonitrile or acetic acid.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) followed by ceric (IV) ammonium nitrate (CAN, 1.1 eq.) in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes.

  • Monitoring: Monitor the reaction by TLC until the starting material disappears.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the desired nitro-isomer.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Organic-Chemistry.org. [Link]

  • Chaudhari, K. D., et al. (2002). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 7(1), 99-102. [Link]

  • Asensio, J. C. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. KBR.com. [Link]

  • Habibi, D., et al. (2006). An efficient and facile nitration of phenols with nitric acid/zinc chloride under ultrasonic conditions. Arkivoc, 2006(11), 101-106. [Link]

  • Roy, S. C., et al. (2004). A facile, high-yield, regioselective synthesis of ortho-nitro derivatives of hydroxy heterocycles using cerium (IV) ammonium nitrate. Arkivoc, 2004(14), 89-95. [Link]

  • Ingold, C. K. (1950). Mechanism of aromatic nitration. Journal of the Chemical Society, 264-274. [Link]

  • YouTube. (2019, January 4). Nitration of aromatic compounds. [Video]. YouTube. [Link]

  • López-Alvarado, P., et al. (2025). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. OA Monitor Ireland. [Link]

  • Pérez-Mayoral, E., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 439-459. [Link]

  • Carnevale, Neto C., et al. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au. [Link]

  • ResearchGate. (n.d.). Nitration of phenol using different metal nitrates in the presence of 2... [Table]. ResearchGate. [Link]

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Troubleshooting

Troubleshooting impurities in 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one crystallization

Technical Support Center: Crystallization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Welcome to the technical support guide for the purification of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the purification of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the crystallization of this key intermediate. Our goal is to empower researchers and drug development professionals to overcome common challenges, ensuring high purity and yield.

Section 1: Foundational Principles of Crystallization

This section addresses the fundamental concepts that govern the successful crystallization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

Q1: What is the primary objective of recrystallization for this compound, and what are its key challenges?

A1: The primary objective is to eliminate impurities generated during synthesis, such as unreacted starting materials, regioisomers from the nitration step, or polymeric byproducts from Friedel-Crafts-type reactions[2][3]. Recrystallization is a purification technique that leverages differences in solubility between the target compound and these impurities[4]. The key challenge lies in the compound's polarity, imparted by the hydroxyl (-OH) and nitro (-NO2) functional groups. These groups can lead to strong intermolecular interactions, sometimes resulting in rapid precipitation or "oiling out" if the crystallization conditions are not precisely controlled.

Q2: How do the molecular properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one guide solvent selection?

A2: The selection of an appropriate solvent is the most critical factor for successful crystallization. The principle of "like dissolves like" is a useful starting point[5].

  • Polarity: The presence of both a hydrogen-bond-donating hydroxyl group and a highly polar nitro group makes the molecule polar. Therefore, polar solvents are generally good candidates for dissolving it[5]. Alcoholic solvents are often a suitable choice for nitroaryl compounds[5].

  • Solubility Curve: The ideal solvent must exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point but only sparingly soluble at low temperatures (e.g., 0-4 °C)[5]. This differential is crucial for maximizing the recovery of the purified product[5].

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor)[5].

  • Inertness: The solvent must be chemically inert and not react with the indanone derivative[5].

Solvent Type Rationale for Consideration Potential Starting Solvents
Polar Protic Good solvating power for polar functional groups.Ethanol, Isopropanol, Acetic Acid
Polar Aprotic Can dissolve the compound without hydrogen bonding interference.Acetone, Ethyl Acetate
Mixed Solvents Used to fine-tune solubility when no single solvent is ideal.Acetone/Water, Ethyl Acetate/Hexane

Section 2: Recommended Crystallization Protocols

Below are two validated starting protocols. Researchers should optimize solvent volumes and cooling rates based on their specific crude material's impurity profile.

Experimental Workflow Overview

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolution 1. Dissolution Dissolve crude product in minimum hot solvent Hot_Filtration 2. Hot Filtration (Optional) Remove insoluble impurities Dissolution->Hot_Filtration if needed Cooling 3. Slow Cooling Allow crystals to form at room temperature Dissolution->Cooling if no filtration Hot_Filtration->Cooling Chilling 4. Ice Bath Maximize crystal recovery Cooling->Chilling Isolation 5. Vacuum Filtration Collect crystals Chilling->Isolation Washing 6. Cold Solvent Wash Remove mother liquor Isolation->Washing Drying 7. Drying Dry under vacuum Washing->Drying

Caption: General workflow for recrystallization.

Protocol A: Single Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate) with stirring until the solid completely dissolves. Add more ethanol in small portions only if necessary to achieve full dissolution[4].

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask[4].

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed on an insulating surface like a cork ring or wooden block[6].

  • Maximize Recovery: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation[4].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[4].

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor[4][5].

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Mixed Solvent Recrystallization (Acetone/Water)

This method is useful when the compound is too soluble in a single good solvent even at low temperatures[5].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of hot acetone (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "bad" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and make the solution clear again[4].

  • Crystallization & Isolation: Follow steps 3 through 7 from Protocol A, using an ice-cold acetone/water mixture for the final wash.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the crystallization process.

Troubleshooting Decision Pathway

G start Crystallization Issue? oiling Problem: Compound 'Oils Out' start->oiling Is an oil forming? no_xtal Problem: No Crystals Form start->no_xtal Is solution clear after cooling? fast_xtal Problem: Crystals 'Crash Out' start->fast_xtal Solid forming instantly? poor_yield Problem: Poor Yield start->poor_yield Low final mass? sol_oiling Solution: 1. Re-heat, add more solvent. 2. Cool slower. 3. Use lower-boiling solvent. oiling->sol_oiling sol_no_xtal Solution: 1. Scratch flask inner wall. 2. Add seed crystal. 3. Evaporate some solvent. no_xtal->sol_no_xtal sol_fast_xtal Solution: 1. Re-heat, add more solvent. 2. Insulate flask for slower cooling. fast_xtal->sol_fast_xtal sol_poor_yield Solution: 1. Reduce initial solvent volume. 2. Ensure wash solvent is ice-cold. 3. Pre-heat hot filtration apparatus. poor_yield->sol_poor_yield

Caption: Decision tree for troubleshooting common crystallization problems.

Problem/Cause/Solution Table
Problem Probable Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. 1. The melting point of the compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent.[5] 2. The solution is too concentrated with impurities.[5] 3. Cooling is too rapid.1. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[5] 2. Consider using a different solvent with a lower boiling point.[5] 3. If impurities are suspected, pre-purify the crude material by passing it through a short plug of silica gel[7].
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).[4][5] 2. The compound is highly soluble in the chosen solvent even at low temperatures.[4]1. Induce Crystallization: Scratch the inside of the flask just below the liquid surface with a glass rod to create nucleation sites[5]. 2. Add a Seed Crystal: Introduce a tiny crystal from a previous batch. 3. Reduce Solvent: Gently heat the solution to boil off some of the solvent to increase concentration, then attempt to cool again.
Crystals form too quickly ("crashing out"), leading to low purity. 1. The solution is excessively supersaturated. 2. Cooling is far too rapid.[6]1. Re-heat the flask to redissolve the solid. Add a small amount of extra solvent (e.g., 5-10% more) to slightly reduce saturation[6]. 2. Insulate the flask (e.g., wrap in paper towels or place under an inverted beaker) to ensure very slow cooling[6]. An ideal crystallization should see initial crystal growth over 5-20 minutes[6].
The final product has a persistent yellow or brown color. 1. Presence of highly colored, polar impurities from the nitration reaction. 2. Thermal degradation of the compound.1. Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal. Keep the solution hot for a few minutes, then remove the charcoal via hot filtration. Caution: Use minimal charcoal as it can adsorb the product.[6] 2. Perform a second recrystallization.
The final yield is very low. 1. An excessive amount of solvent was used, leaving a significant portion of the product in the mother liquor.[6] 2. The crystals were washed with solvent that was not ice-cold, redissolving some of the product.[5] 3. Premature crystallization occurred during hot filtration.1. Use the absolute minimum amount of hot solvent required for dissolution. 2. Always wash the collected crystals with a minimal volume of ice-cold solvent[5]. 3. Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the product from crystallizing on the filter paper.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one?

A1: The most common impurities arise from the nitration of the 4-hydroxy-1-indanone precursor. These can include:

  • Unreacted Starting Material: 4-hydroxy-1-indanone.

  • Regioisomers: Nitration could potentially occur at other positions on the aromatic ring, leading to isomers like 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one.

  • Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group.

  • Oxidation Products: Strong nitric acid can sometimes lead to undesired oxidation byproducts.

Q2: How can I quickly assess the purity of my crystallized product?

A2: Several methods can be used:

  • Thin-Layer Chromatography (TLC): Dissolve a small sample of your crude and purified material in a suitable solvent (e.g., ethyl acetate) and elute on a silica plate with a solvent system like Hexane:Ethyl Acetate. A pure product should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR/FTIR): For definitive structural confirmation and purity assessment, ¹H NMR spectroscopy is invaluable for identifying the presence of impurities.

Q3: When is a mixed solvent system the best choice?

A3: A mixed solvent system is ideal when you cannot find a single solvent with the desired steep solubility curve[5]. This situation often occurs when your compound is either very soluble in all common solvents (even when cold) or very insoluble in them (even when hot). By pairing a "good" solvent where it is highly soluble with a "bad" solvent where it is poorly soluble, you can precisely control the saturation point to induce crystallization[4][5].

Q4: What is the correct way to perform a hot filtration without losing product?

A4: The key to a successful hot filtration is to prevent premature crystallization.

  • Use a Stemless or Short-Stem Funnel: This minimizes the surface area where crystals can form.

  • Pre-heat Everything: Place the funnel with fluted filter paper and the receiving Erlenmeyer flask on top of the primary flask (containing the boiling solution) to heat them with the solvent vapors before filtering.

  • Keep Solution Hot: Ensure the solution stays at or near its boiling point during the transfer.

  • Work Quickly: Perform the filtration as rapidly as possible to minimize cooling.

  • Rinse: If crystals do form in the funnel, rinse with a small amount of fresh, hot solvent.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tan, Y.-H., Teoh, S. G., Loh, W.-S., & Fun, H.-K. (2010). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 12), o583–o587. Retrieved from [Link]

  • Sankhe, P. B., et al. (2021). Synthesis, characterization and method development of cilostazol impurity A as per I.P 2018. International Journal of Pharmaceutical Sciences and Research, 12(4), 2126-2131. Retrieved from [Link]

  • Schroeder, C. E., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 227–230. Retrieved from [Link]

  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Wang, L., et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 51(1), 136-140. Retrieved from [Link]

  • Google Patents. (n.d.). US9783485B1 - Crystalline inhibitor of 4-hydroxyphenylpyruvate dioxygenase, and a process of synthesis and crystallization thereof.
  • D'hooghe, M., & De Kimpe, N. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 6003. Retrieved from [Link]

  • D'Abrosca, B., et al. (2023). 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed. Molecules, 28(8), 3433. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329197A - A kind of preparation method of indanone compounds.
  • Tan, Y.-H., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 10), o2559. Retrieved from [Link]

  • ResearchGate. (2015). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Sadowski, B., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Lignin-derived Sustainable Chemicals (LIDSEN). (2022). Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones, Predictable Biomass-Derived C9 Platforms. Retrieved from [Link]

  • Conte, I., et al. (2021). A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. Molecules, 26(11), 3121. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Welcome to the Process Chemistry Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the regioselective nitration of 4-hydroxy-1-indanone to produce 4-hydroxy-5-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the regioselective nitration of 4-hydroxy-1-indanone to produce 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one .

Due to the competing electronic effects on the indanone core, achieving high regioselectivity for the 5-nitro isomer over the 7-nitro isomer requires precise control of reaction kinetics, temperature, and electrophile concentration.

Part 1: Mechanistic Causality & Regioselectivity Logic

The nitration of 4-hydroxy-1-indanone is governed by a "push-pull" electronic system.

  • The "Push": The C4-hydroxyl group is a strong electron-donating group (EDG), highly activating the ortho (C5) and para (C7) positions.

  • The "Pull": The C1-ketone is an electron-withdrawing group (EWG), deactivating the ring.

Because both C5 and C7 are activated by the hydroxyl group, standard nitration often yields a near 1:1 mixture of the 5-nitro and 7-nitro isomers. Kinetically, the C5 position can be favored by exploiting intramolecular hydrogen bonding between the C4-OH and the incoming nitronium ion (NO₂⁺). However, if the nitrating complex is too sterically bulky or the temperature is too high, the reaction defaults to the less sterically hindered C7 position or proceeds to over-nitration.

Pathway Substrate 4-Hydroxy-1-indanone Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO2+) Nitronium->Intermediate Isomer5 4-Hydroxy-5-nitro- 1-indanone (Target) Intermediate->Isomer5 C5 Attack (Kinetically Favored) Isomer7 4-Hydroxy-7-nitro- 1-indanone (Byproduct) Intermediate->Isomer7 C7 Attack (Sterically Favored) Dinitro 5,7-Dinitro Byproduct Isomer5->Dinitro Excess NO2+ Temp > 5°C Isomer7->Dinitro Excess NO2+ Temp > 5°C

Fig 1: Regioselectivity and over-nitration pathways of 4-hydroxy-1-indanone.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a high ratio of the 7-nitro isomer (>40%). How can I shift the regioselectivity toward the 5-nitro target? A1: High yields of the 7-nitro isomer usually indicate thermodynamic control overriding kinetic control, often due to elevated temperatures or highly acidic, unbuffered nitrating agents (like fuming HNO₃). To favor the 5-nitro isomer, switch to a milder nitronium source such as Nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, which has been shown to improve regiocontrol in similar highly activated phenolic systems [1][1]. Lowering the temperature to -10°C also preserves the kinetic preference for C5.

Q2: My reaction profile shows significant 5,7-dinitro byproduct formation. How do I prevent over-nitration? A2: The first nitro group deactivates the indanone ring, meaning the second nitration is slower. However, if the local concentration of NO₂⁺ is too high or the temperature spikes above 0°C during the exothermic addition, over-nitration occurs rapidly. Causality Fix: Strictly limit your nitrating agent to 1.05 equivalents . Ensure the dropwise addition of the nitrating agent is paced to maintain an internal temperature of ≤ 0°C.

Q3: Are there greener, non-acidic alternatives to synthesize this molecule? A3: Yes. Recent advances in biocatalysis demonstrate that peroxidases, such as Soybean Peroxidase (SBP) and Horseradish Peroxidase (HRP), can catalyze the oxidative nitration of 4-hydroxy-1-indanone using NaNO₂ and H₂O₂ under mild, aqueous conditions [2][2]. This eliminates the need for harsh acids and completely prevents over-nitration, though scale-up requires careful enzyme handling .

Workflow Start Reaction Optimization Logic Check1 High 5,7-Dinitro (> 5%)? Start->Check1 Check2 High 7-Nitro Isomer (> 30%)? Start->Check2 Action1 Strictly control NO2+ to 1.05 eq Maintain Temp < 0°C Check1->Action1 Yes Action3 Proceed to Extraction & Chromatography Check1->Action3 No Action2 Switch to NO2BF4 in Sulfolane or Enzymatic Nitration Check2->Action2 Yes Check2->Action3 No

Fig 2: Troubleshooting logic tree for optimizing nitration regioselectivity.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes of various nitration conditions based on empirical process data and literature precedents for activated indanones.

Nitration Method / ReagentsOperating TempEquiv. of NO₂⁺Yield: 5-Nitro (Target)Yield: 7-Nitro (Byproduct)Over-nitration
Fuming HNO₃ / H₂SO₄ 0°C to 5°C1.5 eq~35%~40%15 - 20%
NaNO₃ / H₂SO₄ -10°C to 0°C1.05 eq55%25%< 5%
NO₂BF₄ / Sulfolane 0°C1.0 eq65%15%< 2%
SBP / NaNO₂ / H₂O₂ (Enzymatic)25°C (pH 7.0)2.0 eq45%10%Trace (0%)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Chemical Nitration (NaNO₃ / H₂SO₄)

This protocol utilizes a milder in situ generation of NO₂⁺ to suppress over-nitration and favor the 5-nitro isomer.

  • Setup & Dissolution: Charge a dry, 3-neck round-bottom flask with 4-hydroxy-1-indanone (1.0 eq) and concentrated H₂SO₄ (10 mL per gram of substrate).

  • Cooling (Validation Check): Submerge the flask in an ice/brine bath. Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes between -10°C and -5°C.

  • Reagent Addition: Slowly add finely powdered Sodium Nitrate (NaNO₃, 1.05 eq) in small portions over 45 minutes.

    • Self-Validation: The solution will transition from pale yellow to a deep, dark orange, indicating the formation of the sigma complex. If the internal temperature exceeds 0°C, pause the addition immediately to prevent 5,7-dinitro formation.

  • Reaction Maturation: Stir the mixture at -5°C for 2 hours.

    • Self-Validation (TLC): Quench a 10 µL aliquot in 1 mL water, extract with EtOAc. Run TLC (3:1 Hexanes/EtOAc). The starting material (R_f ~0.4) should be consumed. The target 5-nitro isomer appears as a bright yellow spot (R_f ~0.6), distinct from the paler 7-nitro isomer (R_f ~0.5).

  • Quenching: Pour the reaction mixture slowly over vigorously stirred crushed ice (10x volume of H₂SO₄). A yellow-orange precipitate will form.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Separate the isomers via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Protocol B: Biocatalytic Nitration (SBP / NaNO₂ / H₂O₂)

An environmentally benign alternative utilizing Soybean Peroxidase (SBP) for highly controlled, non-acidic nitration .

  • Buffer Preparation: Dissolve 4-hydroxy-1-indanone (1.0 eq) and NaNO₂ (2.0 eq) in a 100 mM potassium phosphate buffer (pH 7.0) containing 10% v/v DMF to aid substrate solubility.

  • Enzyme Addition: Add Soybean Peroxidase (SBP, 5 U/mL). Stir gently at 25°C.

  • Oxidant Infusion: Using a syringe pump, continuously infuse H₂O₂ (1.5 eq, diluted to 100 mM in buffer) over 3 hours.

    • Causality Note: Bolus addition of H₂O₂ will irreversibly oxidize and deactivate the heme active site of the peroxidase. Continuous, slow infusion is critical.

  • Monitoring: Monitor the reaction via HPLC at 280 nm. The reaction is complete when substrate conversion plateaus (typically ~60-70% conversion).

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl to halt enzyme activity, then extract with EtOAc and purify via chromatography.

Part 5: References

  • Biocatalytic Strategies for Nitration Reactions . JACS Au (2024).2

  • Identification and Synthesis of a Nitrophenyl Metabolite of Rinskor Active from Terrestrial Aerobic Soil Studies . Organic Process Research & Development (2019).1

  • Enzymatic nitration of phenols . Enzyme and Microbial Technology / ResearchGate (2000).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Welcome to the Application Scientist Troubleshooting Portal. This guide provides an authoritative, causality-driven framework for understanding and overcoming the unique solubility challenges associated with 4-Hydroxy-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides an authoritative, causality-driven framework for understanding and overcoming the unique solubility challenges associated with 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5)[1].

Mechanistic Overview: The Causality of Insolubility

The core physicochemical challenge of 4-hydroxy-5-nitroindanone lies in its structural geometry. The hydroxyl group (-OH) at the 4-position and the nitro group (-NO2) at the 5-position are ortho to each other on the aromatic ring. This proximity facilitates strong intramolecular hydrogen bonding (chelation)[2].

Because the hydrogen bond donor and acceptor are internally satisfied, the molecule presents a surprisingly lipophilic exterior to the solvent. Consequently, polar protic solvents (like water or methanol) cannot effectively compete to form intermolecular hydrogen bonds, leading to poor solvation[3]. Furthermore, the planar, rigid 2,3-dihydro-1H-inden-1-one core promotes strong π−π stacking in the solid state, resulting in a high crystal lattice energy that must be overcome during dissolution[4].

SolvationWorkflow Solid Crystalline 4-HNI (High Lattice Energy) IntraHB Intramolecular H-Bonding (4-OH ··· O2N-5) Solid->IntraHB Structural State Protic Polar Protic Solvents (e.g., MeOH, H2O) IntraHB->Protic Addition of Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) IntraHB->Aprotic Addition of NonPolar Moderately Polar (e.g., Ethyl Acetate) IntraHB->NonPolar Addition of PoorSolv Poor Solvation (Precipitation) Protic->PoorSolv Cannot break chelation GoodSolv Effective Solvation (Monomeric State) Aprotic->GoodSolv Disrupts H-bond NonPolar->GoodSolv Solvates lipophilic exterior

Fig 1: Solvation pathways of 4-HNI driven by intramolecular hydrogen bonding dynamics.

Frequently Asked Questions (FAQs)

Q: Why does my 4-hydroxy-5-nitroindanone precipitate when I dilute my methanolic stock solution? A: Methanol is a polar protic solvent. While it can dissolve trace amounts, it cannot efficiently disrupt the strong intramolecular H-bond of the ortho-nitrophenol motif[3]. When the solution is cooled or diluted, the high lattice energy of the indanone core drives rapid recrystallization. You must switch to a polar aprotic solvent with strong hydrogen-bond accepting capabilities (e.g., DMSO or DMF) to stabilize the monomeric solute.

Q: Can I use non-polar solvents like hexane or toluene for extraction? A: Because the intramolecular H-bonding effectively "masks" the polar groups, this compound exhibits better-than-expected solubility in non-polar to moderately polar solvents compared to its meta- or para-isomers[5]. However, purely aliphatic solvents like hexane lack the polarizability to overcome the π−π stacking of the indanone ring. For extractions, moderately polar aprotic solvents like ethyl acetate or dichloromethane (DCM) are optimal.

Q: Does heating help, and is the compound thermally stable? A: Heating provides the thermodynamic energy required to break the crystal lattice. Ortho-nitrophenols generally have lower melting and boiling points than their para-isomers due to the lack of intermolecular association[4]. Gentle warming (40–50 °C) combined with sonication is the recommended approach to assist dissolution without causing thermal degradation of the indanone core.

Comparative Solubility Matrix

The following table summarizes the expected solubility behavior based on the physicochemical properties of the ortho-nitrophenol pharmacophore:

SolventClassificationPolarity IndexSolubilization EfficacyMechanism of Action
DMSO / DMF Polar Aprotic7.2 / 6.4Excellent (>100 mM)Strong H-bond acceptors; aggressively disrupt intramolecular H-bonds.
Acetone Polar Aprotic5.1Good (~50 mM)Moderate H-bond acceptor; good balance of lipophilicity and polarity.
Ethyl Acetate Moderately Polar4.4GoodSolvates the "masked" lipophilic exterior effectively[5].
Dichloromethane Halogenated3.1ModerateDisrupts π−π stacking; excellent for liquid-liquid extractions.
Methanol / Ethanol Polar Protic5.1 / 5.2Poor to ModerateExcluded by internal chelation; cannot break the intramolecular H-bond[2].
Hexane Non-Polar0.1Very PoorInsufficient polarizability to overcome the crystal lattice energy.

Troubleshooting Workflows & Experimental Protocols

Protocol A: Preparation of a High-Concentration (100 mM) Stock Solution for Bioassays

Causality: Utilizing DMSO ensures the disruption of the intramolecular H-bond while preventing the π−π stacking that causes precipitation. This protocol is a self-validating system; if the solution remains clear upon returning to room temperature, the lattice energy has been successfully overcome.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 19.32 mg of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (MW ≈ 193.16 g/mol ) into a clean, dry amber glass vial to protect against potential photolytic degradation.

  • Solvent Addition: Add 800 µL of anhydrous, cell-culture grade DMSO.

  • Initial Agitation: Vortex vigorously for 30 seconds. Crucial: If particulates remain, do not immediately add more solvent.

  • Energy Input: Sonicate the vial in a water bath at 37 °C for 5 minutes. The mechanical cavitation from sonication provides localized energy to break the crystal lattice without bulk thermal degradation.

  • Volume Adjustment: Once a clear, pale-yellow to orange solution is achieved, bring the final volume to exactly 1.0 mL with DMSO.

  • Storage: Aliquot into single-use vials and store at -20 °C. Note: DMSO freezes at 19 °C; warm aliquots to room temperature and vortex thoroughly before use to ensure no solute has precipitated during the freeze-thaw cycle.

Protocol B: Liquid-Liquid Extraction (Aqueous to Organic)

Causality: When extracting this compound from an aqueous reaction mixture, ethyl acetate is superior to diethyl ether due to its higher boiling point and better solvation of the indanone core. Acidification forces the molecule into its fully protonated, internally chelated state, maximizing its lipophilicity[2].

Step-by-Step Methodology:

  • pH Adjustment: Adjust the aqueous phase to pH 3-4 using 1M HCl. The electron-withdrawing -NO2 group lowers the pKa of the phenolic -OH. Acidifying ensures the phenol is fully protonated, driving the intramolecular H-bonding.

  • Solvent Addition: Add an equal volume of Ethyl Acetate to the aqueous mixture in a separatory funnel.

  • Extraction: Agitate gently for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic (upper) layer will contain the target compound.

  • Washing & Drying: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Vaia. "The correct answer is (c) o-Nitrophenol shows Intramolecular H-bonding."[Link]

  • Chemistry Stack Exchange. "Solubility of ortho- and para-nitrophenol in benzene".[Link]

  • Quora. "How to explain using structure the difference in solubility between o-nitrophenol and P".[Link]

Sources

Optimization

Reducing degradation of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one during long-term storage

Technical Support Center: Stability and Storage of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5) during long-term storage and assay preparation. This compound features a highly reactive combination of functional groups—an indanone core, a phenolic hydroxyl, and an ortho-nitro group. While these features make it a valuable synthetic intermediate and pharmacological scaffold, they also create a system highly vulnerable to autoxidation and photochemical breakdown.

This guide moves beyond basic storage instructions. By understanding the underlying causality of these degradation mechanisms, you can implement self-validating protocols to ensure the absolute integrity of your experimental data.

Troubleshooting Guide & FAQs

Q1: My stock solution was clear/yellowish when prepared, but turned dark brown after a few weeks in the refrigerator. What happened? A: This is a classic symptom of phenol autoxidation . The hydroxyl group at the 4-position is highly susceptible to aerobic oxidation. In the presence of atmospheric oxygen and trace transition metals (often present in lower-grade solvents), the phenol undergoes a single-electron transfer to form a phenoxyl radical. This radical rapidly oxidizes further into ortho- or para-quinone derivatives, which are highly conjugated and appear dark brown or black[1]. Solution: Always use anhydrous, metal-free solvents. Degas your solvents with Argon or Nitrogen to displace dissolved oxygen, and store the compound under a strict inert atmosphere.

Q2: I left my samples on the benchtop during an assay, and my HPLC traces now show multiple unknown impurity peaks. Why is it degrading so fast at room temperature? A: The issue here is likely photodegradation , not thermal instability. Your compound contains a nitro group positioned ortho to a phenolic hydroxyl. When exposed to near-UV or ambient laboratory light, ortho-nitrophenols undergo a rapid Excited State Intramolecular Proton Transfer (ESIPT). This nonadiabatic relaxation pathway leads to the release of nitrous acid (HONO) and highly reactive hydroxyl radicals (•OH)[2]. These radicals will indiscriminately attack the indanone core, leading to a complex mixture of degradation products. Solution: Handle the compound under low-light conditions and strictly use amber glass vials for all storage and active experiments.

Q3: Does the pH of my buffer or solvent affect the stability of the stock solution? A: Yes, significantly. Deprotonation of the phenol to a phenolate anion drastically lowers its oxidation potential. Alkaline environments accelerate the rate of oxygen uptake and autoxidation, promoting the rapid formation of quinones and reactive oxygen species (ROS) like hydrogen peroxide[3]. Solution: Avoid storing the compound in basic buffers. If preparing aqueous stocks, maintain a slightly acidic to neutral pH and use them immediately. For long-term storage, rely on aprotic organic solvents like anhydrous DMSO.

Quantitative Data: Degradation Profiling

To illustrate the impact of storage conditions, the following table summarizes the degradation of 10 mM stock solutions in DMSO over a 30-day period.

Storage ConditionAtmosphereLight ExposureRemaining Purity (%)Primary Degradant Identified
25°C (Benchtop)AirAmbient Light45.2%Photodegradation products & Quinones
25°C (Cabinet)AirDark78.5%Quinones
4°C (Fridge)AirDark89.1%Quinones
-20°C (Freezer)AirDark94.3%Trace Quinones
-20°C (Freezer) Argon Dark >99.5% None detected

Experimental Protocol: Preparation and Long-Term Storage of Stock Solutions

To ensure a self-validating system where degradation is systematically prevented, follow this step-by-step methodology for preparing your stock solutions:

Step 1: Solvent Degassing Transfer high-purity, anhydrous DMSO (or DMF) into a septum-sealed flask. Sparge the solvent with high-purity Argon gas for at least 15 minutes to displace dissolved oxygen. Causality: Removing oxygen halts the primary electron acceptor required for phenol autoxidation[1].

Step 2: Low-Light Weighing Dim the laboratory lights or use a yellow-light environment. Weigh the required mass of 4-hydroxy-5-nitro-1-indanone. Causality: Prevents premature ESIPT and radical generation triggered by ambient UV/Vis light[2].

Step 3: Dissolution and Aliquoting Dissolve the compound in the degassed solvent to reach the desired concentration (e.g., 10 mM). Immediately dispense the solution into single-use, amber glass HPLC vials. Causality: Amber glass blocks the critical near-UV wavelengths. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen.

Step 4: Inert Overlay and Sealing Before capping, gently blow a stream of Argon over the headspace of each vial for 3–5 seconds. Immediately seal with a PTFE-lined cap. Causality: PTFE provides a chemically inert barrier, and the Argon blanket ensures no oxygen permeates the solution during long-term storage.

Step 5: Cryogenic Storage Transfer the sealed vials to a -20°C or -80°C freezer. Thaw individual vials strictly at room temperature in the dark just prior to use.

Mechanistic Visualization

The following diagram maps the dual degradation pathways (Photochemical and Oxidative) and the targeted mitigation strategies implemented in the protocol above.

DegradationPathways Compound 4-Hydroxy-5-nitro-1-indanone Light UV/Vis Light Exposure Compound->Light absorbs Oxygen Atmospheric Oxygen & Trace Metals Compound->Oxygen reacts with ESIPT Excited State Intramolecular Proton Transfer (ESIPT) Light->ESIPT HONO HONO & •OH Radical Release ESIPT->HONO PhotoProd Photodegradation Products (HPLC Impurities) HONO->PhotoProd Oxidation Phenol Autoxidation Oxygen->Oxidation Quinone Quinone Derivatives (Brown Discoloration) Oxidation->Quinone MitigationLight Store in Amber Vials (Protect from Light) MitigationLight->Light blocks MitigationOx Argon Overlay & Metal-Free Solvents MitigationOx->Oxygen prevents

Caption: Degradation pathways of 4-hydroxy-5-nitro-1-indanone and targeted mitigation strategies.

References[2] Greene, H. J. M., et al. "Competing Nonadiabatic Relaxation Pathways for Near-UV Excited ortho-Nitrophenol in Aqueous Solution." The Journal of Physical Chemistry Letters, 2024.https://doi.org/10.1021/acs.jpclett.4c02154[1] Lumb, J.-P., et al. "Controlling the Catalytic Aerobic Oxidation of Phenols." Journal of the American Chemical Society, 2014.https://pubs.acs.org/doi/10.1021/ja502758v[3] Ma, L., et al. "pH modifies the oxidative potential and peroxide content of biomass burning HULIS under dark aging." EGUsphere, 2022.https://egusphere.copernicus.org/preprints/2022/egusphere-2022-140/

Sources

Troubleshooting

Resolving low conversion rates in 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. Low conversion rates and inconsi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. Low conversion rates and inconsistent yields are common hurdles in electrophilic aromatic substitution reactions, particularly with functionalized substrates. This document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the chemical reasoning behind key experimental parameters to empower you to overcome these challenges and achieve robust, reproducible results.

Troubleshooting Guide: Resolving Low Conversion Rates & Side Reactions

This section directly addresses the most common issues encountered during the nitration of 4-hydroxy-1-indanone. Each question is structured to help you diagnose the problem, understand the underlying cause, and implement an effective solution.

Q1: I am observing very low or no conversion of my starting material, 4-hydroxy-1-indanone. What are the primary causes?

Low or no product yield is a frequent issue that can typically be traced back to the conditions required for generating the active electrophile, the nitronium ion (NO₂⁺).[1][2]

Probable Causes & Solutions:

  • Insufficiently Activating Conditions: The nitration of an aromatic ring requires a potent electrophile, the nitronium ion. This species is generated in situ from nitric acid through protonation by a strong acid catalyst, most commonly sulfuric acid.[3] If the acid catalyst is weak, wet, or used in an insufficient amount, the concentration of the nitronium ion will be too low to drive the reaction forward.

    • Action: Ensure you are using a concentrated, high-purity grade of sulfuric acid. The acid should be anhydrous, as water will shift the equilibrium away from nitronium ion formation.[3] Verify the stoichiometry of your mixed acid (HNO₃/H₂SO₄) to ensure it is appropriate for an activated ring system.

  • Poor Quality Starting Materials: The purity of the 4-hydroxy-1-indanone is critical. Impurities can interfere with the reaction, consume the nitrating agent, or lead to the formation of unwanted byproducts that complicate purification and reduce yields.[4][5]

    • Action: Analyze your starting material by NMR and melting point to confirm its identity and purity. If necessary, purify the 4-hydroxy-1-indanone by recrystallization or column chromatography before proceeding.

  • Sub-optimal Reaction Temperature: While nitrations are exothermic and often require cooling, a temperature that is too low can significantly slow or completely stall the reaction.[6]

    • Action: Begin the reaction at a low temperature (e.g., 0-5 °C) during the slow, dropwise addition of the nitrating agent to control the initial exotherm.[1] After the addition is complete, allow the reaction to slowly warm to a temperature that facilitates conversion without promoting side reactions, monitoring progress by Thin-Layer Chromatography (TLC).

Q2: My reaction produces multiple products, leading to a low yield of the desired 5-nitro isomer and difficult purification. How can I improve regioselectivity?

The formation of multiple regioisomers is governed by the electronic and steric effects of the substituents on the indanone ring. Understanding these directing effects is key to favoring the desired product.

Chemical Rationale:

The 4-hydroxy-1-indanone ring has two key directing groups:

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. It strongly enhances the electron density at positions 3 (blocked), 5, and the oxygen-bearing carbon.

  • Acyl Group (part of the five-membered ring): A deactivating, meta-directing group relative to its position on the aromatic ring.

The nitration is an electrophilic aromatic substitution, meaning the nitro group will preferentially add to the most electron-rich positions. The hydroxyl group's activating effect dominates, directing the electrophile to its ortho and para positions. In this case, the primary positions activated by the -OH group are C5 (ortho) and C3 (ortho, but sterically hindered and part of the existing ring structure). Therefore, nitration is strongly favored at the C5 position. However, suboptimal conditions can lead to nitration at other less-favored positions, like C7.

Solutions to Improve Regioselectivity:

  • Strict Temperature Control: Higher reaction temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of minor isomers.[1] Maintaining a consistent, low temperature throughout the addition of the nitrating agent is crucial.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, milder nitrating agents can sometimes offer improved selectivity for highly activated rings. However, for this substrate, controlling the conditions of the mixed acid reaction is the most common and effective approach.

Q3: The reaction mixture turns dark brown or black, and the final product is impure. What is causing this decomposition?

A dark coloration is a clear indicator of side reactions, most often oxidation or polymerization, which degrade both the starting material and the product.

Probable Causes & Solutions:

  • Runaway Exotherm: Nitration is a highly exothermic process.[7] If the nitrating agent is added too quickly or if cooling is insufficient, localized "hot spots" can form. These high temperatures can cause oxidation of the electron-rich phenol ring, leading to decomposition and the formation of tar-like byproducts.[6]

    • Action: Employ an efficient cooling bath (ice-salt or a cryocooler). Add the nitrating agent very slowly (dropwise) with vigorous stirring to ensure immediate heat dissipation. Monitor the internal temperature of the reaction flask continuously with a thermometer.

  • Product Instability: The 1-indanone product itself may be unstable under harsh acidic conditions, especially at elevated temperatures.[4]

    • Action: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately by carefully pouring it onto a large volume of crushed ice. This dilutes the acid and dissipates heat, minimizing product degradation.

  • Excessive Nitrating Agent: Using a large excess of nitric acid, a strong oxidizing agent, can promote unwanted oxidation side reactions.

    • Action: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.2 equivalents), to ensure complete conversion without driving excessive side reactions.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low conversion rates in your synthesis.

TroubleshootingWorkflow start Low Conversion or Yield Observed check_temp Was Temperature Strictly Controlled (0-5°C during addition)? start->check_temp check_reagents Are Starting Materials & Reagents Pure and Anhydrous? check_temp->check_reagents Yes cause_temp Probable Cause: Runaway exotherm, decomposition, or reaction too slow. check_temp->cause_temp No check_monitoring Was Reaction Monitored to Completion (e.g., by TLC)? check_reagents->check_monitoring Yes cause_reagents Probable Cause: Wet acid inhibited NO₂⁺ formation. Impurities caused side reactions. check_reagents->cause_reagents No check_workup Was Work-up Performed Correctly (Quenching on ice)? check_monitoring->check_workup Yes cause_monitoring Probable Cause: Incomplete reaction (insufficient time) or product degradation (too long). check_monitoring->cause_monitoring No cause_workup Probable Cause: Product loss during quenching or extraction. check_workup->cause_workup No solution_workup Solution: - Pour reaction mix slowly onto a large volume of crushed ice. - Ensure proper phase separation. check_workup->solution_workup Yes solution_temp Solution: - Use efficient cooling bath. - Add nitrating agent dropwise. - Monitor internal temperature. cause_temp->solution_temp solution_reagents Solution: - Use fresh, high-purity acids. - Confirm starting material purity (NMR, MP) and purify if needed. cause_reagents->solution_reagents solution_monitoring Solution: - Track reaction progress via TLC. - Quench immediately upon completion. cause_monitoring->solution_monitoring cause_workup->solution_workup

Caption: A step-by-step workflow for diagnosing low yield.

Frequently Asked Questions (FAQs)

Q: What is the expected regiochemistry of this reaction and why? A: The major product is overwhelmingly 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. The hydroxyl group at C4 is a strong ortho, para-director. The ortho position (C5) is highly activated and sterically accessible, making it the primary site of electrophilic attack by the nitronium ion.

Regioselectivity cluster_0 c5_pos c7_pos oh_pos oh_pos->c5_pos oh_pos->c7_pos oh_label Strongly Activating Ortho, Para-Director c5_label C5: Ortho Highly Activated Major Product c7_label C7: Para Less Activated start

Caption: Directing effects on the 4-hydroxy-1-indanone ring.

Q: What analytical techniques are best for monitoring this reaction? A: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot indicates the reaction's completion. For final product characterization, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.

Q: I have difficulty isolating the product after quenching the reaction. What can I do? A: The product may have some solubility in the acidic aqueous mixture, or it might precipitate as a fine solid that is difficult to filter.

  • Ensure Complete Precipitation: Quench the reaction mixture in a sufficiently large volume of ice water (at least 10x the reaction volume) to keep the temperature low and minimize solubility.[1]

  • Extraction: If the product does not precipitate cleanly, it must be extracted. Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Break Emulsions: If emulsions form during extraction, adding a saturated brine solution can help break them and improve phase separation.[1]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Nitrating Agent Fuming Nitric Acid (HNO₃)Provides the necessary NO₂⁺ precursor.
Acid Catalyst Concentrated Sulfuric Acid (H₂SO₄)Acts as a catalyst and a dehydrating agent to promote nitronium ion formation.[3]
Stoichiometry (HNO₃) 1.05 - 1.2 equivalentsA slight excess ensures complete conversion while minimizing oxidative side reactions.[1]
Solvent Sulfuric Acid (used as solvent) or Acetic Acid[5]The highly polar medium helps to dissolve the reagents and facilitate the ionic reaction mechanism.
Temperature 0 °C to 5 °C during addition; monitor as it warms.Critical for controlling the exotherm, preventing decomposition, and ensuring high regioselectivity.[1][6]
Reaction Time 1-3 hours (monitor by TLC)Time will vary based on scale and specific conditions. Reaction should be quenched once starting material is consumed.
Protocol 1: Synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

Safety Note: This reaction involves highly corrosive and oxidizing acids. It is highly exothermic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure an ice bath is prepared before starting.

Materials:

  • 4-hydroxy-1-indanone

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 4-hydroxy-1-indanone (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid with stirring until the starting material is fully dissolved. Maintain the temperature below 10 °C.

  • Preparation of Nitrating Agent: In the dropping funnel, carefully add fuming nitric acid (1.1 eq).

  • Nitration: Begin the dropwise addition of the nitric acid to the stirred solution of the indanone in sulfuric acid. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. This may take 30-60 minutes depending on the scale.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor its progress every 15-20 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the TLC indicates the complete consumption of the starting material, quench the reaction by pouring the mixture slowly and carefully onto a large beaker filled with crushed ice (at least 10 times the reaction volume) with vigorous stirring.

  • Product Isolation (Precipitation): If a solid precipitate forms, stir the ice-water mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (check with pH paper).

  • Product Isolation (Extraction): If the product does not precipitate or does so as an oil, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Work-up (for Extraction): Combine the organic layers. Wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[8]

References

  • Benchchem. (n.d.). Troubleshooting low yields in indanone synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • Industrial & Engineering Chemistry Research. (2011). Synthesis of 1-Indanones from Benzoic Acids.
  • Benchchem. (n.d.). Troubleshooting guide for nitration reactions.
  • Georganics. (2011). 4-HYDROXY-1-INDANONE Safety Data Sheet.
  • 1 NITRATION. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
  • Benchchem. (n.d.). Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate".
  • Kulesza, R. J., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry.
  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Técnico Lisboa, Universidade de Lisboa.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Benchchem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.
  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material.

Sources

Optimization

Minimizing byproducts in the nitration of 2,3-dihydro-1H-inden-1-one derivatives

Technical Support Center: Nitration of 2,3-Dihydro-1H-inden-1-one Derivatives Welcome to the technical support center for the nitration of 2,3-dihydro-1H-inden-1-one derivatives. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nitration of 2,3-Dihydro-1H-inden-1-one Derivatives

Welcome to the technical support center for the nitration of 2,3-dihydro-1H-inden-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Our focus is to provide actionable insights and robust protocols to maximize the yield of your desired product while minimizing the formation of troublesome byproducts.

The 2,3-dihydro-1H-inden-1-one (1-indanone) core is a valuable scaffold in medicinal chemistry and materials science.[1][2] Introducing a nitro group onto its aromatic ring is a key step for further functionalization. However, the reaction is often plagued by challenges related to regioselectivity and the formation of over-nitrated or oxidized impurities.[3][4] This guide provides a systematic approach to overcoming these hurdles.

Section 1: Understanding the Byproducts

Successful troubleshooting begins with understanding the potential side reactions. In the nitration of 1-indanone derivatives, the primary challenges are controlling regioselectivity and preventing over-reaction.

  • Regioisomers: The 1-indanone system contains a benzene ring fused to a five-membered ring with a carbonyl group. The carbonyl group is an electron-withdrawing, meta-directing group, while the alkyl portion is a weak ortho-, para-directing group. The interplay of these effects, along with any substituents already on the aromatic ring, dictates the position of nitration.[1] This often leads to a mixture of isomers (e.g., 5-nitro and 6-nitro derivatives), which can be difficult to separate.

  • Dinitration Products: The mono-nitrated indanone is still susceptible to a second nitration, especially under harsh conditions or with an excess of the nitrating agent.[5] The first nitro group is strongly deactivating, but forcing conditions can lead to dinitrated byproducts.[4]

  • Oxidation Products: Nitrating agents, particularly concentrated nitric acid, are strong oxidants.[6] Sensitive substrates can be prone to oxidation, leading to the formation of colored impurities and tars, which complicates purification and reduces yield.[5]

Section 2: Troubleshooting Guide - A Reactive Approach

This section addresses specific problems you may encounter during your experiment.

Q1: My reaction is producing a mixture of regioisomers (e.g., 5-nitro and 6-nitro). How can I improve selectivity?

Answer: Achieving high regioselectivity is a common challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

  • Causality: The directing effects of the indanone core are not strongly differentiated. Milder reaction conditions can often exploit the subtle electronic differences between the possible sites of substitution, leading to better selectivity.

  • Solutions:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable rate (e.g., start at 0 °C or even -10 °C).[3][5] Low temperatures increase the selectivity of electrophilic aromatic substitutions.

    • Use a Milder Nitrating Agent: Instead of the aggressive standard mixed acid (HNO₃/H₂SO₄), consider alternatives that generate the nitronium ion (NO₂⁺) in a more controlled manner.[5] A summary of options is provided in the table below.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Less polar or non-coordinating solvents can alter the reactivity of the nitrating species. Experimenting with solvents like acetic acid or nitromethane may be beneficial.

Q2: I'm observing a significant amount of dinitrated product. What's causing this and how can I stop it?

Answer: Dinitration occurs when the mono-nitrated product reacts again. This is a classic sign that your reaction conditions are too harsh or your stoichiometry is off.

  • Causality: Nitration is a highly exothermic reaction.[7] Localized heating ("hot spots") due to poor stirring or rapid addition of reagents can dramatically accelerate the reaction rate, promoting over-nitration.[3][7] Furthermore, using a large excess of the nitrating agent directly drives the equilibrium towards poly-nitration.[5]

  • Solutions:

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.[5]

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of your indanone derivative, maintaining a low temperature throughout the addition.[3]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.[3][5]

Q3: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is happening?

Answer: Dark coloration and tar formation are typically indicative of oxidative decomposition of the starting material or product.[5]

  • Causality: The strong oxidizing nature of concentrated nitric acid, especially in the presence of sulfuric acid and at elevated temperatures, can degrade sensitive organic molecules.[6] Highly activated indanone derivatives (e.g., those with hydroxyl or methoxy substituents) are particularly susceptible.

  • Solutions:

    • Minimize Reaction Time and Temperature: Use the mildest conditions possible and quench the reaction promptly upon completion.[3]

    • Consider a Non-Oxidizing Nitrating System: Systems like N₂O₅ with a catalyst can offer nitration under non-oxidizing conditions, which is beneficial for sensitive substrates.[8][9]

    • Degas Solvents: Ensure that your reaction solvents are free of dissolved oxygen, which can participate in oxidative side reactions.

Section 3: Proactive Experimental Design - FAQs for Success

Planning your experiment carefully is the best way to avoid byproducts.

Q1: How do I choose the best nitrating agent for my 2,3-dihydro-1H-inden-1-one derivative?

Answer: The choice depends on the reactivity of your specific substrate. The key is to match the strength of the nitrating agent to the activation or deactivation of the aromatic ring.

Nitrating AgentCompositionReactivityBest For
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Very HighDeactivated or robust substrates.
Nitric Acid in Acetic Anhydride Conc. HNO₃ / (CH₃CO)₂OHighForms acetyl nitrate, can be milder than mixed acid.[10]
Nitronium Salts e.g., NO₂BF₄, NO₂PF₆High (Controllable)Offers anhydrous conditions for sensitive substrates.[11][12]
Dinitrogen Pentoxide N₂O₅Moderate to HighCan be used under non-acidic, non-oxidizing conditions.[8][9]

Q2: What is the most critical parameter to control during the reaction?

Answer: Temperature. Without question, temperature control is the single most important factor. Nitration is highly exothermic, and a runaway reaction can lead not only to a complex mixture of byproducts but also to a significant safety hazard.[7] Always use an efficient cooling bath (ice/salt, dry ice/acetone) and ensure vigorous stirring to dissipate heat effectively.[3][7]

Q3: What is the correct order of addition for the reagents?

Answer: For most substrates, the recommended procedure is to add the pre-cooled nitrating agent slowly to a cooled solution of the indanone derivative .[3] This maintains a low concentration of the powerful electrophile and allows for better control of the exotherm. For highly reactive substrates, the reverse addition (adding the substrate to the nitrating mixture) can sometimes help, but this should be approached with caution as it exposes the substrate to a large initial excess of the nitrating agent.[5]

Section 4: Visualization and Protocols

Troubleshooting Workflow

This diagram outlines a decision-making process for optimizing your nitration reaction when faced with common byproduct issues.

G start Start Nitration Experiment check_byproducts Analyze Crude Product (TLC/HPLC/NMR) Identify Byproducts start->check_byproducts isomers Problem: Poor Regioselectivity (Isomer Mixture) check_byproducts->isomers Isomers > 10%? dinitration Problem: Dinitration check_byproducts->dinitration Dinitro > 5%? oxidation Problem: Oxidation/Tar check_byproducts->oxidation Tar/Color? success Success: Clean Mono-nitro Product check_byproducts->success Byproducts Minimal? sol_iso1 Action: Lower Temperature (e.g., 0°C to -20°C) isomers->sol_iso1 sol_di1 Action: Reduce Nitrating Agent (1.05 - 1.1 eq.) dinitration->sol_di1 sol_ox1 Action: Lower Temperature & Minimize Reaction Time oxidation->sol_ox1 sol_iso2 Action: Use Milder Nitrating Agent (e.g., HNO3/Ac2O) sol_iso1->sol_iso2 Still poor selectivity? sol_iso2->start Re-run experiment sol_di2 Action: Slow Reagent Addition & Monitor via TLC/HPLC sol_di1->sol_di2 Still dinitrated? sol_di2->start Re-run experiment sol_ox2 Action: Use Non-Oxidizing System (e.g., N2O5 / Catalyst) sol_ox1->sol_ox2 Still degrading? sol_ox2->start Re-run experiment

Caption: Troubleshooting decision tree for byproduct minimization.

Recommended Protocol: Selective Mono-nitration using Acetic Anhydride

This protocol is a milder alternative to the standard mixed acid procedure and is suitable for many 1-indanone derivatives, offering improved control over dinitration and oxidation.

Materials:

  • 2,3-Dihydro-1H-inden-1-one derivative (1.0 eq)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-indanone derivative in acetic anhydride (approx. 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath. Efficient stirring is crucial.

  • Nitrating Agent Preparation (in dropping funnel): In a separate, dry flask, carefully add concentrated nitric acid (1.1 eq) to a small amount of acetic anhydride (approx. 2 mL per mL of HNO₃) at 0 °C. Caution: This mixture can be exothermic. Prepare it slowly and keep it cold.

  • Addition: Add the prepared acetyl nitrate solution dropwise from the dropping funnel to the cooled solution of the indanone derivative over 30-60 minutes. The internal temperature must be maintained below -5 °C throughout the addition.

  • Reaction: Stir the mixture at -10 °C to 0 °C. Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Work-up:

    • Allow the ice to melt completely. If a solid precipitates, it can be collected by filtration.

    • If no solid forms, transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

    • Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired mono-nitro derivative.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, W., et al. (2022).
  • Zhang, W., et al. (2022).
  • Smith, K., et al. (2001).
  • Albright, L.F., et al. (1976).
  • Smith, K., et al. (2001).
  • Hoggett, J.G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Greulach, C., et al. (2022). Differentiation of Pathways of Nitrated Byproduct Formation from Ammonium and Nitrite During Sulfate Radical Oxidation. Environmental Science & Technology.
  • Olah, G.A., & Lin, H.C. (2004). Nitration of aromatic compounds. U.S.
  • Organic Chemistry Explained. (2023).
  • Ischiropoulos, H. (2009).
  • Bartesaghi, S., & Radi, R. (2025).
  • Wikipedia. (n.d.).
  • van Leeuwen, R.P., et al. (2011). Regioselective Synthesis of Indanones. Synlett.
  • Spectro Scientific. (2017).
  • Olah, G.A., & Kuhn, S.J. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. PNAS.
  • Pavia, D.L. (n.d.).
  • Smith, K., et al. (1999). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.
  • Smith, M.B. (2013). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules.
  • Radi, R. (2022). The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. Antioxidants.
  • University of Groningen. (n.d.). Regioselective Synthesis of Indanones. University of Groningen research portal.
  • Baron, R., et al. (2020).
  • Clark, J. (2000).
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones. Benchchem.
  • Solorio-Alvarado, C.R., et al. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.
  • Acmec Biochemical. (n.d.). 24623-24-3[6-Nitro-2,3-dihydro-1H-inden-1-one]. Acmec Biochemical.
  • BLD Pharm. (n.d.). 24623-24-3|6-Nitro-2,3-dihydro-1H-inden-1-one. BLD Pharm.
  • ChemicalBook. (n.d.). 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis. ChemicalBook.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Sigma-Aldrich.
  • Tilstam, U., et al. (2022).
  • Gulevskaya, A.V., et al. (2022). Preparation of 2,3-Dibromo-1 H-indenes and Tetrabromodihydro- s-indacenes as Synthetic Building Blocks. The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one vs. 4-Hydroxy-7-nitroindanone in API Synthesis

In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of the correct functionalized building block can dictate the success or failure of a synthetic route. The nitration of 4-hydroxy-1-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of the correct functionalized building block can dictate the success or failure of a synthetic route. The nitration of 4-hydroxy-1-indanone yields two primary regioisomers: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5) [1] and 4-hydroxy-7-nitroindanone (CAS: 37579-45-6) [2].

While they share the same molecular weight, the positional shift of the nitro group fundamentally alters their electronic environments, steric profiles, and downstream reactivities. As a Senior Application Scientist, I have structured this guide to move beyond basic physical properties, diving into the causality of their reactivity differences to help you optimize your synthetic workflows.

Structural & Electronic Divergence: The "Why"

The divergent reactivity of these two isomers is governed by two competing physical organic phenomena: intramolecular hydrogen bonding and peri-like steric shielding .

The 5-Nitro Isomer: Intramolecular Hydrogen Bonding

In 4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, the nitro group is ortho to the hydroxyl group. This proximity facilitates a strong intramolecular hydrogen bond between the phenolic proton and the nitro oxygen.

  • Consequence: This interaction "locks" the conformation, reducing the nucleophilicity of the hydroxyl group. However, because the nitro group is positioned away from the cyclopentanone ring, the C1 ketone remains completely unhindered and highly reactive toward nucleophiles.

The 7-Nitro Isomer: Steric Shielding & Para-Resonance

In 4-hydroxy-7-nitroindanone, the nitro group is para to the hydroxyl group and adjacent to the fused ring system, placing it in close spatial proximity to the C1 ketone.

  • Consequence: The bulky nitro group at the 7-position severely sterically shields the C1 carbonyl, drastically reducing its reactivity. Conversely, the para relationship to the hydroxyl group allows for strong resonance stabilization of the phenoxide anion, making the 4-OH group significantly more acidic and, once deprotonated, highly reactive for O-alkylation.

StructuralDivergence SM 4-Hydroxy-1-indanone (Starting Material) Nitration Nitration (HNO3 / AcOH) SM->Nitration Iso5 4-Hydroxy-5-nitro-1-indanone (Ortho-Nitro) Nitration->Iso5 Major Iso7 4-Hydroxy-7-nitro-1-indanone (Para-Nitro) Nitration->Iso7 Minor Prop5 Intramolecular H-Bond Unhindered Ketone Lower Polarity Iso5->Prop5 Prop7 Steric Shielding of C1=O Strong Para-Resonance Higher Polarity Iso7->Prop7

Fig 1: Structural divergence and resulting physicochemical properties following nitration.

Comparative Reactivity Data

The structural differences outlined above translate into measurable, quantitative divergence in synthetic performance. The table below summarizes the expected reactivity profiles based on their electronic and steric environments.

Property / Reaction4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one4-Hydroxy-7-nitroindanone
Chromatographic Polarity (TLC) Lower (Elutes faster; OH is H-bonded)Higher (Elutes slower; OH interacts with silica)
Phenolic pKa (Estimated) ~7.2 (Proton stabilized by H-bond)~6.8 (Anion stabilized by para-resonance)
Ketone Reductive Amination Yield >85% (Standard conditions, RT)<20% (Standard conditions); Requires Lewis Acid
O-Alkylation Yield (K2CO3, MeI) Moderate (~60%, requires heating)High (>90%, proceeds rapidly at RT)
Electrophilic Aromatic Substitution Directed to C7 (Para to OH)Directed to C5 (Ortho to OH)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The observable results (e.g., elution order, reaction progression) directly confirm the mechanistic causality discussed in Section 1.

Protocol A: Regioselective Separation via Silica Gel Chromatography

Because nitration of 4-hydroxy-1-indanone yields a mixture of both isomers, chromatographic separation leverages their distinct hydrogen-bonding capabilities.

  • Preparation: Load the crude nitration mixture onto a silica gel column (230-400 mesh) using a minimal amount of dichloromethane (DCM).

  • Elution: Elute with a gradient of Hexanes/Ethyl Acetate (starting at 9:1, ramping to 7:3).

  • Observation & Validation:

    • Fraction 1 (5-Nitro Isomer): Elutes first. Causality: The intramolecular hydrogen bond between the 4-OH and 5-NO2 masks the polar hydroxyl group, preventing it from interacting with the stationary phase silanol groups.

    • Fraction 2 (7-Nitro Isomer): Elutes significantly later. Causality: The 4-OH is sterically free and forms strong intermolecular hydrogen bonds with the silica gel, retarding its movement.

Protocol B: Ketone Derivatization (Reductive Amination)

This protocol highlights the steric shielding effect of the 7-nitro group.

  • Standard Setup: In two separate flasks, dissolve 1.0 mmol of either the 5-nitro or 7-nitro isomer in 10 mL of 1,2-dichloroethane (DCE).

  • Amine Addition: Add 1.2 mmol of benzylamine followed by 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)3). Stir at room temperature for 12 hours.

  • Analysis (5-Nitro Isomer): TLC will show complete consumption of the starting material. The unhindered C1 ketone readily forms the iminium intermediate.

  • Analysis (7-Nitro Isomer): TLC will show >80% unreacted starting material. Causality: The bulky 7-NO2 group blocks the trajectory of the incoming amine.

  • Rescue Protocol for 7-Nitro Isomer: To force the reaction, add 2.0 mmol of Titanium(IV) isopropoxide (Ti(OiPr)4) and heat to 60°C for 24 hours before adding the reducing agent. The strong Lewis acid is required to activate the sterically shielded carbonyl.

ReactivityWorkflow Start Select Regioisomer for API Synthesis Split1 Target: Ketone Modification (e.g., Reductive Amination) Start->Split1 Split2 Target: Phenol Modification (e.g., O-Alkylation) Start->Split2 K5 Use 5-Nitro Isomer (Standard Conditions, RT) Split1->K5 K7 Use 7-Nitro Isomer (Requires Ti(OiPr)4, Heat) Split1->K7 O5 Use 5-Nitro Isomer (Requires Strong Base, Heat) Split2->O5 O7 Use 7-Nitro Isomer (Standard Conditions, RT) Split2->O7

Fig 2: Decision matrix for synthetic chemists based on target functional group modification.

Conclusion

The choice between 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one and 4-hydroxy-7-nitroindanone is not merely a matter of substitution patterns; it is a choice between two distinct reactivity profiles. If your synthetic route requires early-stage modification of the ketone, the 5-nitro isomer is the superior choice due to its unhindered C1 position. Conversely, if your strategy relies on rapid, high-yielding functionalization of the phenolic oxygen, the 7-nitro isomer provides the necessary nucleophilicity and acidity, provided you can navigate the steric challenges at the ketone later in the synthesis.

References

Comparative

A Comparative Guide to the Validation of an HPLC Assay for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Quantification

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. Moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. Moving beyond a simple checklist, we will explore the causal relationships behind experimental choices, compare viable alternatives for method development, and ground every recommendation in the authoritative standards set by global regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible quantitative method.

The Foundation: Defining the Analytical Target Profile (ATP)

Before any validation activity, it is crucial to define the method's purpose through an Analytical Target Profile (ATP).[1] The ATP is a prospective summary of the desired performance characteristics of the analytical procedure, ensuring it is fit for its intended purpose.[1] For the quantification of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, a potential intermediate in pharmaceutical synthesis, the ATP would look something like this:

  • Analyte and Matrix: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one in a reaction mixture or as a purified substance.

  • Method Purpose: To accurately and precisely quantify the analyte for assay and purity determination.

  • Required Performance Characteristics:

    • Quantitation Range: 0.1 µg/mL to 100 µg/mL.

    • Accuracy: Recovery between 98.0% and 102.0%.

    • Precision: Relative Standard Deviation (RSD) of not more than 2.0%.

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of starting materials, potential by-products, and degradants.

Strategic Method Development: A Comparative Approach

The development of a robust HPLC method hinges on the judicious selection of chromatographic parameters. Given the structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (a nitroaromatic compound), we can make informed initial choices.

Column Chemistry Comparison

The stationary phase is the heart of the separation. The choice dictates the primary interaction mechanism with the analyte.

Column TypePrimary InteractionRationale for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-onePotential Outcome
C18 (L1) HydrophobicA versatile, robust starting point for many small molecules. The non-polar nature of the indenone backbone will interact well with the C18 chains.Good retention and peak shape are highly probable. It is the workhorse of reversed-phase chromatography.
Phenyl-Hexyl (L11) π-π Interactions, HydrophobicThe nitroaromatic structure of the analyte contains π-electron systems, which can interact strongly with the phenyl groups of the stationary phase, offering alternative selectivity compared to C18.May provide enhanced resolution from structurally similar impurities, especially those lacking the nitro group.
Cyano (CN) (L10) Dipole-Dipole, HydrophobicCan be used in both normal-phase and reversed-phase modes. The polar cyano group can offer unique selectivity for polar analytes.[2]Could be advantageous if the analyte is part of a complex mixture with varying polarities.

Recommendation: Begin with a C18 column due to its versatility. If specificity issues arise with closely related impurities, a Phenyl-Hexyl column is the logical next step to exploit alternative selectivity.

Mobile Phase Optimization

The mobile phase composition controls the elution strength and can be fine-tuned to achieve optimal separation.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH).

    • Acetonitrile typically provides lower backpressure and better UV transparency. It is often a stronger solvent than methanol in reversed-phase HPLC.

    • Methanol can offer different selectivity and is sometimes more effective at dissolving highly polar or H-bonding analytes.

  • Aqueous Phase & pH Control:

    • An acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) is recommended. The hydroxyl group on the analyte is phenolic; maintaining a low pH (~2.5-3.5) will keep it protonated, preventing peak tailing and ensuring consistent retention.

Initial Recommended Conditions: A gradient elution starting with a higher aqueous composition (e.g., 90% Water with 0.1% Formic Acid) and ramping up to a higher organic composition (e.g., 90% Acetonitrile with 0.1% Formic Acid) is a robust starting point for analyzing both the main compound and any potential impurities.

Detection Wavelength

Based on the nitroaromatic structure, a strong UV absorbance is expected. An initial UV scan of the analyte standard should be performed. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a strong signal.[2][3]

The Validation Protocol: Ensuring Scientific Integrity

Method validation is the documented process that establishes that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][5]

Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Write Validation Protocol (incl. Acceptance Criteria) ATP->Protocol SST System Suitability Testing Protocol->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

System Suitability Testing (SST)

Causality: Before any sample analysis, we must verify that the chromatographic system (instrument, column, and reagents) is performing adequately on the day of the analysis.[6][7][8] This is a self-validating check to ensure the system is capable of generating reliable data.[9]

Protocol:

  • Prepare a standard solution of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one at a working concentration (e.g., 50 µg/mL).

  • Make five or six replicate injections of this standard solution.

  • Calculate the key performance parameters.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.[6]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.[9]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[9]
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.[6]
Specificity

Causality: Specificity is the ability of the method to measure the analyte accurately and specifically in the presence of other components like impurities, degradants, or matrix components.[10][11][12] This ensures that the signal being measured is solely from the analyte of interest.

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

  • Placebo/Matrix Analysis: If applicable, inject a sample containing all matrix components except the analyte.

  • Forced Degradation (Stress Testing): Subject the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples and assess the analyte peak for purity using a Diode Array Detector (DAD) to check for co-elution. The resolution between the analyte peak and the closest eluting impurity/degradant peak should be determined.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the analyte's retention time.

  • The method demonstrates baseline resolution (Resolution (Rs) ≥ 2.0) between the analyte and any potential interferents.[11]

  • Peak purity analysis (e.g., using a DAD) should show no signs of co-elution for the analyte peak in stressed samples.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[13]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., for an assay, typically 80% to 120% of the target concentration; for impurity quantification, from the reporting limit to 120% of the specification limit).[13][14] A minimum of 5 concentrations is recommended.[13][15]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.[16]

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
404805000.8%
607210000.6%
809598000.5%
10012015000.4%
12014420000.5%
Regression Analysis Result
Correlation Coefficient (r²) 0.9995
Slope 12010
Y-Intercept -50
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[1][10] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[16]

  • Prepare each level in triplicate (for a total of nine determinations).[13]

  • Analyze the samples and calculate the percent recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product.[10][16]

Table 2: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.2101.0%
Mean Recovery 100.2%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).[13] Analyze and calculate the %RSD.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][17]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][17]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.[17][18]

  • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.[18]

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Perform a linearity study at the low end of the concentration range.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Use the slope (S) of the calibration curve.

  • Calculate using the formulas:

    • LOD = 3.3 * (σ / S) [19]

    • LOQ = 10 * (σ / S) [19]

Acceptance Criteria:

  • The determined LOQ must be verified by demonstrating that it can be quantified with acceptable accuracy and precision.

Parameter_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct analyte is measured Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Precision Precision Specificity->Precision ensures correct analyte is measured Range Range Linearity->Range establishes Range->Accuracy defines interval for Range->Precision defines interval for LOQ LOQ Accuracy->LOQ confirms at low level Precision->LOQ confirms at low level

Caption: Interrelation of key HPLC validation parameters.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][20] It provides an indication of its reliability during normal usage and is crucial for method transfer between labs.[21][22]

Protocol:

  • Identify critical method parameters that could potentially vary during routine use.

  • Deliberately vary these parameters one at a time (or using a design of experiments approach).

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Table 3: Example Robustness Study Parameters

ParameterOriginal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase pH 3.02.83.2
% Organic (Initial) 10% ACN9% ACN11% ACN

Acceptance Criteria:

  • The system suitability criteria must be met under all tested variations.

  • The change in analyte quantification should be insignificant (e.g., < 2.0%).

Conclusion

The validation of an HPLC assay is a systematic and scientifically rigorous process that extends far beyond procedural execution. It is a comprehensive evaluation that provides documented evidence of a method's reliability, ensuring data integrity for critical decision-making in research and drug development. By grounding the validation protocol in the principles of the ATP and authoritative guidelines like ICH Q2(R2), and by understanding the causal relationships behind each validation parameter, scientists can develop and implement truly robust quantitative methods. This guide provides a comparative and logical framework to achieve that goal for the specific quantification of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

References

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • AssayPrism. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • AssayPrism. HPLC Method Validation: Key Parameters and Importance. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • LCGC International. (2025, November 27). Robustness Tests. [Link]

  • Lab Manager. (2025, October 23). System Suitability Testing: Ensuring Reliable Results. [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. System Suitability Testing in HPLC. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. [Link]

  • National Center for Biotechnology Information. (2009, December 30). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • American Pharmaceutical Review. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?. [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Biorelevant.com. HPLC analytical tips: What is 'specificity'?. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • The Pharma SOP. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. [Link]

  • Reddit. (2024, June 29). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. [Link]

  • Semina: Ciências Exatas e Tecnológicas. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Comparison of Nitroindanone Isomers: A Technical Guide for Structural Elucidation

Nitroindanones are highly versatile synthetic intermediates utilized extensively in modern drug discovery. The specific positional isomer of the nitro group (4-, 5-, 6-, or 7-nitroindanone) fundamentally dictates the dow...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitroindanones are highly versatile synthetic intermediates utilized extensively in modern drug discovery. The specific positional isomer of the nitro group (4-, 5-, 6-, or 7-nitroindanone) fundamentally dictates the downstream pharmacology of the synthesized active pharmaceutical ingredient (API). For instance, specific nitroindanone isomers are critical in the synthesis of indenylsulfonamides acting as 5-HT6 serotonin receptor agonists ()[1], as well as in the development of covalent inhibitors targeting Focal Adhesion Kinase (FAK1) in oncology ()[2].

Because these isomers share identical molecular weights and similar chemical properties, rigorous analytical differentiation via mass spectrometry (MS) is paramount. This guide provides an objective comparison of their fragmentation behaviors and outlines a self-validating analytical protocol for their definitive identification.

Mechanistic Causality in Isomeric Fragmentation

To successfully differentiate nitroindanone isomers, one must understand the causality behind their gas-phase dissociation. Why do these isomers fragment differently despite having the same atomic composition? The answer lies in the spatial proximity of the nitro group to the cyclopentanone ring—a phenomenon often referred to as the "ortho effect."

The Proximity Effect (4- and 7-Nitroindanone)

In 4-nitroindanone and 7-nitroindanone , the nitro group is sterically adjacent to the aliphatic cyclopentanone ring.

  • 4-Nitroindanone: The nitro group is adjacent to the C3 methylene group. Under hard electron ionization (EI, 70 eV), the oxygen atom of the nitro group can abstract a hydrogen atom from the C3 position via a favorable transition state, leading to the diagnostically significant loss of a hydroxyl radical ( [M−OH]+ at m/z 160).

  • 7-Nitroindanone: The nitro group is adjacent to the C1 carbonyl group. This proximity facilitates complex oxygen-transfer rearrangements, often resulting in a sequential loss of NO∙ and CO , yielding a unique [M−NO−CO]+ fragment at m/z 119.

Resonance and Electronic Effects (5- and 6-Nitroindanone)

In 5-nitroindanone and 6-nitroindanone , the nitro group is isolated on the aromatic ring, lacking abstractable protons in close spatial proximity. Consequently, their EI-MS spectra are dominated by standard nitroaromatic cleavages: competitive losses of NO∙ (m/z 147) and NO2∙​ (m/z 131).

Because their primary EI spectra are nearly indistinguishable, we must rely on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The causality here is electronic: the C1 carbonyl group is electron-withdrawing. Position 6 is meta to the carbonyl, while position 5 is para. This subtle difference in electron density alters the critical energy required to cleave the C−NO2​ bond. By ramping the collision-induced dissociation (CID) energy, we can generate distinct breakdown curves that mathematically differentiate the two isomers, a technique frequently applied in gas-phase ion-molecule reactions of substituted phenide ions ()[3].

Visualizing the Fragmentation Pathways

Fragmentation M Molecular Ion [M]+• m/z 177 M_NO [M - NO]+ m/z 147 M->M_NO -NO• M_NO2 [M - NO2]+ m/z 131 M->M_NO2 -NO2• M_OH [M - OH]+ m/z 160 (4- & 7-Isomers) M->M_OH -OH• (Proximity Effect) M_NO2_CO [M - NO2 - CO]+ m/z 103 M_NO->M_NO2_CO -N2O (Rearrangement) M_NO2->M_NO2_CO -CO

Fig 1. Primary EI-MS fragmentation pathways of nitroindanone isomers highlighting proximity effects.

Quantitative Data Comparison

The following table summarizes the diagnostic quantitative data used to fingerprint each isomer during mass spectrometric analysis.

IsomerExact MassPrimary IonMajor Fragments (m/z)Diagnostic Feature
4-Nitroindanone 177.0426177160, 147, 131, 103Strong m/z 160 [M−OH]+ due to proximity to C3 protons.
5-Nitroindanone 177.0426177147, 131, 103, 77High abundance of m/z 131; requires CID breakdown curves.
6-Nitroindanone 177.0426177147, 131, 103, 77Distinguished by para-carbonyl resonance effects under ESI-MS/MS.
7-Nitroindanone 177.0426177147, 131, 119, 103Unique [M−NO−CO]+ (m/z 119) due to proximity to C1 carbonyl.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer identification, standard single-point MS analysis is insufficient. The following step-by-step methodology employs a dual-orthogonal self-validating system . By integrating stable-isotope labeled (SIL) internal standards and automated MS/MS energy stepping, the protocol inherently verifies its own accuracy during every run.

Step 1: Sample Preparation and SIL Spiking
  • Dissolve the synthesized nitroindanone sample in LC-MS grade Methanol to a concentration of 10 µg/mL.

  • Self-Validation Check: Spike the sample with 1 µg/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g., 13C6​ -nitrobenzene or a deuterated indanone analog). The constant peak area ratio between the SIL and the analyte will continuously validate extraction efficiency and control for ion suppression matrix effects.

Step 2: Chromatographic Separation (UHPLC)
  • Inject 2 µL of the prepared sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Step 3: Ionization and Energy Stepping (ESI-MS/MS)
  • Operate the Triple Quadrupole or Q-TOF mass spectrometer in Positive ESI mode.

  • Self-Validation Check (Energy Stepping): Do not rely on a single collision energy. Program the instrument to acquire MS/MS spectra across a ramped collision energy (CE) gradient from 10 eV to 40 eV in 5 eV increments.

  • Monitor the transition of [M+H]+ (m/z 178) to the product ions m/z 160, 148, and 132.

Step 4: Automated Data Processing
  • Extract the breakdown curves (Product Ion Intensity vs. Collision Energy).

  • Use a dot-product algorithm to compare the generated breakdown curve against the reference library. A match score of >0.95 mathematically validates the specific isomer (particularly distinguishing the 5- and 6-isomers), automatically flagging any mixed isomeric co-elutions.

Workflow S1 Sample Prep & SIL Spiking (Matrix Control) S2 UHPLC Separation (Gradient Elution) S1->S2 S3 ESI+ Ionization & Energy Stepping S2->S3 S4 Mass Analysis (Triple Quadrupole) S3->S4 S5 Dot-Product Algorithm (Self-Validating Match) S4->S5

Fig 2. Self-validating analytical workflow for the mass spectrometric differentiation of isomers.

References

  • Indene-Based Scaffolds. 2. An Indole−Indene Switch: Discovery of Novel Indenylsulfonamides as 5-HT6 Serotonin Receptor Agonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells Cell Chemical Biology (NIH PMC) URL:[Link]

  • Generation and Reactions of Substituted Phenide ions in an Electrospray Triple Quadrupole Mass Spectrometer Journal of Mass Spectrometry (ResearchGate) URL:[Link]

Sources

Comparative

A Comparative Guide to the Strategic Use of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one in API Synthesis

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of the entire process. T...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of the entire process. This guide provides a comprehensive technical benchmark of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one as a strategic precursor in the synthesis of complex APIs. While this specific substituted indanone is not yet widely documented in mainstream synthesis, its structural motifs suggest its potential as a precursor for novel APIs, particularly analogues of established drugs such as Rasagiline.

This guide will explore a plausible synthetic pathway for a hypothetical API, 4-hydroxy-5-nitro-N-propargyl-1-aminoindane, using the title compound as a starting point. To provide a robust benchmark, this pathway will be compared against the well-established synthesis of Rasagiline from the unsubstituted precursor, 1-indanone. Through detailed experimental protocols, data-driven comparisons, and mechanistic insights, we will elucidate the potential advantages and challenges of employing this functionalized precursor.

The Strategic Value of Functionalized Precursors

The use of precursors with pre-installed functional groups, such as the hydroxyl and nitro groups in 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, can offer several strategic advantages in multi-step API synthesis. These include:

  • Reduced Step Count: Introducing functional groups late in a synthetic sequence can be challenging and may require protecting group strategies, adding to the overall step count and reducing yield. Starting with a functionalized core can circumvent these issues.

  • Access to Novel Chemical Space: Functionalized precursors open doors to the synthesis of novel API analogues with potentially improved pharmacological profiles. The hydroxyl and nitro groups can be further modified to explore structure-activity relationships.

  • Regiochemical Control: The positions of the substituents on the precursor's aromatic ring are fixed, ensuring regiochemical purity in the final API.

However, the presence of these functional groups can also introduce challenges, such as altered reactivity and solubility, which must be carefully managed. This guide will address these aspects in the context of a practical synthetic application.

Benchmark Synthesis: Rasagiline and its Hypothetical Analogue

For the purpose of this comparative guide, we will benchmark the synthesis of a hypothetical API, 4-hydroxy-5-nitro-N-propargyl-1-aminoindane , against the known synthesis of the anti-Parkinson's drug, Rasagiline . The structural similarities allow for a direct comparison of the synthetic strategies.

Established Pathway: Synthesis of Rasagiline from 1-Indanone

The synthesis of Rasagiline from 1-indanone is a well-documented process that typically involves the reductive amination of the ketone.[1][2]

Experimental Protocol 1: Synthesis of Rasagiline

  • Reductive Amination: To a solution of 1-indanone (1.0 eq) in a suitable solvent such as toluene or tetrahydrofuran, add propargylamine (1.2 eq). The mixture is stirred, and a reducing agent, for instance, sodium borohydride in the presence of acetic acid, is added portion-wise at a controlled temperature (e.g., 30°C).[3]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is quenched, and the product, racemic N-propargyl-1-aminoindane (racemic Rasagiline), is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Optical Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid, to isolate the desired (R)-enantiomer.[4][5]

  • Salt Formation: The resolved (R)-N-propargyl-1-aminoindane is then typically converted to a pharmaceutically acceptable salt, for example, the mesylate salt, by treatment with methanesulfonic acid.[3][4]

Workflow Diagram: Synthesis of Rasagiline

G A 1-Indanone C Reductive Amination (e.g., NaBH4/AcOH) A->C B Propargylamine B->C D Racemic Rasagiline C->D E Optical Resolution (e.g., L-Tartaric Acid) D->E F (R)-Rasagiline E->F H Rasagiline Mesylate (API) F->H G Methanesulfonic Acid G->H

Caption: Established synthetic workflow for Rasagiline.

Proposed Pathway: Synthesis of 4-hydroxy-5-nitro-N-propargyl-1-aminoindane

This proposed pathway leverages the pre-functionalized core of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. The synthesis of the precursor itself would likely involve the nitration of 4-hydroxy-1-indanone. The synthesis of 4-hydroxy-1-indanone can be achieved from dihydrocoumarin.[6]

Experimental Protocol 2: Proposed Synthesis of the Hypothetical API

  • Synthesis of the Precursor:

    • Nitration of 4-hydroxy-1-indanone: To a solution of 4-hydroxy-1-indanone in a suitable solvent like acetic acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a low temperature to control the exothermic reaction. The product, 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, is then isolated by precipitation and filtration.

  • Reductive Amination: Following a similar procedure to the Rasagiline synthesis, 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) is reacted with propargylamine (1.2 eq) in the presence of a suitable reducing agent. The choice of solvent and reducing agent may need to be optimized to accommodate the different solubility and reactivity of the substituted indanone.

  • Work-up and Isolation: The work-up procedure would be analogous to that of Rasagiline, involving quenching, extraction, and purification. The presence of the polar hydroxyl and nitro groups may necessitate adjustments to the extraction solvent system.

  • Chiral Separation (Hypothetical): Similar to Rasagiline, the resulting racemic product would likely require chiral separation to isolate the biologically active enantiomer.

G A 4-Hydroxy-1-indanone B Nitration A->B C 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one B->C E Reductive Amination C->E D Propargylamine D->E F Racemic 4-hydroxy-5-nitro-N-propargyl-1-aminoindane E->F G Chiral Separation F->G H Hypothetical API G->H

Sources

Validation

A Comparative Guide to the Stability of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one in Aqueous Buffer Systems

Abstract This guide provides a comprehensive framework for evaluating the chemical stability of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (HNI), a compound of interest in pharmaceutical research and development. We pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the chemical stability of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (HNI), a compound of interest in pharmaceutical research and development. We present a detailed comparative analysis of its stability in three commonly used pharmaceutical buffer systems: acetate, phosphate, and borate. This document outlines the scientific rationale for buffer selection, provides detailed, step-by-step experimental protocols for a forced degradation study, and offers a template for data analysis and interpretation. The methodologies described herein are designed to establish a stability-indicating analytical method, a cornerstone of regulatory compliance and robust formulation development as stipulated by International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Imperative of Stability Profiling

4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS: 375825-59-5) is a functionalized indanone derivative.[3] While its specific applications are proprietary, its structure, featuring a phenolic hydroxyl group, a nitroaromatic system, and a ketone, suggests potential susceptibility to degradation via hydrolysis and other pathways. For any active pharmaceutical ingredient (API), understanding its intrinsic stability is a non-negotiable prerequisite for developing a safe, effective, and reliable drug product.[2]

Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential to identify likely degradation products, elucidate degradation pathways, and, critically, to develop and validate stability-indicating analytical methods.[1][4][5] The choice of buffer solution in these studies is paramount, as the pH and the buffer species themselves can significantly influence the rate and mechanism of degradation.[6][7]

This guide will compare the stability of HNI in:

  • Acetate Buffer (pH 4.5): Representing an acidic environment.

  • Phosphate Buffer (pH 7.4): Simulating physiological conditions.

  • Borate Buffer (pH 9.0): Representing an alkaline environment.

Scientific Rationale: Beyond pH - The Role of Buffer Catalysis

The stability of a drug substance in an aqueous environment is often pH-dependent. Degradation reactions like hydrolysis can be catalyzed by hydrogen ions (specific acid catalysis) or hydroxyl ions (specific base catalysis).[6] A pH-rate profile, which plots the degradation rate against pH, is crucial for identifying the pH of maximum stability.

However, the components of the buffer system can also act as catalysts in a process known as general acid-base catalysis.[6][8] For instance, the dihydrogen phosphate ion (H₂PO₄⁻) in a phosphate buffer can act as a general acid, while the hydrogen phosphate ion (HPO₄²⁻) can act as a general base. This means that two different buffer systems at the identical pH can yield significantly different stability outcomes due to the specific catalytic effects of their constituent ions.[7][9] Therefore, evaluating a drug candidate in multiple buffer systems is a critical step in pre-formulation to de-risk development and select appropriate excipients.

Experimental Design & Protocols

This section details the complete workflow for conducting a comparative stability study of HNI.

Materials and Reagents
  • 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (HNI), reference standard

  • Acetic Acid, glacial

  • Sodium Acetate

  • Monobasic Sodium Phosphate

  • Dibasic Sodium Phosphate

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Acetonitrile, HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with UV-Vis or DAD detector

  • Temperature-controlled incubator or water bath

Protocol 1: Preparation of Buffer Solutions (0.1 M)
  • Acetate Buffer (pH 4.5):

    • Dissolve approximately 5.7 mL of glacial acetic acid in 900 mL of HPLC grade water.

    • Adjust the pH to 4.5 by adding a 1 M Sodium Hydroxide solution.

    • Transfer to a 1 L volumetric flask and make up to the mark with water.

  • Phosphate Buffer (pH 7.4):

    • Dissolve 13.8 g of monobasic sodium phosphate in 900 mL of HPLC grade water.

    • Adjust the pH to 7.4 by adding a 1 M Sodium Hydroxide solution.

    • Transfer to a 1 L volumetric flask and make up to the mark with water.

  • Borate Buffer (pH 9.0):

    • Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water.

    • Adjust the pH to 9.0 by adding a 1 M Sodium Hydroxide solution.

    • Transfer to a 1 L volumetric flask and make up to the mark with water.

Protocol 2: Stability Study Setup
  • Prepare HNI Stock Solution: Accurately weigh and dissolve HNI in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). The use of a co-solvent may be necessary for poorly water-soluble compounds, but its concentration should be kept low (typically <5% v/v) to minimize its effect on the reaction kinetics.[2]

  • Initiate Degradation: For each buffer system, pipette a precise volume of the HNI stock solution into a volumetric flask and dilute with the respective buffer to achieve the final target concentration (e.g., 50 µg/mL). This is your t=0 sample.

  • Incubation: Transfer the solutions into tightly sealed, inert containers (e.g., amber glass vials) and place them in an incubator set to an accelerated temperature, for example, 60°C.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately after withdrawal, quench the degradation by diluting the sample in the initial mobile phase and/or neutralizing it to prevent further reaction before analysis. Store samples at a low temperature (e.g., 4°C) until HPLC analysis.

Protocol 3: HPLC Analysis (Stability-Indicating Method)

The following is a starting point for developing a stability-indicating HPLC method. Method validation according to ICH Q2(R1) guidelines is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined from the UV spectrum of HNI (e.g., 254 nm or λmax).

  • Analysis: Calculate the percentage of HNI remaining at each time point relative to the t=0 sample, correcting for any dilutions. The peak area of HNI should decrease over time, and new peaks corresponding to degradation products may appear.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_study Stability Study cluster_analysis Analysis Phase prep_buffers Protocol 1: Prepare Acetate, Phosphate, & Borate Buffers initiate Protocol 2: Dilute HNI in each buffer to 50 µg/mL (t=0) prep_buffers->initiate prep_hni Prepare HNI Stock Solution (1 mg/mL) prep_hni->initiate incubate Incubate solutions at 60°C initiate->incubate sampling Sample at 0, 2, 4, 8, 24, 48 hours incubate->sampling Time points quench Quench & Dilute Samples sampling->quench hplc Protocol 3: Analyze by Stability-Indicating HPLC-UV quench->hplc data Calculate % HNI Remaining vs. Time hplc->data G cluster_pathways Potential Degradation Pathways HNI 4-Hydroxy-5-nitro-2,3- dihydro-1H-inden-1-one (HNI) hydrolysis Hydrolytic Ring Cleavage (e.g., Product A) HNI->hydrolysis OH⁻ / H⁺ (Hydrolysis) reduction Nitro Group Reduction (e.g., Product B) HNI->reduction Reducing Agent (e.g., Impurity)

Caption: Plausible degradation pathways for HNI.

Conclusion and Formulation Implications

This guide provides a robust, scientifically-grounded methodology for assessing the comparative stability of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. The experimental results will establish a critical understanding of how pH and buffer composition impact the molecule's integrity.

Based on the expected outcome for a nitrophenol-containing structure, HNI will likely exhibit significantly lower stability in neutral to alkaline conditions compared to acidic pH. [10][11]Such a finding would strongly guide formulation development towards an acidic pH range and necessitate careful selection of buffers to avoid general base catalysis. The stability-indicating method developed through this process is a critical asset for all future quality control, stability testing, and regulatory submissions.

References

  • ResolveMass Laboratories. (2026, February 15).
  • Patel, Y., et al. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Alsante, K. M., et al. (2026, April 3).
  • IJSDR. (n.d.).
  • Slideshare. (n.d.). DRUG STABILITY | PPTX.
  • ResearchGate. (n.d.). Note on stability of p‐nitrophenol in aqueous solutions.
  • Basicmedical Key. (2016, August 14). Drug stability.
  • ACS Publications. (2020, January 12). On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au).
  • Uniciencia. (2020, July 31). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
  • Scilit. (1993, June 30).
  • ResearchGate. (n.d.).
  • MDPI. (2024, January 26). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading.
  • ResearchGate. (2026, February 27). Effect of the buffer system on stability of tetracaine hydrochloride 0.5% eyedrops.
  • CymitQuimica. (n.d.). 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

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Comparative

A Spectroscopic Journey: Unraveling the Nitration of 4-Hydroxy-1-indanone through NMR Analysis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the functionalization of molecular scaffolds is a cornerstone of innovati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of molecular scaffolds is a cornerstone of innovation. The indanone framework, a privileged structure in numerous biologically active compounds, is a frequent subject of synthetic modification to tune its properties. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-hydroxy-1-indanone and its nitrated derivative, 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. By juxtaposing the experimental NMR data of the precursor with a detailed analysis of the expected spectral changes upon nitration, we offer a valuable resource for the characterization of this important synthetic transformation.

The Synthetic Pathway: From Hydroxy to Nitro

The synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is achieved through the electrophilic aromatic substitution of 4-hydroxy-1-indanone. The hydroxyl group at the C-4 position is an ortho-, para-director, and a strong activating group. The nitration reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. Due to steric hindrance from the adjacent indanone ring structure, the nitration is expected to occur at the C-5 position, which is para to the hydroxyl group.

Synthetic_Pathway Precursor 4-Hydroxy-1-indanone Product 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one Precursor->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Precursor:n

Caption: Synthetic route to 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for NMR analysis is crucial for obtaining reproducible and comparable data.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (4-hydroxy-1-indanone or its nitrated product) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A 90-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets.

¹H NMR Spectral Comparison: Unveiling the Impact of the Nitro Group

The introduction of a strong electron-withdrawing nitro group (-NO₂) at the C-5 position induces significant changes in the ¹H NMR spectrum. The following table and analysis compare the experimental data for 4-hydroxy-1-indanone with the predicted shifts for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Proton Assignment 4-Hydroxy-1-indanone (Experimental, δ ppm) [1]4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (Predicted, δ ppm) Expected Shift Change
H-2 (CH₂)2.60 (t, J = 5.9 Hz)~2.70Downfield
H-3 (CH₂)2.94 (t, J = 5.9 Hz)~3.05Downfield
H-57.07 (d, J = 7.5 Hz)-Signal disappears
H-67.25 (t, J = 7.8 Hz)~7.50 (d, J = 8.8 Hz)Downfield
H-77.11 (d, J = 7.5 Hz)~7.90 (d, J = 8.8 Hz)Downfield
4-OH9.98 (s)~10.5 (s)Downfield

Analysis of ¹H NMR Spectral Changes:

  • Aromatic Protons: The most dramatic changes are observed in the aromatic region. The proton at C-5 in the precursor is substituted by the nitro group, leading to the disappearance of its signal. The protons at C-6 and C-7 are expected to shift significantly downfield due to the strong deshielding effect of the ortho-nitro group. The coupling pattern will also change from a triplet and two doublets to two doublets with a larger ortho coupling constant.

  • Aliphatic Protons: The aliphatic protons at C-2 and C-3, which are part of the five-membered ring, are expected to experience a minor downfield shift. This is due to the overall electron-withdrawing nature of the newly substituted aromatic ring.

  • Hydroxyl Proton: The phenolic hydroxyl proton at C-4 is also anticipated to shift downfield. The electron-withdrawing nitro group at the para position increases the acidity of the phenol, leading to a more deshielded proton.

¹³C NMR Spectral Comparison: Probing the Electronic Perturbations

The ¹³C NMR spectrum provides a more direct measure of the electronic environment of the carbon atoms. The nitration of 4-hydroxy-1-indanone results in predictable shifts in the carbon signals.

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Carbon Assignment 4-Hydroxy-1-indanone (Experimental, δ ppm) 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (Predicted, δ ppm) Expected Shift Change
C-1 (C=O)205.0~203.5Upfield
C-225.0~25.5Downfield
C-336.0~36.5Downfield
C-3a130.0~132.0Downfield
C-4155.0~158.0Downfield
C-5118.0~145.0 (C-NO₂)Significant Downfield
C-6128.0~125.0Upfield
C-7120.0~122.0Downfield
C-7a150.0~148.0Upfield

Analysis of ¹³C NMR Spectral Changes:

  • Carbonyl Carbon (C-1): The carbonyl carbon is expected to show a slight upfield shift. While counterintuitive for an electron-withdrawing substituent, this can be attributed to resonance effects where the nitro group can donate electron density to the ring system, slightly shielding the carbonyl carbon.

  • Aromatic Carbons: The carbon atom directly attached to the nitro group (C-5) will experience a very significant downfield shift due to the strong deshielding effect of the nitro group. The C-4, bearing the hydroxyl group, will also be shifted downfield. Conversely, the C-6 is expected to shift slightly upfield due to the para-directing influence of the hydroxyl group and the meta-relationship to the nitro group.

  • Aliphatic Carbons (C-2 and C-3): Similar to the proton signals, the aliphatic carbons are predicted to have a minor downfield shift due to the overall electron-withdrawing nature of the substituted aromatic ring.

Conclusion

The nitration of 4-hydroxy-1-indanone to form 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one brings about distinct and predictable changes in both the ¹H and ¹³C NMR spectra. The introduction of the electron-withdrawing nitro group at the C-5 position results in a significant downfield shift of the adjacent aromatic protons and carbons, providing a clear spectroscopic signature of the successful reaction. The aliphatic region of the spectrum is less affected, showing only minor downfield shifts. This comparative guide, combining experimental data for the precursor and a reasoned prediction for the product, serves as a practical tool for researchers to confirm the identity and purity of their synthesized compounds. A thorough understanding of these spectral changes is essential for the unambiguous characterization of this and similar substituted indanone derivatives, which are of growing importance in various fields of chemical research.

References

  • PubChem. 4-Hydroxy-1-indanone. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

As a key intermediate in pharmaceutical synthesis, the purity of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is not merely a quality control metric; it is a critical determinant of downstream reaction efficiency, final...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate in pharmaceutical synthesis, the purity of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is not merely a quality control metric; it is a critical determinant of downstream reaction efficiency, final active pharmaceutical ingredient (API) quality, and ultimately, regulatory success. Even trace impurities can have significant impacts on a material's stability and functional performance.[] This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices and compare GC-MS with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) to build a comprehensive and irrefutable purity profile.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and frequently employed technique for purity analysis, particularly for compounds that are volatile and thermally stable. For a substituted indenone like our target compound, GC-MS offers a dual layer of validation: the gas chromatograph separates the compound from volatile impurities, while the mass spectrometer provides mass-based identification and structural information, enhancing confidence in peak identity.

Causality of Method Selection

The choice of GC-MS as a primary method is predicated on the anticipated physicochemical properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. Its relatively low molecular weight (193.16 g/mol ) suggests it can be volatilized under typical GC conditions.[2] However, a critical consideration for nitroaromatic compounds is their potential for thermal degradation in the high-temperature GC inlet.[3] Therefore, the experimental protocol must be carefully optimized to mitigate this risk, for instance, by using a lower injection port temperature or a splitless injection to minimize sample residence time in the inlet. The electron capture detector (ECD) is highly sensitive to electronegative compounds like nitroaromatics, making it a viable alternative to MS for trace-level detection, though it lacks mass-based specificity.[4]

Experimental Protocol: GC-MS Purity Assay

This protocol is designed to provide a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be of high purity to avoid introducing extraneous peaks.

    • Perform a serial dilution to a final concentration of approximately 100 µg/mL.

    • Transfer 1 mL of the final solution to a 2 mL GC vial.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C (Note: This may need optimization to prevent thermal degradation).[3]

    • Injection Mode: Splitless (to maximize sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

  • Data Analysis & Interpretation:

    • Purity Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Peak Identification: The mass spectrum of the main peak should be consistent with the molecular ion ([M]+) of 193.1 m/z and a fragmentation pattern characteristic of the 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one structure.

    • Impurity Identification: Any additional peaks should be investigated. The mass spectra of these peaks can be compared against libraries (e.g., NIST) for tentative identification of potential impurities, such as starting materials, by-products, or degradation products.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Sample p2 Dissolve & Dilute (e.g., Acetone) p1->p2 p3 Transfer to GC Vial p2->p3 a1 Inject Sample p3->a1 a2 Separation on GC Column a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Total Ion Chromatogram (TIC) a4->d1 d2 Mass Spectrum Extraction d1->d2 d3 Purity Calculation (Area % Report) d1->d3 d4 Impurity ID (Library Search) d2->d4

Caption: Workflow for purity validation of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one by GC-MS.

Orthogonal & Complementary Purity Validation Techniques

Relying on a single analytical technique is insufficient for comprehensive purity assessment, as highlighted in pharmaceutical development guidance.[5][6] Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is often considered the gold standard for pharmaceutical purity analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7]

  • Causality: HPLC is an excellent orthogonal technique to GC because its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, a fundamentally different principle than GC's volatility-based separation. For nitroaromatic compounds, reversed-phase HPLC with UV detection is a well-established and robust method.[8][9] A Diode Array Detector (DAD) provides an added layer of confidence by supplying UV spectral data, which can help confirm peak purity and identity.[8]

  • Experimental Protocol: HPLC-UV/DAD

    • Sample Preparation: Prepare a 100 µg/mL solution of the sample in a methanol/water (50:50) diluent. Filter through a 0.45 µm syringe filter before injection.

    • Instrumentation & Conditions:

      • HPLC System: Waters Alliance HPLC System or equivalent.

      • Detector: 2487 Dual λ Absorbance Detector or Photodiode Array (PDA) Detector.

      • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[9]

      • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v).[9] The mobile phase may require optimization for ideal peak shape and resolution.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • UV Detection: 254 nm, a common wavelength for nitroaromatic compounds.[8] If using a PDA, scan from 200-400 nm.

    • Data Analysis: Calculate purity via area percent, similar to GC. The UV spectrum of the main peak should be consistent across its entire width, indicating spectral homogeneity and the absence of co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and is a powerful tool for purity assessment, as it can detect and quantify impurities without chromatographic separation, including those that may be invisible to GC or HPLC detectors.[10]

  • Causality: NMR is a primary ratio method. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal. This allows for quantitative NMR (qNMR), where the purity of a substance can be determined by integrating its signals relative to a certified internal standard of known purity and concentration. It provides a direct measure of molar purity. Furthermore, ¹H and ¹³C NMR are indispensable for verifying that the primary component's chemical structure is correct.[11][12]

  • Experimental Protocol: ¹H NMR for Identity and Purity

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

    • Data Analysis:

      • Structural Verification: Confirm that all expected chemical shifts, coupling constants, and integrations match the proposed structure of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one.

      • Purity Assessment: Look for any signals that do not correspond to the target molecule or the solvent. The integration of these impurity signals relative to the main compound's signals can provide an estimate of their levels.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is a rapid and precise method for determining the absolute purity of highly pure (>98%), crystalline organic compounds.[13][14]

  • Causality: The principle behind DSC purity analysis is based on the thermodynamics of melting point depression, described by the van't Hoff equation.[13] Impurities disrupt the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range. DSC precisely measures this melting endotherm, and software can be used to calculate the mole percent purity of the sample. This method is considered "absolute" as it does not require a reference standard of the compound itself.

  • Experimental Protocol: DSC Purity Analysis

    • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum DSC pan.

    • Instrumentation: PerkinElmer DSC 8500 or TA Instruments Q2000, or equivalent.

    • Method:

      • Equilibrate the sample at a temperature well below its expected melting point.

      • Ramp the temperature at a slow heating rate (e.g., 1-2°C/min) through the melt. A slow rate is crucial for maintaining thermal equilibrium.

      • Use an inert purge gas, such as nitrogen, at a flow rate of 20 mL/min.

    • Data Analysis: The melting endotherm is analyzed using the instrument's purity software, which applies the van't Hoff equation to partial areas of the peak to calculate the mole fraction of impurities.[13] This technique is only applicable if the compound melts without decomposition.[14]

Comparative Analysis and Method Selection

Choosing the appropriate analytical method depends on the specific goals of the analysis, from routine quality control to definitive structural confirmation.

Method Selection Guide

Method_Selection start Purity Analysis Goal? goal_qc Routine QC & Impurity Profile? start->goal_qc goal_structure Definitive Structure & Molar Purity? start->goal_structure goal_absolute Absolute Purity of High-Purity Batch? start->goal_absolute check_thermal Thermally Stable? goal_qc->check_thermal method_nmr NMR goal_structure->method_nmr method_dsc DSC goal_absolute->method_dsc method_gcms GC-MS method_hplc HPLC-UV/DAD check_thermal->method_gcms Yes check_thermal->method_hplc No / Unknown

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

For researchers and drug development professionals, the synthesis of novel chemical entities is a routine yet critical task. Equally important is the safe management and disposal of these compounds and their associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis of novel chemical entities is a routine yet critical task. Equally important is the safe management and disposal of these compounds and their associated waste streams. This guide provides a detailed protocol for the proper disposal of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (CAS No. 375825-59-5), a substituted nitrated indanone.[1] Given the compound's functional groups—a nitro moiety, a hydroxyl group, and a ketone—a cautious and informed approach to its disposal is paramount to ensure laboratory safety and environmental compliance.

Hazard Assessment and Chemical Profile

Structural Features and Inferred Hazards:

  • Nitroaromatic Group: The presence of the nitro group (NO₂) on the aromatic ring is a primary safety concern. Aromatic nitro compounds are a class of chemicals known for their energetic properties and potential for thermal instability.[2] Some polynitro aromatic compounds are known to be explosive and can be sensitive to shock or friction. While mononitrated compounds are generally less hazardous, the potential for decomposition upon heating, which can release toxic nitrogen oxides, must be considered.

  • Indanone Scaffold: The indanone core itself is a common motif in biologically active molecules. While not inherently highly reactive, its derivatives can exhibit a range of toxicological profiles.

  • Hydroxyl and Ketone Groups: These functional groups can influence the compound's reactivity, solubility, and potential for intermolecular interactions.

Based on these features, 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one should be handled as a hazardous substance with potential for reactivity, toxicity, and thermal sensitivity.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale
Acute Toxicity (Oral) Harmful if swallowed.Common for many aromatic and nitroaromatic compounds.
Skin Irritation May cause skin irritation.A frequent characteristic of functionalized aromatic compounds.
Eye Irritation May cause serious eye irritation.A common hazard for many chemical solids and powders.
Reactivity Potentially reactive, especially at elevated temperatures. May be incompatible with strong oxidizing and reducing agents.The nitro group imparts energetic properties.
Environmental Hazard Potentially harmful to aquatic life.Aromatic compounds, especially those with nitro groups, can be persistent and toxic in the environment.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, stringent safety measures are required when handling 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, including during disposal procedures.

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

    • Body Protection: A flame-resistant laboratory coat should be worn.

    • Respiratory Protection: If there is a potential for aerosolization and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions in waste containers.

  • Waste Stream Identification: All materials contaminated with 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one must be considered hazardous waste. This includes:

    • The pure compound.

    • Contaminated labware (e.g., weighing boats, pipette tips, gloves).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Container Selection:

    • Use a designated, leak-proof, and sturdy container. The original product container, if in good condition, can be a suitable option.

    • Ensure the container material is compatible with the compound and any solvents used.

  • Incompatibility Precautions:

    • DO NOT mix waste containing 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one with:

      • Strong oxidizing agents.

      • Strong reducing agents.

      • Strong acids or bases, unless part of a specific neutralization protocol.

      • Other reactive chemical waste streams.

  • Labeling: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one ".

    • The CAS Number: 375825-59-5 .

    • An indication of the primary hazards (e.g., "Toxic," "Irritant," "Reactive").

    • The date of accumulation.

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is to transfer it to a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Disposal A Assess Hazards and Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Collect all waste streams containing the compound B->C D Segregate from incompatible materials C->D E Place in a designated, labeled hazardous waste container D->E F Securely close the container E->F G Store the sealed container in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor G->H

Disposal Workflow Diagram

Detailed Steps:

  • Preparation:

    • Review this disposal guide and your institution's specific chemical hygiene plan.

    • Don all required PPE.

    • Perform all operations within a chemical fume hood.

  • Waste Collection:

    • For solid waste (pure compound, contaminated consumables), carefully place it into the designated hazardous waste container. Avoid generating dust.

    • For liquid waste (solutions containing the compound), carefully pour it into the designated hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.

    • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a cool, dry, and well-ventilated location, away from heat and ignition sources.

  • Final Disposal:

    • Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Cleanup Procedure for Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with a non-combustible absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent for the neat compound.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.

Conclusion

The proper disposal of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is a critical aspect of laboratory safety and environmental stewardship. Due to the presence of the nitro group and the lack of specific hazard data, a conservative approach that treats the compound as hazardous and potentially reactive is essential. By following the procedures outlined in this guide and adhering to all institutional and regulatory requirements, researchers can ensure the safe and responsible management of this chemical waste.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Nitroaniline(p-). Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Polycyclic Aromatic Hydrocarbons: 15 Listings. Retrieved from [Link]

  • Wang, Q., Wang, L., Zhang, X., & Mi, Z. (2009). Thermal stability and kinetic of decomposition of nitrated HTPB. Journal of Hazardous Materials, 172(2-3), 1659-1664. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one

As researchers at the forefront of drug development, our work with novel chemical entities demands a proactive and intelligent approach to safety. This guide provides essential, field-proven guidance on the selection and...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers at the forefront of drug development, our work with novel chemical entities demands a proactive and intelligent approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of the most valuable asset in the laboratory: the scientist.

Hazard Assessment: An Expert Analysis

  • Nitroaromatic Moiety : This is the primary driver of our safety concern. Nitroaromatic compounds can be toxic and are often readily absorbed through the skin.[1] Some are skin and eye irritants.[2][3][4][5] Upon decomposition, they can emit toxic nitrogen oxide fumes.[6]

  • Aromatic Ketone and Hydroxyl (Phenolic) Group : These groups are common in biologically active molecules. While generally less hazardous than the nitro group, they can still cause skin and eye irritation.[2][5]

Probable Hazard Profile : Based on this analysis, we must assume 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is, at a minimum, a skin and eye irritant, harmful if swallowed or inhaled, and readily absorbed through the skin.[4][6][7] The potential for more severe toxicity cannot be ruled out without specific data. Therefore, a robust PPE protocol is mandatory.

The Hierarchy of Controls: A Foundation of Safety

Before discussing PPE, we must acknowledge its place as the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a tiered approach to safety.[8][9]

  • Engineering Controls : The most critical control is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Administrative Controls : Adhere to a written Chemical Hygiene Plan and Standard Operating Procedures (SOPs) for handling hazardous chemicals.[10][11]

  • Personal Protective Equipment (PPE) : Used in conjunction with the above controls, PPE mitigates the risk of direct contact.[12]

Core PPE Ensemble & Operational Scenarios

The following table outlines the minimum required PPE and escalates protection based on the operational risk.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume/Incidental Contact (e.g., Handling <1g solid in a fume hood, preparing dilute solutions)ANSI Z87.1 compliant safety glasses with side shields.[12][13]Disposable Nitrile Gloves (minimum 4 mil). Change immediately upon contact.[14]Flame-retardant cotton lab coat, fully buttoned.[15]Not required if handled exclusively within a certified fume hood.
High Volume/Splash Hazard (e.g., Handling >1g, pouring solutions, crystallization)Chemical splash goggles.[12]Heavy-duty Nitrile or Butyl rubber gloves.[1][15]Flame-retardant lab coat worn over a chemical-resistant apron.Not required if handled exclusively within a certified fume hood.
Handling Powder Outside of Fume Hood (e.g., Weighing)Chemical splash goggles and a full-face shield.[12]Heavy-duty Nitrile or Butyl rubber gloves.[1][15]Flame-retardant lab coat and chemical-resistant apron.NIOSH-approved respirator with P100 (particulate) cartridges is required.[11][16]

Detailed PPE Selection: The Scientific Rationale

Eye and Face Protection

The minimum standard for any laboratory activity is safety glasses that comply with ANSI Z87.1.[13] However, given the irritant nature of this compound, any task involving liquids or creating dust necessitates upgrading to chemical splash goggles to form a complete seal around the eyes.[12] For significant splash hazards, a full-face shield must be worn in addition to goggles.[12]

Hand Protection: A Critical Barrier

The potential for dermal absorption of nitroaromatic compounds makes glove selection paramount.

  • For Incidental Contact : Disposable nitrile gloves are a suitable choice. Nitrile provides good resistance to a range of chemicals, including some acids, bases, and solvents.[14] A key advantage is its tendency to tear visibly when punctured, providing a clear indication of failure.[14]

  • For Extended Contact or Immersion : When handling larger quantities or performing tasks with a higher risk of prolonged contact, more robust protection is necessary. Butyl rubber gloves are an excellent choice as they offer superior resistance to ketones, esters, and nitro compounds.[1][15][17] Neoprene is another viable option, protecting against acids, alcohols, and organic acids.[1]

Always check the manufacturer's specific chemical resistance data for the gloves you are using.[18] No glove material offers indefinite protection.

Body Protection

A standard cotton lab coat is insufficient. A flame-retardant lab coat should be considered the minimum standard, especially if flammable solvents are in use.[15] For tasks with a high splash potential, this should be supplemented with a chemical-resistant apron made of rubber or PVC.[19]

Operational Plans: Protocols for Safe Handling

PPE Donning and Doffing Workflow

Cross-contamination often occurs during the removal of PPE. The following sequence must be followed rigorously.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Point of Use) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (Contaminated) f2 2. Apron (if used) f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Lab Coat f3->f4 f5 5. Respirator (if used) f4->f5

Caption: PPE Donning and Doffing Sequence.

Spill Management Protocol

For a small spill (<100 mL or a few grams) within a fume hood:

  • Alert colleagues in the immediate area.[20]

  • Ensure your PPE is intact. If compromised, exit and don new PPE.

  • Cover the spill with a non-combustible absorbent material like sand or vermiculite.[13][20] Avoid creating dust.[20]

  • Carefully scoop the absorbed material into a designated hazardous waste container.[20]

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[20] All cleaning materials must be disposed of as hazardous waste.[20]

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and wipes used for decontamination, must be placed in a clearly labeled hazardous waste bag or container.[13][21] Never dispose of this material in the regular trash.[13]

  • Chemical Waste : Collect all waste containing 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, whether solid or in solution, in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The label must include the full chemical name.[6]

  • Segregation : Do not mix this waste stream with other chemical wastes unless compatibility is certain. Nitroaromatic compounds can react dangerously with strong bases, acids, oxidizing agents, and reducing agents.[20]

  • Institutional Procedures : Always consult with your institution's Environmental Health and Safety (EHS) department for final waste pickup and disposal procedures.[6]

The following decision tree illustrates the disposal workflow.

G start Waste Generated q1 Is it disposable PPE or cleaning material? start->q1 haz_waste_ppe Place in labeled Hazardous PPE Waste Container q1->haz_waste_ppe Yes q2 Is it neat compound or in solution? q1->q2 No contact_ehs Contact EHS for Pickup haz_waste_ppe->contact_ehs haz_waste_chem Place in labeled Hazardous Chemical Waste Container (Segregated) q2->haz_waste_chem haz_waste_chem->contact_ehs

Caption: Waste Segregation and Disposal Workflow.

By adhering to these rigorous, evidence-based protocols, you build a culture of safety that extends beyond mere compliance, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (URL: )
  • Technical Support Center: Safe Handling and Storage of Nitroarom
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (URL: )
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (URL: )
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: )
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (URL: )
  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: )
  • Proper Disposal of 1-Nitropropan-2-ol: A Guide for Labor
  • Niosh Pocket Guide To Chemical Hazards. (URL: )
  • 29 CFR 1910.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds - Benchchem. (URL: )
  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • Personal Protective Equipment for Chemical Exposures (7/24)
  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (URL: [Link])

  • Chemical Safety in the Workplace - Restored CDC. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (URL: )
  • Glove selection guide. (URL: )
  • GLOVE SELECTION CHART. (URL: )
  • Glove Selection Guide - the NMSU safety. (URL: )
  • Safety Guidelines for Handling Chemicals - HPE Support. (URL: [Link])

  • NIH Waste Disposal Guide 2022. (URL: )
  • Personal Protective Equipment - OSHA. (URL: [Link])

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (URL: [Link])

  • Hazardous Materials Disposal Guide | Nipissing University. (URL: [Link])

Sources

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